molecular formula C12H21NO4 B1262128 Tiglylcarnitine

Tiglylcarnitine

Cat. No.: B1262128
M. Wt: 243.3 g/mol
InChI Key: WURBQCVBQNMUQT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-tiglylcarnitine is an O-acylcarnitine compound having trans-2-methyl-2-butenoyl (tiglyl) as the acyl substituent. It has a role as a human metabolite. It derives from a tiglic acid. It is a tautomer of a 2-ethylacryloylcarnitine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.3 g/mol

IUPAC Name

3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+

InChI Key

WURBQCVBQNMUQT-RMKNXTFCSA-N

SMILES

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

C/C=C(\C)/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

tiglylcarnitine

Origin of Product

United States

Foundational & Exploratory

Tiglylcarnitine biosynthesis pathway in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Tiglylcarnitine Biosynthesis Pathway in Humans

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C5:1), a short-chain acylcarnitine, has emerged as a critical biomarker in the diagnosis and monitoring of several inborn errors of metabolism. Its presence and concentration in biological fluids are direct reflections of upstream metabolic bottlenecks, primarily within the catabolic pathway of the branched-chain amino acid, isoleucine. This guide provides a comprehensive exploration of the this compound biosynthesis pathway, delving into its biochemical underpinnings, physiological significance, and the analytical methodologies essential for its study. We will examine the enzymatic cascade leading to the formation of its precursor, tiglyl-CoA, the subsequent conjugation with carnitine, and the clinical implications of its accumulation. This document is designed to serve as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in metabolic research and therapeutic development.

The Metabolic Genesis: Isoleucine Catabolism as the Source of Tiglyl-CoA

This compound itself is not synthesized de novo but is a secondary metabolite formed to manage the flux of intermediates from amino acid breakdown. The ultimate precursor is the essential amino acid L-isoleucine, whose catabolism occurs predominantly within the mitochondria of extrahepatic tissues, such as skeletal muscle.[1] This localization is due to the higher activity of the initial pathway enzymes in these tissues compared to the liver.[1] The pathway is a multi-step enzymatic process designed to convert the carbon skeleton of isoleucine into energy-yielding intermediates, namely acetyl-CoA and propionyl-CoA.[2][3]

The key steps leading to the formation of tiglyl-CoA are:

  • Transamination: The process begins with the reversible transfer of an amino group from isoleucine to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT) , specifically the mitochondrial isoform BCAT2. This yields α-keto-β-methylvalerate (KMV) and glutamate.[4]

  • Oxidative Decarboxylation: KMV undergoes irreversible oxidative decarboxylation, catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase complex (BCKDH) . This is a critical rate-limiting step in BCAA catabolism.[3][4] The product of this reaction is α-methylbutyryl-CoA.

  • Dehydrogenation: α-methylbutyryl-CoA is then oxidized to tiglyl-CoA. This reaction is catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase.[5][6] It is at this specific enzymatic step that a deficiency leads to the accumulation of the substrate, which is then shunted towards this compound formation.

Visualizing the Pathway: From Isoleucine to Tiglyl-CoA

Isoleucine_Catabolism cluster_downstream Further Catabolism Isoleucine L-Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT2 aMB_CoA α-Methylbutyryl-CoA KMV->aMB_CoA BCKDH Complex Tiglyl_CoA Tiglyl-CoA aMB_CoA->Tiglyl_CoA SBCAD Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA caption Isoleucine catabolism to Tiglyl-CoA.

Caption: The mitochondrial pathway of L-isoleucine catabolism leading to the formation of tiglyl-CoA.

The Conjugation Reaction: Formation of this compound

Under normal metabolic conditions, tiglyl-CoA proceeds through several more enzymatic steps to be fully oxidized. However, when there is a downstream enzymatic block or an overwhelming influx of isoleucine, tiglyl-CoA can accumulate within the mitochondrial matrix. This accumulation is potentially toxic, as it can sequester the free Coenzyme A (CoA) pool, thereby inhibiting other vital mitochondrial processes like the TCA cycle and fatty acid β-oxidation.[7]

To mitigate this toxicity, the cell employs a detoxification mechanism involving L-carnitine.[7] Carnitine acts as a shuttle for acyl groups across the inner mitochondrial membrane and also serves to buffer the acyl-CoA/free CoA ratio.[8]

The formation of this compound is catalyzed by a carnitine acyltransferase . Given the short, branched-chain nature of tiglyl-CoA, this reaction is primarily attributed to carnitine acetyltransferase (CrAT) , an enzyme with broad substrate specificity for short-chain acyl-CoAs.

Tiglyl-CoA + L-Carnitine ⇌ this compound + CoA-SH

The resulting this compound is then transported out of the mitochondria into the cytoplasm and subsequently into the bloodstream, from where it is eventually excreted in the urine.[7] This process effectively removes the excess, potentially harmful acyl groups from the mitochondria, maintaining cellular homeostasis.[7]

Pathophysiological Significance: this compound as a Diagnostic Marker

The clinical utility of this compound lies in its role as a diagnostic biomarker for specific inborn errors of metabolism. Elevated levels of this compound (C5:1) in plasma or dried blood spots are indicative of a disruption in the isoleucine catabolic pathway.[5]

DisorderDeficient EnzymeKey Biochemical Markers
Beta-Ketothiolase Deficiency (BKT) Mitochondrial acetoacetyl-CoA thiolase (T2)Elevated this compound (C5:1) , C5-OH carnitine. Urine: 2-methyl-3-hydroxybutyric acid, tiglylglycine, 2-methylacetoacetic acid.
2-Methyl-3-Hydroxybutyric Acidemia (2M3HBA) 2-methyl-3-hydroxybutyryl-CoA dehydrogenaseElevated this compound (C5:1) . Urine: 2-methyl-3-hydroxybutyric acid, tiglylglycine.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency Short/Branched-Chain Acyl-CoA DehydrogenaseElevated 2-methylbutyrylcarnitine (C5), which can sometimes be mistaken for or co-elute with this compound. Urine: 2-methylbutyrylglycine.[5][9]

Table 1: Key Inborn Errors of Metabolism Associated with Elevated this compound.

The accumulation of specific metabolites provides a "biochemical signature" that allows for differential diagnosis.[10][11] For instance, while both BKT and 2M3HBA show elevated this compound, the presence of other specific organic acids in urine helps to pinpoint the exact enzymatic defect.[5]

Analytical Methodologies for this compound Quantification

The gold-standard for the analysis of this compound and other acylcarnitines is flow injection tandem mass spectrometry (MS/MS).[12] This technique offers high sensitivity, specificity, and throughput, making it ideal for newborn screening and clinical diagnostics.

Experimental Protocol: Quantification of Plasma Acylcarnitines by LC-MS/MS

This protocol outlines the fundamental steps for analyzing acylcarnitines, including this compound, in human plasma.

1. Materials and Reagents:

  • Human plasma (collected in sodium heparin tubes).

  • Internal Standard (IS) solution: A mixture of stable isotope-labeled carnitine and acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.) in methanol.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • 96-well plates.

  • Centrifuge capable of handling 96-well plates.

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

2. Sample Preparation:

  • Step 1: Aliquoting: Allow frozen plasma samples to thaw on ice. Vortex gently. Aliquot 10 µL of each plasma sample, calibrator, and quality control sample into the wells of a 96-well plate.

  • Step 2: Protein Precipitation & IS Addition: Add 200 µL of the cold methanolic internal standard solution to each well. This step simultaneously precipitates plasma proteins and adds a known quantity of internal standards for accurate quantification.

  • Step 3: Incubation & Centrifugation: Seal the plate and vortex for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation. Centrifuge the plate at 4000 x g for 15 minutes at 4°C.

  • Step 4: Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate for analysis, avoiding the protein pellet.

  • Step 5: Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). This step concentrates the analytes and ensures compatibility with the LC mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a C8 or C18 column suitable for polar analytes. Employ a gradient elution profile with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient is designed to separate different acylcarnitine species.

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use a precursor ion scan of m/z 85. Carnitine and all its acyl esters produce a characteristic fragment ion at m/z 85 upon collision-induced dissociation (CID). This allows for the specific detection of all acylcarnitines in a single run.

  • Quantification: Identify this compound by its specific precursor ion mass. Quantify its concentration by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Causality Behind Experimental Choices:

  • Stable Isotope-Labeled Internal Standards: These are crucial for trustworthy quantification. They co-elute with the analyte and experience similar ionization effects, correcting for sample loss during preparation and matrix effects during analysis.

  • Protein Precipitation: Methanol is an effective and simple way to remove the bulk of proteins, which would otherwise interfere with the analysis and foul the LC-MS system.

  • Precursor Ion Scan of m/z 85: This is a highly authoritative and specific method for acylcarnitine profiling. It provides a comprehensive screen for all acylcarnitine species present in the sample, ensuring that no unexpected metabolic defect is missed.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 10 µL Plasma Add_IS Add Methanol + Internal Standards Plasma->Add_IS Vortex Vortex & Incubate Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (Precursor Ion Scan m/z 85) LC->MS Data Data Processing & Quantification MS->Data Result This compound Concentration Data->Result caption Workflow for plasma acylcarnitine analysis.

Caption: A streamlined workflow for the quantification of this compound from plasma samples.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fundamental mitochondrial process intricately linked to branched-chain amino acid catabolism. While its formation serves a beneficial detoxification role, its accumulation is a clear and reliable indicator of serious metabolic disease. The analytical tools at our disposal, particularly tandem mass spectrometry, have revolutionized our ability to detect these disorders at an early stage, often through newborn screening programs.

Future research should focus on several key areas:

  • Therapeutic Modulation: Investigating small molecule therapies that could enhance the activity of deficient enzymes or promote alternative metabolic pathways to reduce the accumulation of toxic intermediates like tiglyl-CoA.

  • Quantitative Flux Analysis: Employing stable isotope tracing to better understand the dynamic flux through the isoleucine catabolic pathway in both healthy and diseased states. This can provide deeper insights into disease pathophysiology and the efficacy of potential treatments.

  • Broader Metabolic Impact: Exploring the secondary effects of this compound accumulation on other cellular pathways and its potential role as a signaling molecule.

By continuing to unravel the complexities of this pathway, the scientific and medical communities can improve diagnostic accuracy, develop novel therapeutic strategies, and ultimately enhance the outcomes for patients with these rare metabolic disorders.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Synthesis of Tiglylcarnitine

Abstract

This compound (C5:1-M) is a short-chain acylcarnitine that serves as a critical biomarker for monitoring the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. While present at low basal levels under normal physiological conditions, its accumulation in biological fluids is indicative of specific inborn errors of metabolism and broader mitochondrial dysfunction. This guide provides a comprehensive exploration of the endogenous synthesis of this compound, detailing the core biochemical pathway, its enzymatic regulation, and the pathophysiological contexts leading to its elevation. Furthermore, we present an authoritative, field-proven protocol for the precise quantification of this compound in plasma using tandem mass spectrometry, offering researchers and drug development professionals a foundational understanding of this key metabolic intermediate.

Introduction: The Clinical and Diagnostic Significance of this compound

Acylcarnitines are esters of L-carnitine that facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Beyond this canonical role, the formation of acylcarnitines serves as a crucial mitochondrial detoxification pathway.[3][4] When the catabolism of fatty acids or amino acids is impaired, the resultant accumulation of acyl-Coenzyme A (acyl-CoA) intermediates can become toxic, sequestering the limited pool of free Coenzyme A (CoA) and inhibiting vital metabolic processes. Carnitine acyltransferases mitigate this by converting the excess acyl-CoAs into their corresponding acylcarnitines, which can then be exported from the mitochondria and excreted in the urine.[3]

This compound is one such metabolite, derived specifically from the degradation pathway of L-isoleucine.[3][5][6] Its measurement is a key component of newborn screening panels and targeted metabolomic studies.[7][8] Elevated levels of this compound are diagnostically significant for several metabolic disorders, most notably mitochondrial acetoacetyl-CoA thiolase (T2) deficiency (also known as beta-ketothiolase deficiency), an inborn error affecting the final steps of isoleucine catabolism. Therefore, a deep understanding of its synthesis is paramount for accurate disease diagnosis, patient monitoring, and the development of targeted therapeutic strategies.

The Core Biochemical Pathway: From Isoleucine to this compound

The synthesis of this compound is a multi-step enzymatic process located within the mitochondrial matrix. It represents a specific branch of the catabolic pathway for the branched-chain amino acid L-isoleucine.

Step 1 & 2: Initial Catabolism of L-Isoleucine

The catabolism of L-isoleucine begins with two steps common to all branched-chain amino acids (BCAAs).[9][10]

  • Transamination: L-isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by the enzyme branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: The α-keto acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutyryl-CoA. This is the rate-limiting step in BCAA catabolism.[10]

Step 3: Formation of Tiglyl-CoA

The 2-methylbutyryl-CoA intermediate is subsequently dehydrogenated to form tiglyl-CoA. This reaction is catalyzed by Short/branched-chain acyl-CoA dehydrogenase (SBCAD) , an enzyme encoded by the ACADSB gene.[11][12][13]

  • Causality Insight: A genetic deficiency in the SBCAD enzyme (SBCADD) blocks this step, leading to the accumulation of the upstream substrate, 2-methylbutyryl-CoA, which is then detected in newborn screening as its carnitine ester, 2-methylbutyrylcarnitine (C5).[11][14][15] While this is the primary marker for SBCADD, the downstream formation of tiglyl-CoA is consequently impaired.

Step 4: Carnitine Conjugation to Form this compound

The final step is the conversion of tiglyl-CoA to this compound. This is a reversible reaction catalyzed by a carnitine acyltransferase . Given that tiglyl-CoA is a short branched-chain acyl-CoA, this reaction is primarily mediated by carnitine acetyltransferase (CrAT) .[16]

Tiglyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

  • Expertise & Experience: The causality behind this final step is rooted in maintaining mitochondrial homeostasis. Under conditions where the isoleucine degradation pathway is overwhelmed or blocked downstream of tiglyl-CoA (as in T2 deficiency), tiglyl-CoA accumulates. This accumulation would otherwise sequester the vital pool of free mitochondrial CoA. The CrAT enzyme acts as a "relief valve," converting the excess tiglyl-CoA into this compound, which is then transported out of the mitochondria, thus freeing up CoA for other essential processes like the TCA cycle.[3]

Summary of Key Enzymes
Enzyme NameGeneSubstrateProductCellular Location
Branched-chain aminotransferase (BCAT)BCAT1/BCAT2L-Isoleucineα-keto-β-methylvalerateCytosol / Mitochondria
Branched-chain α-keto acid dehydrogenase (BCKDH)BCKDHA/B, DBTα-keto-β-methylvalerate2-methylbutyryl-CoAMitochondria
Short/branched-chain acyl-CoA dehydrogenase (SBCAD)ACADSB2-methylbutyryl-CoATiglyl-CoAMitochondria
Carnitine Acetyltransferase (CrAT)CRATTiglyl-CoAThis compoundMitochondria

Visualization of the Synthesis Pathway

Tiglylcarnitine_Synthesis cluster_pathway Mitochondrial Isoleucine Catabolism Isoleucine L-Isoleucine AKBMV α-keto-β-methylvalerate Isoleucine->AKBMV BCAT MBCoA 2-methylbutyryl-CoA AKBMV->MBCoA BCKDH TiglylCoA Tiglyl-CoA MBCoA->TiglylCoA SBCAD Further Further Isoleucine Catabolism (e.g., to Acetyl-CoA & Propionyl-CoA) TiglylCoA->Further This compound This compound TiglylCoA->this compound CrAT Carnitine L-Carnitine Carnitine->this compound CoA CoA CoA->TiglylCoA

Caption: Endogenous synthesis pathway of this compound from L-Isoleucine.

Analytical Methodology: Quantification of this compound

The gold standard for the quantification of this compound and other acylcarnitines in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][17][18] This method offers high sensitivity, specificity, and throughput, making it ideal for both clinical diagnostics and research.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol describes a self-validating system through the use of a stable isotope-labeled internal standard, which corrects for variations in sample extraction and instrument response.

1. Materials and Reagents

  • Human plasma (collected in K2-EDTA tubes)

  • This compound analytical standard

  • This compound-d3 (or other suitable isotope) internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 96-well protein precipitation plates

2. Preparation of Standards

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Calibration Curve Standards: Perform serial dilutions of the this compound stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or 5% BSA in saline) to create calibration standards ranging from approximately 0.01 µM to 5 µM.

  • Internal Standard Working Solution (1 µM): Dilute the IS stock solution in methanol. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation

  • Thaw plasma samples, calibrators, and quality control (QC) samples on ice.

  • Vortex samples briefly.

  • To a 96-well plate, add 50 µL of each sample, calibrator, or QC.

  • Add 200 µL of the cold Internal Standard Working Solution (in methanol) to each well.

  • Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar carnitines.[7] Example: Ascentis® Express OH5, 2.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and ramp down to elute the polar analytes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor-to-product ion transitions must be optimized for the instrument used. For this compound (C12H21NO4, MW: 243.30), the precursor ion will be [M+H]+ at m/z 244.2. A common product ion results from the neutral loss of the trimethylamine group, yielding a fragment at m/z 85.0.

      • This compound: Q1: 244.2 -> Q3: 85.0

      • This compound-d3 (IS): Q1: 247.2 -> Q3: 85.0

5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and QCs.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with 1/x or 1/x² weighting is typically used.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_workflow LC-MS/MS Quantification Workflow Sample Plasma Sample (Calibrator, QC, Unknown) Spike Add Internal Standard & Methanol Sample->Spike Precipitate Protein Precipitation (Vortex) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC HILIC Separation Supernatant->LC Inject MS Tandem MS Detection (MRM Mode) LC->MS Data Data Processing (Peak Integration) MS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Standard workflow for this compound quantification in plasma.

Conclusion

The endogenous synthesis of this compound is a finely tuned process intrinsically linked to isoleucine catabolism and overall mitochondrial health. Its formation, catalyzed by carnitine acetyltransferase, serves as a critical buffering system to alleviate the accumulation of its precursor, tiglyl-CoA, thereby maintaining the integrity of the mitochondrial CoA pool. As such, this compound is not merely a metabolic byproduct but a functional biomarker whose quantification provides a valuable window into cellular metabolic status. The LC-MS/MS methodology detailed herein offers a robust and precise tool for researchers and clinicians to probe this pathway, aiding in the diagnosis of metabolic diseases and the development of novel therapeutics targeting mitochondrial function.

References

An In-Depth Technical Guide to the Biochemical Properties of Tiglylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Tiglylcarnitine, a short-chain acylcarnitine that serves as a critical biomarker for specific inborn errors of metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental biochemistry, metabolic pathways, clinical significance, and analytical methodologies pertinent to this compound. Our focus is on the causality behind its formation and the validation of its detection, providing actionable insights for laboratory and clinical research.

Introduction: The Significance of Acylcarnitines in Cellular Metabolism

Acylcarnitines are a class of molecules essential for cellular energy metabolism. They are formed when a fatty acid is attached to L-carnitine, a quaternary ammonium compound. This esterification allows for the transport of fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1] The acylcarnitine profile in biological fluids provides a window into the state of fatty acid and amino acid metabolism, with alterations in specific acylcarnitines serving as sensitive and specific biomarkers for a variety of metabolic disorders.[2]

This compound (C5:1) is a short-chain acylcarnitine that is not a direct intermediate of straight-chain fatty acid oxidation. Instead, its presence, particularly at elevated concentrations, points towards specific disruptions in the catabolism of the branched-chain amino acid L-isoleucine.[3][4] This makes this compound a key diagnostic marker for certain organic acidemias.[5][6]

Biochemical Profile of this compound

Chemical Structure and Properties:

This compound is the carnitine ester of tiglic acid ((2E)-2-methylbut-2-enoic acid). It is a relatively hydrophobic molecule and is classified as a short-chain acylcarnitine due to its five-carbon acyl group.[6]

PropertyValue
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
IUPAC Name (3R)-3-{[(2E)-2-methylbut-2-enoyl]oxy}-4-(trimethylazaniumyl)butanoate
Synonyms C5:1 carnitine, Tiglyl-L-carnitine

Metabolic Origin: The Isoleucine Catabolism Pathway

The formation of this compound is intrinsically linked to the catabolic pathway of L-isoleucine. Under normal physiological conditions, isoleucine is broken down through a series of enzymatic steps to yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4][7]

A key enzyme in this pathway is 2-methylbutyryl-CoA dehydrogenase (also known as short/branched-chain acyl-CoA dehydrogenase or SBCAD). This mitochondrial enzyme catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[8]

Isoleucine_Catabolism cluster_disease Inborn Errors of Metabolism Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA 2-Methylbutyryl-CoA dehydrogenase (SBCAD) This compound This compound Methylbutyryl_CoA->this compound Carnitine Acyltransferase (Elevated in SBCADD) Metabolites Further Metabolism Tiglyl_CoA->Metabolites Enoyl-CoA hydratase Tiglyl_CoA->this compound Carnitine Acyltransferase (Elevated in BKT) SBCADD_label SBCAD Deficiency: Block in conversion of 2-Methylbutyryl-CoA to Tiglyl-CoA BKT_label Beta-Ketothiolase Deficiency: Block in downstream metabolism of Tiglyl-CoA

Figure 1: Isoleucine catabolism and this compound formation.

In certain inborn errors of metabolism, this pathway is disrupted, leading to the accumulation of specific intermediates. These accumulated acyl-CoAs can then be conjugated with carnitine by carnitine acyltransferases and excreted from the cell, appearing in blood and urine.[9]

Clinical Significance: A Biomarker for Inborn Errors of Metabolism

Elevated levels of this compound are a hallmark of two primary inborn errors of metabolism:

2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD)

SBCADD is an autosomal recessive disorder caused by mutations in the ACADSB gene, which encodes the 2-methylbutyryl-CoA dehydrogenase enzyme. A deficiency in this enzyme leads to a block in the isoleucine catabolism pathway, causing the accumulation of 2-methylbutyryl-CoA. This accumulated intermediate is then converted to 2-methylbutyrylcarnitine (an isomer of this compound) and 2-methylbutyrylglycine, which are excreted in the urine.[8] While newborn screening often detects elevated C5-acylcarnitines, which includes 2-methylbutyrylcarnitine, further analysis is required for a definitive diagnosis.[10] The clinical presentation of SBCADD is variable, ranging from asymptomatic to developmental delay, seizures, and hypotonia.[10]

Beta-Ketothiolase Deficiency (BKTD)

BKTD is another autosomal recessive disorder affecting isoleucine metabolism, as well as ketone body utilization. It is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase enzyme. This enzyme acts downstream of Tiglyl-CoA in the isoleucine catabolism pathway.[6] A deficiency in this enzyme leads to the accumulation of several intermediates, including tiglyl-CoA. This tiglyl-CoA is then converted to this compound, leading to its elevated levels in blood and urine.[5][6] Patients with BKTD typically present with episodes of ketoacidosis, vomiting, and lethargy, often triggered by illness or fasting.[11]

Quantitative Analysis of this compound

The accurate and precise quantification of this compound in biological matrices is crucial for the diagnosis and monitoring of the aforementioned metabolic disorders. The gold-standard analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for LC-MS/MS

LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of acylcarnitines. The liquid chromatography step allows for the separation of this compound from its isomers, such as 2-methylbutyrylcarnitine, which is essential for the differential diagnosis of SBCADD and BKTD. The tandem mass spectrometry component provides highly specific detection and quantification through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.[12]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Serum/Urine Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Optional: Derivatization (e.g., Butylation) Supernatant->Derivatization LC Liquid Chromatography (Separation of Isomers) Derivatization->LC MS1 Mass Spectrometer (Q1) Precursor Ion Selection LC->MS1 MS2 Collision Cell (q2) Fragmentation MS1->MS2 MS3 Mass Spectrometer (Q3) Product Ion Detection MS2->MS3 Data Data Analysis & Quantification MS3->Data

Figure 2: General workflow for this compound analysis by LC-MS/MS.
Experimental Protocol: Quantification of this compound in Plasma

This protocol provides a detailed methodology for the quantitative analysis of this compound in human plasma using LC-MS/MS.

5.2.1. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., d3-Tiglylcarnitine or d9-Carnitine)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (for calibration standards and quality controls)

5.2.2. Sample Preparation (Protein Precipitation):

The causality behind protein precipitation is to remove high-abundance proteins from the plasma sample, which can interfere with the analysis and contaminate the LC-MS/MS system. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping small molecules like acylcarnitines in solution.

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.2.3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating short-chain acylcarnitines.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from a low percentage of organic phase to a high percentage is used to elute the analytes.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: The selection of specific precursor-to-product ion transitions is critical for the specificity of the assay. For butylated this compound, the precursor ion would be the [M+H]+ ion. A common product ion for acylcarnitines is m/z 85, which corresponds to the fragmented carnitine moiety.

      • This compound (underivatized): Precursor ion (Q1): m/z 244.2 -> Product ion (Q3): m/z 85.1

      • Internal Standard (e.g., d9-Carnitine): Precursor ion (Q1): m/z 171.2 -> Product ion (Q3): m/z 69.1

    • Collision Energy: This parameter needs to be optimized for the specific instrument to achieve the most abundant product ion signal.

5.2.4. Calibration and Quantification:

A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

Interpretation of Results: Reference Ranges and Pathological Levels

The interpretation of this compound levels requires comparison to established reference ranges. It is important to note that these ranges can vary slightly between laboratories due to differences in methodology and patient populations.

Biological MatrixPopulationNormal Range (µmol/L)Pathological Range (µmol/L)Associated Conditions
Dried Blood Spot Newborns< 0.4[13][14]> 0.4 (indicative)[11]2-Methylbutyryl-CoA Dehydrogenase Deficiency, Beta-Ketothiolase Deficiency
Plasma Adults< 0.1 (typical)> 0.5 (indicative)[10]2-Methylbutyryl-CoA Dehydrogenase Deficiency, Beta-Ketothiolase Deficiency
Urine AdultsNot well establishedSignificantly elevated2-Methylbutyryl-CoA Dehydrogenase Deficiency, Beta-Ketothiolase Deficiency

Note: The provided ranges are indicative and should be confirmed by each laboratory.

A significantly elevated level of this compound is a strong indicator of an underlying inborn error of metabolism. However, a definitive diagnosis requires further investigation, including:

  • Urine Organic Acid Analysis: To detect the presence of other characteristic metabolites, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine in BKTD, or 2-methylbutyrylglycine in SBCADD.[6][8]

  • Enzyme Activity Assays: To directly measure the activity of the suspected deficient enzyme in cultured fibroblasts or other appropriate cells.

  • Genetic Testing: To identify disease-causing mutations in the ACADSB or ACAT1 genes.[6]

Conclusion: The Role of this compound in Precision Medicine

This compound is a valuable biomarker that plays a crucial role in the diagnosis and management of specific inborn errors of metabolism. Its biochemical origins in the isoleucine catabolism pathway provide a clear mechanistic link to the pathophysiology of these disorders. The ability to accurately quantify this compound using advanced analytical techniques like LC-MS/MS allows for early detection through newborn screening and ongoing monitoring of affected individuals. As our understanding of metabolic pathways continues to grow, the precise measurement of biomarkers like this compound will become increasingly important in the era of personalized and precision medicine, enabling targeted interventions and improved patient outcomes.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of Tiglylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Key Biomarker in Inborn Errors of Metabolism

The study of inborn errors of metabolism has been profoundly advanced by the ability to identify and quantify minute concentrations of endogenous metabolites. Among these, acylcarnitines have emerged as a critical class of biomarkers, providing a window into the intricate workings of mitochondrial fatty acid and amino acid oxidation.[1][2][3] This guide focuses on a specific and diagnostically significant short-chain acylcarnitine: Tiglylcarnitine (C5:1).

First identified in patients with beta-ketothiolase deficiency, this compound has since been characterized as a key indicator for this and other related metabolic disorders.[4] Its discovery and the subsequent development of methods for its characterization have been instrumental in the early diagnosis and management of these conditions. This document provides a comprehensive technical overview of the discovery, initial characterization, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

The Biochemical Significance of this compound

This compound is an ester of carnitine and tiglic acid.[5] Acylcarnitines, in general, are formed when an acyl-group from an acyl-Coenzyme A (acyl-CoA) molecule is transferred to L-carnitine, a reaction catalyzed by a family of enzymes known as carnitine acyltransferases.[1][6] This process is fundamental for the transport of fatty acids into the mitochondria for beta-oxidation. However, it also serves as a detoxification pathway by removing accumulating, potentially toxic acyl-CoA species from the mitochondria and exporting them as acylcarnitines, which can then be excreted in the urine.[7]

The accumulation of this compound is primarily associated with a disruption in the catabolic pathway of the branched-chain amino acid isoleucine. Specifically, it is a hallmark of beta-ketothiolase deficiency (BKT) , an autosomal recessive disorder caused by mutations in the ACAT1 gene.[8][9] This enzyme deficiency impairs the breakdown of isoleucine and ketone bodies, leading to the buildup of toxic metabolites, including tiglyl-CoA.[8][10] The excess tiglyl-CoA is then converted to this compound.

Metabolic Pathway of this compound Formation in Beta-Ketothiolase Deficiency

The following diagram illustrates the metabolic block in beta-ketothiolase deficiency and the subsequent formation of this compound.

Tiglylcarnitine_Pathway Isoleucine Isoleucine Tiglyl_CoA Tiglyl-CoA Isoleucine->Tiglyl_CoA Multiple Steps BKT Beta-Ketothiolase (ACAT1) Tiglyl_CoA->BKT Substrate This compound This compound (Excreted) Tiglyl_CoA->this compound Accumulation leads to conversion Propionyl_CoA Propionyl-CoA BKT->Propionyl_CoA Acetyl_CoA Acetyl-CoA BKT->Acetyl_CoA Carnitine L-Carnitine CrAT Carnitine Acetyltransferase Carnitine->CrAT CrAT->this compound LCMSMS_Workflow Sample Prepared Sample (e.g., from DBS) LC Liquid Chromatography (e.g., HILIC or C18) Sample->LC IonSource Electrospray Ionization (ESI) Positive Mode LC->IonSource Q1 Quadrupole 1 (Q1) Precursor Ion Selection (e.g., m/z of this compound) IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Selected Ion Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 85) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion Data Data Acquisition & Quantification Detector->Data

References

Tiglylcarnitine in Plasma: A Technical Guide to Physiological Concentrations and Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglylcarnitine (C5:1) is a short-chain acylcarnitine, an ester of carnitine and tiglic acid. Acylcarnitines are crucial intermediates in cellular energy metabolism, primarily involved in the transport of fatty acids into the mitochondria for beta-oxidation.[1][2] The analysis of acylcarnitine profiles in plasma has become an indispensable tool in the diagnosis and monitoring of various inborn errors of metabolism.[3][4][5] this compound, specifically, serves as a key biomarker for certain disorders of amino acid metabolism. This guide provides a comprehensive overview of the physiological concentrations of this compound in plasma, the methodologies for its quantification, and its clinical relevance in metabolic disorders.

Physiological Plasma Concentrations of this compound

The concentration of this compound in the plasma of healthy individuals is typically very low. Establishing accurate reference ranges is critical for the correct interpretation of metabolic screening results. These ranges can be influenced by factors such as age and metabolic state (e.g., fasting vs. fed).[6]

Reference Ranges

The following table summarizes the reported physiological concentrations of this compound in plasma for different populations. It is important to note that reference ranges may vary slightly between laboratories due to differences in analytical methods and patient populations.

PopulationThis compound (C5:1) Concentration (μmol/L)Source
Adults 0 - 0.02[7]
Adults (mean +/- SD) 0.05 +/- 0.01
Neonates (Cord Blood) Median not significantly different from heel prick blood[8]
Neonates (Heel Prick) Median not significantly different from cord blood[8]

Note: Data for specific pediatric age groups beyond the neonatal period are less defined in readily available literature and should be established by individual laboratories.

Factors such as age and gender can influence plasma acylcarnitine levels. While some studies have shown that long-chain and very long-chain acylcarnitines tend to increase with age, many odd-chain acylcarnitines may decrease.[9][10][11]

Biochemical Pathway and Clinical Significance

This compound is primarily derived from the metabolic pathway of the branched-chain amino acid, leucine. A defect in this pathway leads to the accumulation of specific acyl-CoA esters, which are then conjugated with carnitine to form acylcarnitines, including this compound, for detoxification and excretion.[12][13]

Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Multiple Steps Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) Tiglyl_CoA Tiglyl-CoA MCC->Tiglyl_CoA Deficient in 3-MCCD Methylcrotonyl_CoA->MCC This compound This compound (C5:1) Tiglyl_CoA->this compound Carnitine Carnitine Carnitine->this compound

Figure 1: Simplified biochemical pathway showing the origin of this compound from Leucine metabolism.

Elevated levels of this compound in plasma are a significant indicator of several inborn errors of metabolism:

  • 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD): This is the most common disorder associated with elevated this compound.[13][14] 3-MCCD is an autosomal recessive disorder affecting the breakdown of leucine.[13] While some individuals may be asymptomatic, others can present with metabolic crises, developmental delay, and failure to thrive.[13][14]

  • Beta-Ketothiolase Deficiency (BKT): In this disorder, an enzyme required for the breakdown of the amino acid isoleucine and ketones is deficient.[15] This leads to an accumulation of metabolites, including tiglyl-CoA, resulting in elevated this compound.

  • 2-Methyl-3-Hydroxybutyric Acidemia (2M3HBA): This is another organic aciduria that can present with elevated this compound levels.[15]

The detection of elevated this compound, often in conjunction with other acylcarnitines like 3-hydroxyisovalerylcarnitine (C5-OH), is a primary marker in newborn screening programs for these conditions.[13][16]

Analytical Methodology: Quantification of this compound

The gold standard for the analysis of acylcarnitines, including this compound, in plasma is tandem mass spectrometry (MS/MS) .[3][4][5][17] This method offers high sensitivity, specificity, and throughput, making it ideal for both diagnostic testing and newborn screening.[18][19]

Experimental Protocol: Plasma Acylcarnitine Profiling by MS/MS

This protocol outlines a typical workflow for the quantification of this compound in plasma.

cluster_prep Sample Preparation cluster_analysis MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample (e.g., 10 µL) IS Internal Standard Addition (Deuterated Acylcarnitines) Sample->IS Precipitation Protein Precipitation (e.g., with Methanol) IS->Precipitation Derivatization Derivatization (Butylation with Acidified Butanol) Precipitation->Derivatization Evaporation Evaporation & Reconstitution Derivatization->Evaporation Injection Flow Injection or LC Introduction Evaporation->Injection Ionization Electrospray Ionization (ESI+) Injection->Ionization MS1 First Quadrupole (Q1) (Precursor Ion Scan for m/z 85) Ionization->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Third Quadrupole (Q3) (Detection of Fragment Ions) CID->MS2 Quantification Quantification (Ratio to Internal Standard) MS2->Quantification Interpretation Interpretation (Comparison to Reference Ranges) Quantification->Interpretation

Figure 2: Workflow for the analysis of this compound in plasma by tandem mass spectrometry.

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in heparin-containing tubes (lithium or sodium heparin).[17] EDTA plasma or serum are also acceptable.[17]

    • Centrifuge to separate plasma and store at -20°C or lower until analysis.[17]

    • To a small volume of plasma (e.g., 10-25 µL), add a solution of stable isotope-labeled internal standards (e.g., deuterated acylcarnitines).[3][20]

    • Precipitate proteins by adding a solvent like methanol.[21]

    • Centrifuge to pellet the precipitated proteins.

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • Acylcarnitines are often derivatized to their butyl esters to enhance their ionization efficiency in the mass spectrometer.[4][5][20] This is typically achieved by incubation with acidified butanol.

  • Final Sample Preparation:

    • Evaporate the butanol under a stream of nitrogen.

    • Reconstitute the dried sample in a mobile phase suitable for injection into the MS/MS system.

  • Tandem Mass Spectrometry Analysis:

    • The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[20]

    • A common method is the precursor ion scan of m/z 85 . Butylated acylcarnitines, upon fragmentation in the collision cell, produce a characteristic product ion at a mass-to-charge ratio (m/z) of 85.[20] By scanning for all precursor ions that generate this fragment, a profile of the different acylcarnitines in the sample can be obtained.

    • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.[3][20]

Interpretation of this compound Levels and Confounding Factors

The interpretation of plasma this compound concentrations requires careful consideration of the complete acylcarnitine profile and the clinical context of the patient. An isolated mild elevation of this compound may not be clinically significant, whereas a pronounced elevation, especially in conjunction with other abnormal acylcarnitines, is highly suggestive of an underlying metabolic disorder.

Several factors can influence plasma acylcarnitine levels and should be considered during interpretation:

  • Diet: The composition of the diet, particularly the intake of leucine-containing proteins, can affect this compound levels. Fasting and feeding states can also alter the acylcarnitine profile.[6]

  • Medication: Certain medications can impact carnitine metabolism and acylcarnitine levels. For instance, valproic acid is known to affect the carnitine pool.[22]

  • Physiological Stress: Illness or strenuous exercise can lead to changes in fatty acid and amino acid metabolism, potentially altering acylcarnitine concentrations.[6]

Conclusion

This compound is a critical biomarker in the investigation of inborn errors of metabolism, particularly those affecting the leucine degradation pathway. Its accurate quantification in plasma, predominantly by tandem mass spectrometry, is a cornerstone of modern metabolic diagnostics and newborn screening. A thorough understanding of its physiological concentrations, the analytical methodologies for its measurement, and the clinical context for its interpretation is essential for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

References

The Enzymatic Nexus of Tiglylcarnitine: A Technical Guide to its Regulation, Measurement, and Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Decoding a Key Metabolic Biomarker

Tiglylcarnitine, a short-chain acylcarnitine, has emerged from the esoteric corners of metabolic profiling to become a significant biomarker in the diagnosis and monitoring of specific inborn errors of metabolism. Its presence and concentration in biological fluids are not arbitrary; they are the direct consequence of a finely tuned, yet vulnerable, enzymatic pathway. This technical guide is designed for researchers, clinicians, and drug development professionals who seek a deeper understanding of the enzymatic regulation of this compound levels. We will dissect the core metabolic machinery, explore the regulatory mechanisms governing its key enzymes, provide detailed methodologies for its quantification, and discuss its clinical implications. Our approach moves beyond a mere recitation of facts to explain the causality behind the biochemical processes and experimental designs, reflecting a field-proven perspective on this critical area of metabolic research.

I. The Metabolic Provenance of this compound: The Isoleucine Catabolic Pathway

This compound is not a primary metabolite but rather a downstream product of the mitochondrial catabolism of the essential branched-chain amino acid, isoleucine.[1][2] Understanding its regulation, therefore, necessitates a comprehensive grasp of this pathway. The breakdown of isoleucine converges with fatty acid oxidation and ultimately feeds into the tricarboxylic acid (TCA) cycle, highlighting its importance in cellular energy homeostasis.[1][3]

The catabolic cascade begins with the transamination of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation. A critical juncture in this pathway is the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA. This reaction is the direct upstream source of the "tiglyl-" moiety of this compound.[4][5] Subsequently, tiglyl-CoA can be conjugated with carnitine to form this compound. This conversion is crucial for mitochondrial homeostasis, as it serves to buffer the accumulation of short-chain acyl-CoAs.[6]

Isoleucine_Catabolism Isoleucine Isoleucine aKeto α-keto-β-methylvalerate Isoleucine->aKeto BCAT MethylbutyrylCoA (S)-2-Methylbutyryl-CoA aKeto->MethylbutyrylCoA BCKDH TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA SBCAD PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA Multiple Steps AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA Multiple Steps This compound This compound TiglylCoA->this compound CrAT TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA Carnitine Carnitine Carnitine->this compound caption Figure 1: Isoleucine Catabolic Pathway and this compound Formation.

Caption: Figure 1: Isoleucine Catabolic Pathway and this compound Formation.

II. The Gatekeepers: Key Enzymes and Their Regulation

The concentration of this compound is primarily dictated by the activity of two key enzymes: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), which produces its precursor, and Carnitine Acetyltransferase (CrAT), which catalyzes its formation.

A. Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): The Rate-Limiting Step

SBCAD, encoded by the ACADSB gene, is a mitochondrial flavoenzyme that exhibits high specificity for (S)-2-methylbutyryl-CoA.[5][7] Its activity is the rate-limiting step in this segment of isoleucine catabolism, making it the central point of regulation for tiglyl-CoA production.[2] A deficiency in SBCAD activity leads to the accumulation of 2-methylbutyryl-CoA, which is then shunted towards alternative pathways, including the formation of 2-methylbutyrylcarnitine and this compound.[8][9]

1. Genetic Regulation:

Mutations in the ACADSB gene are the primary cause of SBCAD deficiency, an autosomal recessive disorder.[1][10] These mutations can lead to a complete loss or a significant reduction in enzyme activity, resulting in elevated levels of this compound and its precursor metabolites.[8][11] The clinical presentation of SBCAD deficiency can be variable, ranging from asymptomatic to severe neurological manifestations.[5][9]

2. Transcriptional Regulation:

The expression of the ACADSB gene is controlled by a complex interplay of transcription factors. Analysis of the ACADSB gene promoter has identified binding sites for several transcription factors, including members of the CBF and NF-Y families.[12] These factors likely play a role in modulating the basal expression of SBCAD in different tissues and in response to various physiological stimuli. Further research into the transcriptional regulation of ACADSB could reveal novel therapeutic targets for managing disorders of isoleucine metabolism.

3. Post-Translational Modification:

Post-translational modifications (PTMs) are critical for regulating enzyme activity.[11][13] Evidence suggests that the SBCAD protein can be ubiquitinated at specific lysine residues (Lys70 and Lys284).[12] Ubiquitination can target proteins for degradation or modulate their function. The precise impact of ubiquitination on SBCAD activity and stability is an active area of investigation.

4. Allosteric Regulation:

While direct allosteric activators or inhibitors of SBCAD have not been extensively characterized, the activity of acyl-CoA dehydrogenases can be influenced by the intramitochondrial concentrations of substrates, products, and other acyl-CoA esters.[14][15] High levels of product (tiglyl-CoA) or other acyl-CoA species may exert feedback inhibition on SBCAD activity.

Enzyme Kinetics:

The catalytic efficiency of SBCAD is a key determinant of tiglyl-CoA production. The turnover number (kcat) for the dehydrogenation of (2S)-2-methylbutanoyl-CoA by human SBCAD has been reported to be approximately 9700 sec-1.[16] This high turnover rate underscores the enzyme's capacity to rapidly process its substrate under normal physiological conditions.

B. Carnitine Acetyltransferase (CrAT): The Catalyst of Conjugation

Carnitine Acetyltransferase (CrAT) is a mitochondrial enzyme responsible for the reversible transfer of short- and medium-chain acyl groups from coenzyme A to carnitine.[7][17] This enzymatic activity is crucial for buffering the acyl-CoA pool, facilitating the transport of acyl units across mitochondrial membranes, and maintaining metabolic flexibility.[18][19]

Substrate Specificity:

CrAT exhibits broad substrate specificity for short- and medium-chain acyl-CoAs (C2 to C10-CoA).[20] Importantly, it is active towards various branched-chain acyl-CoA intermediates, including the precursors of this compound.[20] However, it shows poor activity towards trans-2-enoyl-CoA intermediates, which may influence the relative accumulation of different acylcarnitine species.[20] The formation of this compound from tiglyl-CoA is therefore a direct function of CrAT activity and the availability of its substrates, tiglyl-CoA and carnitine.[6]

Regulation of CrAT Activity:

The activity of CrAT is influenced by several factors:

  • Substrate Availability: The rate of this compound synthesis is directly dependent on the concentrations of tiglyl-CoA and carnitine.[21]

  • Transcriptional Regulation: The expression of the CRAT gene can be induced by conditions that promote fatty acid oxidation, such as calorie restriction.[6][13]

  • Allosteric Regulation: Long-chain acyl-CoA esters can act as allosteric inhibitors of CrAT, potentially providing a mechanism to coordinate short- and long-chain fatty acid metabolism.[4]

Regulatory_Network cluster_SBCAD SBCAD Regulation cluster_Reaction Enzymatic Reaction ACADSB ACADSB Gene SBCAD_mRNA SBCAD mRNA ACADSB->SBCAD_mRNA Transcription SBCAD_protein SBCAD Protein SBCAD_mRNA->SBCAD_protein Translation SBCAD_active Active SBCAD SBCAD_protein->SBCAD_active Folding & Maturation PTM Post-Translational Modification SBCAD_protein->PTM Ubiquitination MethylbutyrylCoA (S)-2-Methylbutyryl-CoA Mutations Mutations Mutations->ACADSB TFs Transcription Factors (e.g., CBF, NF-Y) TFs->ACADSB TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA SBCAD This compound This compound TiglylCoA->this compound CrAT Carnitine Carnitine Carnitine->this compound CrAT CrAT caption Figure 2: Regulation of SBCAD and its role in this compound synthesis.

Caption: Figure 2: Regulation of SBCAD and its role in this compound synthesis.

III. Methodologies for the Scientist's Toolkit

Accurate and precise measurement of this compound levels and the activity of its regulatory enzymes are paramount for both research and clinical applications. This section provides detailed protocols for these essential analyses.

A. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines due to its high sensitivity and specificity.[14][22]

Protocol: LC-MS/MS Quantification of this compound in Dried Blood Spots

  • Sample Preparation:

    • Punch a 3.5 mm disc from a dried blood spot (DBS) into a 96-well microplate.

    • Add 200 µL of an extraction solution containing an appropriate internal standard (e.g., deuterated this compound) in an organic solvent (e.g., methanol).

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of warm air or nitrogen.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar analytes like acylcarnitines.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile). A typical gradient would start with a high organic percentage and gradually increase the aqueous component.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 244.1, and a common product ion is m/z 85.1, corresponding to the fragmented carnitine moiety.

    • Develop a calibration curve using standards of known this compound concentrations.

Data Interpretation:

  • Healthy newborns typically exhibit low levels of this compound in dried blood spots.

  • Elevated levels of this compound are a hallmark of SBCAD deficiency and may also be observed in other organic acidemias.[23][24]

B. SBCAD Enzyme Activity Assay

The activity of SBCAD can be measured using the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[12][25] This assay relies on the principle that ETF fluorescence decreases upon reduction by an acyl-CoA dehydrogenase.

Protocol: SBCAD Activity Assay in Cell Lysates

  • Sample Preparation:

    • Prepare cell lysates from fibroblasts or other relevant tissues in a suitable buffer.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • Perform the assay in an anaerobic environment to prevent re-oxidation of the reduced ETF. This can be achieved in a glove box or by using an enzymatic oxygen-scavenging system.

    • In a fluorescence cuvette or a 96-well microplate, combine the assay buffer, purified ETF, and the cell lysate.

    • Initiate the reaction by adding the substrate, (S)-2-methylbutyryl-CoA (final concentration of 25 µM).

  • Data Acquisition:

    • Monitor the decrease in ETF fluorescence over time using a fluorescence spectrophotometer or plate reader (excitation ~380 nm, emission ~495 nm).

    • Calculate the rate of fluorescence decrease, which is proportional to the SBCAD activity.

Data Interpretation:

  • Compare the activity in patient samples to that of healthy controls.

  • A significant reduction in SBCAD activity is indicative of SBCAD deficiency.

Experimental_Workflow cluster_LCMS LC-MS/MS for this compound cluster_EnzymeAssay SBCAD Enzyme Assay DBS Dried Blood Spot Extraction Extraction with Internal Standard DBS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC HILIC Separation Derivatization->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Quantification Quantification MSMS->Quantification Cells Fibroblasts/ Tissue Lysate Cell Lysate Cells->Lysate AssayMix Anaerobic Assay Mix (ETF, Substrate) Lysate->AssayMix Fluorescence Fluorescence Measurement AssayMix->Fluorescence ActivityCalc Activity Calculation Fluorescence->ActivityCalc caption Figure 3: Experimental workflows for this compound analysis.

Caption: Figure 3: Experimental workflows for this compound analysis.

IV. Data Summary and Clinical Relevance

The quantitative analysis of this compound provides crucial diagnostic information. The following table summarizes typical concentration ranges observed in clinical settings.

AnalyteSample TypeConditionTypical Concentration RangeReference
This compound (C5:1)Dried Blood SpotHealthy Newborn< 0.1 µmol/L[18][19]
This compound (C5:1)Dried Blood SpotSBCAD DeficiencySignificantly Elevated[23][24]
2-Methylbutyrylcarnitine (C5)Dried Blood SpotSBCAD DeficiencyElevated[4][24]

Clinical Significance:

Elevated this compound is a primary biomarker for SBCAD deficiency.[5][9] Its detection in newborn screening programs is critical for early diagnosis and intervention, which can mitigate the risk of severe neurological complications.[4][24] While many individuals with SBCAD deficiency remain asymptomatic, some are at risk for metabolic crises, particularly during periods of illness or fasting.[5][9] Monitoring this compound levels can aid in the management of these patients.

Furthermore, altered this compound levels may be observed in other metabolic disorders that impact the isoleucine catabolic pathway, such as propionic acidemia and beta-ketothiolase deficiency, although it is not the primary diagnostic marker for these conditions.

V. Future Directions and Unanswered Questions

Despite significant advances in our understanding of this compound metabolism, several key questions remain:

  • Allosteric Regulation of SBCAD: The identification of specific allosteric modulators of SBCAD could open new avenues for therapeutic intervention.

  • Metabolic Flux and this compound: A more detailed understanding of how dietary intake of isoleucine and other metabolic states influence the flux through the isoleucine catabolic pathway and, consequently, this compound levels, is needed.

  • CrAT Kinetics with Tiglyl-CoA: A thorough kinetic characterization of CrAT with tiglyl-CoA as a substrate would provide a more complete picture of this compound synthesis.

  • Clinical Phenotype Variability: The reasons for the wide range of clinical presentations in SBCAD deficiency are not fully understood. Further research is needed to elucidate the genetic and environmental factors that contribute to this variability.

Conclusion: From a Single Molecule to a Systems-Level Understanding

The study of this compound provides a compelling example of how a single metabolite can serve as a window into a complex metabolic network. Its levels are a direct reflection of the intricate interplay between genetic predisposition, enzymatic regulation, and overall metabolic state. For researchers and clinicians, a deep understanding of the enzymatic machinery that governs this compound homeostasis is not merely an academic exercise; it is the foundation for improved diagnostic strategies, effective patient management, and the development of novel therapeutic approaches for inborn errors of metabolism. This guide has aimed to provide a comprehensive and technically robust framework for this understanding, empowering the scientific community to continue to unravel the complexities of this important biomarker.

References

A Technical Guide to the Structural Elucidation of Tiglylcarnitine and Its C5 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The accurate identification and quantification of short-chain acylcarnitines are paramount in the diagnosis and management of inborn errors of metabolism. Specifically, the differentiation of tiglylcarnitine from its C5 isomers—isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine—presents a significant analytical challenge. These isobaric compounds, while identical in mass, originate from distinct metabolic pathways, and their respective elevations are indicative of different genetic disorders. Standard flow-injection tandem mass spectrometry (FIA-MS/MS) methods used in newborn screening are incapable of resolving these isomers, leading to potential misdiagnoses.[1][2][3] This technical guide provides a comprehensive, multi-tiered analytical strategy for the unambiguous structural elucidation of this compound and its isomers. We will explore the causality behind advanced experimental choices, from sample preparation and derivatization to the critical application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the interpretation of diagnostic fragmentation patterns. This document is intended for researchers, clinical scientists, and drug development professionals seeking a robust, field-proven methodology for acylcarnitine analysis.

Introduction: The C5 Acylcarnitine Diagnostic Challenge

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating the transport of acyl-CoA groups into the mitochondrial matrix for β-oxidation.[3][4] An elevation in the C5 acylcarnitine profile, routinely detected in newborn screening programs, signals a potential metabolic disruption.[5] However, a "C5" signal is a composite measurement of several isobaric (same mass) and isomeric (same chemical formula) compounds.[2] The failure to distinguish between these isomers can have significant clinical consequences.

The primary C5 acylcarnitine isomers of clinical interest are:

  • This compound (C5:1): An unsaturated acylcarnitine, its elevation can be associated with disorders like 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency or beta-ketothiolase deficiency.

  • Isovalerylcarnitine (IVC): A branched-chain acylcarnitine, it is the primary biomarker for Isovaleric Acidemia (IVA), a serious organic aciduria.[5][6][7]

  • 2-Methylbutyrylcarnitine (2-MBC): Another branched-chain isomer, indicative of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency.[8]

  • Pivaloylcarnitine (PC): An exogenous compound, often resulting from maternal or infant exposure to pivalate-generating antibiotics.[1][2] Its presence can lead to a false positive screening result for IVA.[2][9]

Given that initial screening by FIA-MS/MS cannot differentiate these compounds, a more sophisticated, second-tier testing strategy is mandatory for accurate diagnosis.[1][3][10] This guide outlines such a strategy, emphasizing the synergy between chromatographic separation and mass spectrometric fragmentation analysis.

Core Analytical Strategy: A Multi-Tiered Approach

A robust methodology for C5 isomer elucidation relies on a workflow that progresses from broad screening to specific confirmation. This ensures both high throughput for initial testing and high confidence for diagnostic confirmation.

Analytical_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Confirmation & Elucidation s1 Dried Blood Spot (DBS) or Plasma Sample s2 Sample Prep & Derivatization (e.g., Butylation) s1->s2 s3 FIA-MS/MS Analysis (Precursor Ion or Neutral Loss Scan) s2->s3 s4 UPLC-MS/MS Analysis (Chromatographic Separation) s3->s4 Presumptive Positive (Elevated Total C5) s5 Fragmentation Analysis (Product Ion Scans) s4->s5 s6 Isomer Identification (Based on RT and Diagnostic Ions) s5->s6 s7 Clinical Report s6->s7 Definitive Diagnosis

Caption: Tiered analytical workflow for C5 acylcarnitine isomer analysis.

Tier 1: Foundational Screening with FIA-MS/MS

The initial step, common in newborn screening, uses Flow Injection Analysis coupled with Tandem Mass Spectrometry (FIA-MS/MS).[2]

  • Principle: The sample extract is directly injected into the mass spectrometer without prior chromatographic separation. The analysis is rapid, often under two minutes per sample.[11]

  • Method: A precursor ion scan for m/z 85 is typically employed. Collision-induced dissociation (CID) of all acylcarnitines produces a characteristic fragment ion from the carnitine moiety at m/z 85 ([C4H9NO2]+).[3] By scanning for all parent ions that produce this fragment, a profile of acylcarnitines can be generated.

  • Causality & Limitation: This method is chosen for its speed and ability to screen for a wide range of acylcarnitine disorders simultaneously.[11] Its fundamental limitation, however, is the inability to resolve isobars.[1][3] All C5 isomers have the same precursor mass (e.g., m/z 246 for underivatized forms) and all produce the m/z 85 fragment, making them indistinguishable.[2] Therefore, an elevated C5 signal from FIA-MS/MS is considered a "presumptive positive" and mandates confirmatory testing.[12]

Tier 2: Chromatographic Separation for Isomer Resolution

The definitive differentiation of this compound and its isomers requires chromatographic separation prior to mass spectrometric detection, most commonly using Ultra-High-Performance Liquid Chromatography (UPLC).[1][13]

  • Principle: This technique exploits subtle differences in the physicochemical properties of the isomers, which cause them to interact differently with the stationary phase of the chromatography column and elute at distinct times (retention time, RT).

  • Methodological Choices:

    • Column Chemistry: A C18 reversed-phase column is highly effective for separating C5 isomers.[1][3] The non-polar stationary phase interacts with the acyl chains, and the subtle differences in branching (isovaleryl vs. 2-methylbutyryl) and the presence of a double bond (tiglyl) are sufficient to achieve baseline separation.

    • Mobile Phase: A gradient elution using water and a polar organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., formic acid) is standard.[1][3] The gradient is optimized to ensure that the isomers are well-separated from each other and from other matrix components within a reasonable run time, often less than 10 minutes.[1]

  • Self-Validation: The trustworthiness of the method is established by running a mixture of analytical standards for each isomer (this compound, isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine). This allows for the determination of the characteristic retention time for each compound under the specific chromatographic conditions, which can then be used to identify the isomers in unknown patient samples.

Detailed Experimental Protocols

Sample Preparation and Derivatization
  • Objective: To efficiently extract acylcarnitines from the biological matrix (typically dried blood spots or plasma) and to improve their chromatographic and mass spectrometric properties through derivatization.

  • Protocol: Butyl Ester Derivatization

    • A 3 mm disk is punched from a dried blood spot into a 96-well microplate.[14]

    • Add 100-200 µL of a methanolic solution containing stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d9-isovalerylcarnitine).[11][14] Vortex and incubate for 20-30 minutes to extract the analytes.[11][14]

    • Evaporate the methanol extract to dryness under a stream of nitrogen at 40-60°C.[11]

    • Add 100 µL of 3N butanolic-HCl (prepared by bubbling HCl gas through n-butanol or from a commercial source).[1][11]

    • Seal the plate and incubate at 60-65°C for 30 minutes. This step converts the carboxyl group of the acylcarnitines to their butyl esters.

    • Evaporate the butanolic-HCl to dryness under nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol) for injection into the LC-MS/MS system.[11]

  • Causality: Butylation is a critical step. It neutralizes the negatively charged carboxyl group, which improves reversed-phase chromatographic retention and peak shape. Furthermore, it increases the overall mass of the molecule, shifting it to a higher m/z range, which can reduce interference from low-mass chemical noise.

UPLC-MS/MS Method Parameters

The following table provides a representative set of parameters for the separation of C5 acylcarnitine butyl esters. Optimization is required for specific instrument configurations.

ParameterSpecificationRationale
UPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and rapid separation times.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmC18 chemistry provides excellent retention and selectivity for the isomers.[1]
Column Temp 50-60°CHigher temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analytes from the C18 column.
Flow Rate 0.4 - 0.6 mL/minOptimized for the column dimensions to achieve efficient separation.
Gradient Start at 10-20% B, ramp to 95% B over 5-7 minA shallow gradient is key to resolving the structurally similar isomers.
Injection Vol. 5 - 10 µL
MS System Triple Quadrupole (e.g., Agilent 6460, Sciex API-3000)Provides the sensitivity and specificity of Multiple Reaction Monitoring (MRM).[11][15]
Ionization Electrospray Ionization (ESI), Positive ModeESI is the standard for ionizing polar, pre-charged molecules like acylcarnitines.
MRM Transition Precursor Ion (butylated C5) → Product Ion (m/z 85)Monitors the specific transition for butylated C5 acylcarnitines, providing high specificity.

Data Interpretation: Differentiating the Isomers

Unambiguous identification is achieved by combining two pieces of evidence: retention time and fragmentation patterns. While the precursor-to-85 transition is used for initial detection, further fragmentation can provide structural clues.

Fragmentation cluster_main Collision-Induced Dissociation (CID) of C5 Acylcarnitines cluster_products Characteristic Product Ions precursor Butylated C5-Acylcarnitine Precursor Ion m/z 302.2 p1 m/z 85 +N(CH3)3 Universal Carnitine Fragment precursor->p1 Primary Fragmentation p2 m/z 144 C4H9O2-CH2-CH=CH2 Loss of Acyl Group & Butene precursor->p2 Secondary Pathway p3 m/z 187 C12H23NO4 - C4H9O2 Loss of Butoxycarbonyl precursor->p3 Alternative Pathway

Caption: Common fragmentation pathways for C5 acylcarnitines in MS/MS.

While all C5 isomers produce the primary m/z 85 fragment, the relative intensities of other, less common product ions can differ based on the stability of the acyl chain structure. For instance, the bulky tertiary carbon structure of pivaloylcarnitine can influence its fragmentation efficiency compared to the other isomers.[2] Some advanced methods, such as electron-induced dissociation (EID), can provide even more detailed fragmentation of the acyl chain itself, allowing for definitive isomer discrimination without chromatography.[16]

However, for most clinical laboratories, the combination of UPLC retention time and the standard MRM transition is the gold standard.

Table: Diagnostic Data for C5 Acylcarnitine Isomer Elucidation

IsomerAssociated DisorderTypical Elution OrderKey Diagnostic Feature
Pivaloylcarnitine Pivalate-prodrugs1stEarly, sharp peak. Confirmed by patient medication history.[1]
2-Methylbutyrylcarnitine SBCAD Deficiency2ndDistinct RT, separated from IVC.
Isovalerylcarnitine Isovaleric Acidemia (IVA)3rdDistinct RT, separated from 2-MBC. The primary target for confirmation.
This compound Beta-ketothiolase def.4th (typically)Later elution due to the planar double bond's interaction with the C18 phase.

Note: The exact elution order can vary slightly based on the specific column and mobile phase conditions used.

Conclusion and Future Perspectives

The structural elucidation of this compound and its C5 isomers is a critical task in the diagnosis of several inborn errors of metabolism. While initial screening by FIA-MS/MS is a powerful tool for high-throughput analysis, it lacks the specificity to resolve these isobaric compounds. The implementation of a second-tier UPLC-MS/MS method, as detailed in this guide, is essential for providing a definitive diagnosis.[1][17] The combination of chromatographic separation based on subtle structural differences and specific mass spectrometric detection provides a self-validating system with high levels of accuracy and trustworthiness.

Future advancements may involve the broader adoption of high-resolution mass spectrometry (HRMS) for more detailed fragmentation studies and the use of novel chromatographic techniques, such as mixed-mode chromatography, to further improve the separation of challenging isomers.[18] Additionally, advanced fragmentation techniques like Electron Induced Dissociation (EID) show promise in discriminating isomers based on unique acyl chain fragments, potentially reducing the reliance on chromatography in the future.[16]

References

Tiglylcarnitine in the Nexus of Carnitine Homeostasis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of tiglylcarnitine, a short-chain acylcarnitine, and its intricate relationship with carnitine homeostasis. Designed for researchers, scientists, and professionals in drug development, this document delves into the biochemical origins, metabolic significance, and clinical relevance of this compound. Furthermore, it offers detailed methodologies for its precise quantification, underpinning the critical role of this molecule as a biomarker in diagnosing and understanding certain inborn errors of metabolism.

The Landscape of Carnitine Homeostasis

Carnitine and its acylated derivatives, known as acylcarnitines, are pivotal to cellular energy metabolism. The maintenance of a balanced carnitine pool, or carnitine homeostasis, is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] This process is fundamental for energy production in tissues such as skeletal and cardiac muscle.

Beyond its role in fatty acid transport, the carnitine pool serves as a critical buffer for mitochondrial acyl-CoA pools. By converting acyl-CoAs to their corresponding acylcarnitines, the cell can mitigate the accumulation of potentially toxic acyl-CoA species and replenish the pool of free coenzyme A (CoA), which is essential for numerous metabolic pathways, including the Krebs cycle.[2] This buffering capacity is central to understanding the significance of acylcarnitines like this compound.

The formation of acylcarnitines is a reversible reaction catalyzed by a family of enzymes called carnitine acyltransferases.[3] These enzymes exhibit specificity for the chain length of the acyl-CoA. Carnitine acetyltransferase (CrAT), for instance, is primarily responsible for the transfer of short-chain acyl groups between CoA and carnitine.[3]

The Metabolic Journey of this compound: From Isoleucine to a Key Biomarker

This compound (C5:1-carnitine) is a short-chain acylcarnitine that derives its acyl group, tiglyl-CoA, from the catabolism of the branched-chain amino acid (BCAA) isoleucine.[4][5] The breakdown of isoleucine is a multi-step process that occurs within the mitochondria.

The catabolic pathway of isoleucine ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the Krebs cycle for energy production.[4][6] A key intermediate in this pathway is tiglyl-CoA.[7] Under normal metabolic conditions, tiglyl-CoA is further metabolized. However, in certain pathological states, its concentration can increase, leading to its conversion to this compound.

Visualizing the Pathway: Isoleucine Catabolism

The following diagram illustrates the key steps in the mitochondrial catabolism of isoleucine, highlighting the formation of tiglyl-CoA.

Isoleucine_Catabolism Isoleucine Isoleucine a_keto_b_methylvalerate α-keto-β-methylvalerate Isoleucine->a_keto_b_methylvalerate Branched-chain aminotransferase a_methylbutyryl_CoA α-methylbutyryl-CoA a_keto_b_methylvalerate->a_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA a_methylbutyryl_CoA->Tiglyl_CoA Isobutyryl-CoA dehydrogenase a_methyl_b_hydroxybutyryl_CoA α-methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->a_methyl_b_hydroxybutyryl_CoA Enoyl-CoA hydratase This compound This compound Tiglyl_CoA->this compound Carnitine acetyltransferase (CrAT) a_methylacetoacetyl_CoA α-methylacetoacetyl-CoA a_methyl_b_hydroxybutyryl_CoA->a_methylacetoacetyl_CoA 3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA a_methylacetoacetyl_CoA->Propionyl_CoA β-ketothiolase (ACAT1) Acetyl_CoA Acetyl-CoA a_methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase (ACAT1)

Caption: Mitochondrial catabolism of isoleucine leading to the formation of Tiglyl-CoA.

The conversion of tiglyl-CoA to this compound, catalyzed by carnitine acetyltransferase, serves a crucial detoxification role.[5] When the downstream enzymatic steps are impaired, the accumulation of tiglyl-CoA can inhibit other mitochondrial processes. By esterifying tiglyl-CoA to carnitine, the cell can shuttle this metabolite out of the mitochondria, thereby alleviating the toxic buildup and freeing up intramitochondrial CoA.[5]

Clinical Significance: this compound as a Diagnostic Marker

Elevated levels of this compound in blood and urine are a hallmark of specific inborn errors of metabolism, making it a valuable biomarker for newborn screening and clinical diagnosis.[8][9]

Beta-Ketothiolase Deficiency (BKT)

Beta-ketothiolase deficiency (also known as mitochondrial acetoacetyl-CoA thiolase deficiency) is an autosomal recessive disorder that affects the final step in isoleucine catabolism and also impairs ketone body utilization.[10][11] The deficient enzyme, mitochondrial acetoacetyl-CoA thiolase (encoded by the ACAT1 gene), is responsible for cleaving α-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[11]

A deficiency in this enzyme leads to the accumulation of upstream metabolites, including α-methylacetoacetyl-CoA and, consequently, tiglyl-CoA. This results in a characteristic elevation of this compound in the acylcarnitine profile of affected individuals.[12] Patients with BKT typically present with episodes of severe ketoacidosis, vomiting, and lethargy, often triggered by illness or fasting.[10]

3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD)

3-Methylcrotonyl-CoA carboxylase deficiency is an autosomal recessive disorder of leucine metabolism, not isoleucine.[13][14] However, the acylcarnitine profile in 3-MCCD can sometimes show a mild elevation of C5:1, which is an isomer of this compound called 3-methylcrotonylcarnitine. Due to their identical mass, these isomers are not distinguishable by standard tandem mass spectrometry without chromatographic separation.[15] Therefore, an elevated C5:1 peak warrants further investigation to differentiate between these two conditions. The primary marker for 3-MCCD is elevated 3-hydroxyisovalerylcarnitine (C5-OH).[13]

Interpreting Elevated this compound Levels

The following table summarizes the key inborn errors of metabolism associated with elevated this compound and their distinguishing biochemical features.

DisorderDeficient EnzymePrimary Accumulated AcylcarnitineOther Key Metabolites
Beta-Ketothiolase Deficiency (BKT) Mitochondrial acetoacetyl-CoA thiolase (ACAT1)This compound (C5:1) 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, tiglylglycine (in urine)[12]
2-Methyl-3-hydroxybutyric acidemia (2M3HBA) 2-methyl-3-hydroxybutyryl-CoA dehydrogenaseThis compound (C5:1) 2-methyl-3-hydroxybutyric acid (in urine)

Analytical Methodologies for this compound Quantification

The gold standard for the analysis of acylcarnitines, including this compound, is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) for enhanced specificity.[16][17]

Workflow for Acylcarnitine Analysis

The general workflow for the quantification of this compound in biological samples involves sample preparation, instrumental analysis, and data interpretation.

Acylcarnitine_Workflow Sample_Collection Sample Collection (Plasma, Dried Blood Spot) Sample_Preparation Sample Preparation (Protein Precipitation, Derivatization) Sample_Collection->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis (Chromatographic Separation, MS/MS Detection) Sample_Preparation->LC_MS_MS_Analysis Data_Analysis Data Analysis (Quantification, Profile Interpretation) LC_MS_MS_Analysis->Data_Analysis Clinical_Correlation Clinical Correlation Data_Analysis->Clinical_Correlation

Caption: General workflow for the analysis of this compound.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a detailed methodology for the quantification of this compound in human plasma.

A. Materials and Reagents:

  • Plasma samples

  • Internal standard (IS) solution (e.g., deuterated this compound)

  • Methanol (LC-MS grade)

  • n-butanol

  • Acetyl chloride

  • Formic acid

  • Ammonium acetate

  • Heptafluorobutyric acid (HFBA)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

B. Sample Preparation:

  • To 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standard.[16]

  • Vortex briefly to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.[16]

  • For derivatization to butyl esters, add 100 µL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol) to the dried residue.[16]

  • Incubate at 60°C for 20 minutes.

  • Evaporate the derivatization reagent to dryness.

  • Reconstitute the sample in 100 µL of the initial mobile phase.[16]

C. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[16]

  • Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.[16]

  • Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[16]

  • Gradient Elution: A suitable gradient to separate this compound from its isomers and other acylcarnitines.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Transition: Monitor the precursor-to-product ion transition for butylated this compound. The precursor ion will be the m/z of the butylated molecule, and a common product ion for all acylcarnitines is m/z 85, corresponding to the carnitine backbone fragment.[16]

D. Data Analysis and Quality Control:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

  • Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision. Adherence to established standards, such as those from the American College of Medical Genetics and Genomics (ACMG), is recommended.[17]

Future Directions and Conclusion

This compound serves as a critical diagnostic marker for specific inborn errors of metabolism, highlighting the intricate connection between amino acid catabolism and carnitine homeostasis. The ability to accurately quantify this and other acylcarnitines is paramount for early diagnosis and management of these conditions.

Future research should focus on further elucidating the broader metabolic impact of this compound accumulation and exploring its potential role as a biomarker in other complex metabolic diseases. Advances in analytical techniques, particularly high-resolution mass spectrometry and advanced chromatographic separations, will continue to refine our understanding of the acylcarnitine profile and its implications for human health.

This guide provides a comprehensive technical overview of this compound, from its metabolic origins to its clinical application and analytical determination. By understanding the nuances of this compound and its place within the broader context of carnitine homeostasis, researchers and clinicians can better diagnose and manage metabolic disorders, ultimately improving patient outcomes.

References

An In-Depth Technical Guide to the Degradation and Catabolism of Tiglylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of metabolic research is in a constant state of evolution, driven by advancements in analytical technologies and a deeper understanding of the intricate biochemical pathways that govern cellular function. Within this landscape, the study of acylcarnitines has emerged as a critical field, providing invaluable insights into both normal physiological processes and the pathophysiology of numerous inborn errors of metabolism. This guide focuses on a specific, yet significant, acylcarnitine: tiglylcarnitine. While often encountered as a secondary metabolite, its accumulation serves as a key biomarker for a specific disorder of amino acid catabolism. This document provides a comprehensive exploration of the degradation and catabolism of this compound, from its origins in isoleucine metabolism to its clinical significance and the analytical methodologies employed for its detection and quantification. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational and practical understanding of this important metabolic intersection.

The Biochemical Genesis of this compound: A Journey Through Isoleucine Catabolism

This compound is not a primary metabolite but rather an ester formed from L-carnitine and tiglyl-CoA, an intermediate in the catabolic pathway of the branched-chain amino acid (BCAA), L-isoleucine.[1] Understanding the degradation of this compound, therefore, necessitates a thorough examination of its metabolic precursor's journey. The breakdown of isoleucine is a multi-step process occurring within the mitochondrial matrix, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1][2]

The catabolism of L-isoleucine can be delineated into the following key enzymatic steps:

  • Transamination: The initial step involves the removal of the amino group from L-isoleucine by a branched-chain amino acid transaminase (BCAT), yielding α-keto-β-methylvalerate.[3]

  • Oxidative Decarboxylation: The resulting α-ketoacid undergoes oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, to form 2-methylbutyryl-CoA.[3]

  • Dehydrogenation: This is the pivotal step for the formation of tiglyl-CoA. 2-methylbutyryl-CoA is dehydrogenated by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase.[4][5] This reaction introduces a double bond, converting 2-methylbutyryl-CoA into tiglyl-CoA.

  • Hydration: Tiglyl-CoA is then hydrated by enoyl-CoA hydratase to form 2-methyl-3-hydroxybutyryl-CoA.[6][7]

  • Dehydrogenation: A subsequent dehydrogenation is catalyzed by 3-hydroxyacyl-CoA dehydrogenase , yielding 2-methylacetoacetyl-CoA.[8]

  • Thiolytic Cleavage: Finally, 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase in the presence of Coenzyme A to produce acetyl-CoA and propionyl-CoA .[9]

Propionyl-CoA is further carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another citric acid cycle intermediate.[2][10]

The Formation of this compound

Under normal physiological conditions, the flux through the isoleucine catabolic pathway is tightly regulated, and the concentration of intermediates like tiglyl-CoA remains low. However, in instances of metabolic dysfunction, particularly a deficiency in the SBCAD enzyme, 2-methylbutyryl-CoA accumulates. This leads to a subsequent increase in its downstream product, tiglyl-CoA, before the metabolic block.

The accumulation of tiglyl-CoA within the mitochondria creates a state of metabolic stress. To mitigate the sequestration of the essential Coenzyme A pool, the acyl group is transferred to L-carnitine. This reaction is catalyzed by a carnitine acyltransferase . Given the short- to medium-chain length of the tiglyl group, this esterification is primarily carried out by carnitine acetyltransferase (CrAT) .[11][12] CrAT exhibits broad substrate specificity for short- and medium-chain acyl-CoAs and is known to be active with various branched-chain acyl-CoA intermediates.[11] The resulting this compound is then transported out of the mitochondria and can be detected in bodily fluids such as plasma and urine.

Clinical Significance: this compound as a Biomarker for SBCAD Deficiency

The primary clinical relevance of elevated this compound lies in its role as a key biomarker for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency , an autosomal recessive inborn error of L-isoleucine metabolism.[4][5] This disorder is caused by mutations in the ACADSB gene, which encodes the SBCAD enzyme.[13]

Pathophysiology of SBCAD Deficiency

A deficiency in SBCAD activity disrupts the third step of isoleucine catabolism, leading to the accumulation of 2-methylbutyryl-CoA and its derivatives.[4] The body attempts to detoxify this buildup by converting 2-methylbutyryl-CoA to 2-methylbutyrylglycine, which is excreted in the urine, and by forming 2-methylbutyrylcarnitine (an isomer of isovalerylcarnitine, C5 carnitine).[14][15] The accumulation of tiglyl-CoA, formed from 2-methylbutyryl-CoA, and its subsequent conversion to this compound (C5:1 carnitine) also contributes to the characteristic acylcarnitine profile.[16] While many individuals with SBCAD deficiency, particularly those of Hmong descent with a common founder mutation, are asymptomatic, some may present with a range of clinical symptoms, including developmental delay, seizures, and hypotonia.[14][15]

Differential Diagnosis of Elevated C5-Carnitine

Newborn screening programs utilizing tandem mass spectrometry (MS/MS) often detect elevated levels of C5-carnitine. This compound is a C5:1 acylcarnitine, however, it can be detected in the C5 acylcarnitine profile.[16] An elevated C5-carnitine is not specific to SBCAD deficiency and can also be indicative of isovaleric acidemia (IVA) , a disorder of leucine metabolism.[15][17] Therefore, a differential diagnosis is crucial.

FeatureSBCAD DeficiencyIsovaleric Acidemia (IVA)
Primary Defect Isoleucine CatabolismLeucine Catabolism
Elevated Acylcarnitine 2-Methylbutyrylcarnitine (C5)Isovalerylcarnitine (C5)
Urinary Organic Acids 2-MethylbutyrylglycineIsovalerylglycine
Clinical Presentation Often asymptomatic, can have neurological symptomsCan present with severe metabolic acidosis, "sweaty feet" odor

Table 1: Differential Diagnosis of Elevated C5-Carnitine

The definitive diagnosis of SBCAD deficiency relies on a combination of acylcarnitine analysis, urinary organic acid analysis, enzymatic assays in fibroblasts, and molecular genetic testing of the ACADSB gene.[15][18][19]

Analytical Methodologies for the Quantification of this compound

The analysis of acylcarnitines, including this compound, is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity, specificity, and the ability to multiplex the analysis of numerous acylcarnitines in a single run.

Experimental Protocol: LC-MS/MS Analysis of Acylcarnitines from Dried Blood Spots (DBS)

This protocol is a representative workflow for newborn screening applications.

1. Sample Preparation:

  • Rationale: The goal is to efficiently extract the acylcarnitines from the dried blood matrix while minimizing matrix effects.

  • Procedure:

    • A 3 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[11]

    • An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol is added to each well.[14] The internal standards are crucial for accurate quantification, as they behave similarly to the endogenous analytes during extraction and ionization, correcting for any sample loss or matrix-induced ion suppression.

    • The plate is agitated for 30 minutes to ensure complete extraction.[14]

    • The supernatant is transferred to a new plate and dried under a stream of nitrogen.

    • The dried extract is then derivatized using butanolic-HCl.[14] This butylation step converts the carboxyl group of the acylcarnitines to butyl esters, which enhances their ionization efficiency in the mass spectrometer.

    • The derivatized sample is dried again and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[14]

2. LC-MS/MS Analysis:

  • Rationale: Chromatographic separation is employed to resolve isomeric and isobaric acylcarnitines, while tandem mass spectrometry provides highly selective and sensitive detection.

  • Liquid Chromatography:

    • A reverse-phase C18 column or a HILIC column can be used.[20]

    • A gradient elution with a mobile phase consisting of water and acetonitrile with additives like formic acid and ammonium acetate is typically used to separate the acylcarnitines based on their polarity.

  • Tandem Mass Spectrometry:

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Detection is performed using Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects the precursor ion (the butylated acylcarnitine), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This precursor-product ion transition is highly specific to the analyte of interest.

    • For acylcarnitines, a common precursor ion scan for m/z 85 (a characteristic fragment of carnitine) or a neutral loss scan of 59 (loss of trimethylamine) can be used for initial screening.

3. Data Analysis:

  • Rationale: To accurately determine the concentration of each acylcarnitine.

  • Procedure:

    • The peak areas of the endogenous acylcarnitines and their corresponding internal standards are integrated.

    • A calibration curve is generated using a series of standards with known concentrations.

    • The concentration of each acylcarnitine in the sample is calculated from the peak area ratio of the analyte to its internal standard and the calibration curve.

Visualizing the Metabolic and Experimental Landscape

Isoleucine Catabolic Pathway

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate alpha_keto_beta_methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT two_methylbutyryl_CoA two_methylbutyryl_CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA BCKDH tiglyl_CoA tiglyl_CoA two_methylbutyryl_CoA->tiglyl_CoA SBCAD two_methyl_3_hydroxybutyryl_CoA two_methyl_3_hydroxybutyryl_CoA tiglyl_CoA->two_methyl_3_hydroxybutyryl_CoA Enoyl-CoA Hydratase This compound This compound tiglyl_CoA->this compound CrAT two_methylacetoacetyl_CoA two_methylacetoacetyl_CoA two_methyl_3_hydroxybutyryl_CoA->two_methylacetoacetyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase acetyl_CoA acetyl_CoA two_methylacetoacetyl_CoA->acetyl_CoA β-Ketothiolase propionyl_CoA propionyl_CoA two_methylacetoacetyl_CoA->propionyl_CoA β-Ketothiolase

Caption: The catabolic pathway of L-isoleucine leading to the formation of tiglyl-CoA and its subsequent conversion to this compound.

Experimental Workflow for this compound Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis DBS Dried Blood Spot Punch Punch 3mm Disc DBS->Punch Extraction Extract with Methanol + Internal Standards Punch->Extraction Drydown1 Dry Extract Extraction->Drydown1 Derivatization Derivatize with Butanolic-HCl Drydown1->Derivatization Drydown2 Dry Derivatized Sample Derivatization->Drydown2 Reconstitution Reconstitute in Mobile Phase Drydown2->Reconstitution LC_Separation LC Separation (C18 or HILIC) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound and other acylcarnitines from dried blood spots using LC-MS/MS.

Conclusion and Future Perspectives

The study of this compound degradation and catabolism provides a focused yet comprehensive window into the complexities of amino acid metabolism and its associated inborn errors. As a biomarker, this compound is instrumental in the diagnosis and monitoring of SBCAD deficiency. The analytical methodologies, particularly LC-MS/MS, have revolutionized our ability to detect and quantify this and other acylcarnitines with high precision, enabling early diagnosis through newborn screening programs.

For researchers and drug development professionals, a deep understanding of this pathway is crucial. It informs the development of diagnostic tools, the interpretation of metabolomic data, and the potential for therapeutic interventions. Future research may focus on further elucidating the clinical spectrum of SBCAD deficiency, exploring the potential for substrate reduction therapies, and refining analytical techniques to enhance the differentiation of isomeric acylcarnitines. As our knowledge of metabolic networks expands, the seemingly niche area of this compound catabolism will undoubtedly continue to contribute to the broader understanding of human health and disease.

References

Tiglylcarnitine: A Key Intermediate in Metabolic Pathways and a Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Tiglylcarnitine, a short-chain acylcarnitine, serves as a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid L-isoleucine. While playing a physiological role in buffering intramitochondrial acyl-CoA pools, its accumulation in biological fluids is a hallmark of specific inborn errors of metabolism. This technical guide provides a comprehensive overview of the metabolic significance of this compound, its biochemical origins, and its role as a diagnostic biomarker. We will delve into the intricate enzymatic pathways governing its formation and degradation, the pathophysiology of its accumulation, and detailed analytical methodologies for its precise quantification. This guide is designed to equip researchers, clinicians, and drug development professionals with the foundational knowledge and practical insights necessary to understand and investigate the role of this compound in health and disease.

Introduction: The World of Acylcarnitines

Acylcarnitines are a class of molecules essential for cellular energy metabolism. They are formed when a fatty acid or an organic acid is esterified to L-carnitine, a quaternary ammonium compound. This process, facilitated by a family of enzymes known as carnitine acyltransferases, allows for the transport of acyl groups across the inner mitochondrial membrane, a critical step in their subsequent metabolism via β-oxidation.[1] Beyond their role in fatty acid transport, carnitines also play a crucial role in buffering the intramitochondrial coenzyme A (CoA) pool. By converting acyl-CoAs to acylcarnitines, the cell can prevent the sequestration of free CoA, which is essential for numerous metabolic reactions, including the Krebs cycle.[2]

This compound is a specific short-chain acylcarnitine derived from the metabolism of L-isoleucine.[3] Under normal physiological conditions, it is present at very low concentrations in blood and urine. However, in certain genetic disorders affecting the isoleucine catabolic pathway, the concentration of this compound can become significantly elevated, making it a valuable biomarker for newborn screening and disease diagnosis.[4]

The Metabolic Journey of this compound: From Isoleucine to the Krebs Cycle

The formation of this compound is intrinsically linked to the catabolism of L-isoleucine, one of the three branched-chain amino acids (BCAAs). This metabolic pathway occurs primarily within the mitochondria of various tissues, including skeletal muscle and the liver.

The Isoleucine Catabolic Pathway

The breakdown of isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, both of which can enter the Krebs cycle to generate ATP. A key intermediate in this pathway is tiglyl-CoA.

The initial steps of isoleucine catabolism involve:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then converted to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Dehydrogenation: α-methylbutyryl-CoA is subsequently dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form tiglyl-CoA .[5]

It is at this juncture that the metabolic fate of tiglyl-CoA determines the formation of this compound. Under normal conditions, tiglyl-CoA is further metabolized by enoyl-CoA hydratase. However, if this downstream pathway is impaired, or if there is an overproduction of tiglyl-CoA, it can be converted to this compound.

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoMethylvalerate α-keto-β-methylvalerate Isoleucine->KetoMethylvalerate BCAT MethylbutyrylCoA α-methylbutyryl-CoA KetoMethylvalerate->MethylbutyrylCoA BCKDH TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA SBCAD This compound This compound TiglylCoA->this compound CrAT Metabolites Further Metabolites TiglylCoA->Metabolites PropionylCoA Propionyl-CoA Metabolites->PropionylCoA AcetylCoA Acetyl-CoA Metabolites->AcetylCoA Krebs_Cycle Krebs Cycle PropionylCoA->Krebs_Cycle AcetylCoA->Krebs_Cycle LCMS_Workflow start Dried Blood Spot Sample punch Punch 3.2 mm Disc start->punch extract Extract with Methanol + Internal Standards punch->extract incubate Incubate (30 min) extract->incubate transfer Transfer Supernatant incubate->transfer dry1 Evaporate to Dryness transfer->dry1 derivatize Derivatize with Butanolic HCl (65°C, 15 min) dry1->derivatize dry2 Evaporate to Dryness derivatize->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Unraveling the Clinical Significance of Elevated Tiglylcarnitine: A Technical Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive exploration of the clinical significance of elevated tiglylcarnitine, a key biomarker for a specific group of inborn errors of metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical origins of this compound, the pathophysiology of associated metabolic disorders, state-of-the-art analytical methodologies for its detection, and current clinical management strategies. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for understanding and investigating the role of this compound in human health and disease.

Introduction: The Biochemical Identity and Function of this compound

This compound (C5:1) is a short-chain acylcarnitine, an ester of carnitine and tiglic acid. Acylcarnitines are crucial for cellular energy metabolism, facilitating the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] this compound specifically arises as an intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[3][4] The formation of this compound is a physiological process; however, its accumulation in biological fluids is indicative of a metabolic block in the isoleucine degradation pathway.

The central precursor to this compound is tiglyl-CoA, which is formed from 2-methylbutyryl-CoA in a dehydrogenation step.[5] Under normal metabolic conditions, tiglyl-CoA is further metabolized. However, deficiencies in specific enzymes downstream in this pathway lead to the accumulation of tiglyl-CoA. This excess tiglyl-CoA is then conjugated with carnitine by carnitine acyltransferases to form this compound, which is subsequently exported from the mitochondria into the circulation. This detoxification mechanism, however, can lead to secondary carnitine deficiency.[6]

The Isoleucine Catabolism Pathway: A Closer Look at the Origin of this compound

The breakdown of isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4] A disruption in this pathway is the root cause of elevated this compound.

The key steps in the isoleucine catabolic pathway leading to and from tiglyl-CoA are as follows:

  • Transamination: Isoleucine is converted to α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.

  • Dehydrogenation: 2-methylbutyryl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).[5]

  • Hydration: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.

  • Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD).[7]

  • Thiolytic Cleavage: 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase (T2) into acetyl-CoA and propionyl-CoA.[8]

Isoleucine_Catabolism Isoleucine Isoleucine aKBV α-keto-β-methylvalerate Isoleucine->aKBV BCAT MB_CoA 2-Methylbutyryl-CoA aKBV->MB_CoA BCKDH Tiglyl_CoA Tiglyl-CoA MB_CoA->Tiglyl_CoA SBCAD MHB_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->MHB_CoA Enoyl-CoA hydratase This compound This compound (Elevated in IEM) Tiglyl_CoA->this compound Carnitine Acyltransferase MAA_CoA 2-Methylacetoacetyl-CoA MHB_CoA->MAA_CoA MHBD Acetyl_CoA Acetyl-CoA MAA_CoA->Acetyl_CoA β-ketothiolase (T2) Propionyl_CoA Propionyl-CoA MAA_CoA->Propionyl_CoA β-ketothiolase (T2)

Clinical Significance: Inborn Errors of Metabolism Associated with Elevated this compound

Elevated levels of this compound are a hallmark of several autosomal recessive inborn errors of metabolism. These disorders, if left undiagnosed and untreated, can lead to severe neurological damage and life-threatening metabolic crises.[9][10]

Beta-Ketothiolase Deficiency (BKTD)
  • Enzymatic Defect: Deficiency of mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase, encoded by the ACAT1 gene.[1][10] This enzyme catalyzes the final step in isoleucine catabolism, the cleavage of 2-methylacetoacetyl-CoA to acetyl-CoA and propionyl-CoA.[8]

  • Biochemical Profile: In addition to elevated this compound (C5:1), patients with BKTD also show increased levels of 2-methyl-3-hydroxybutyrylcarnitine (C5-OH) and the excretion of 2-methyl-3-hydroxybutyric acid and tiglylglycine in the urine.[11][12]

  • Clinical Presentation: Typically presents between 6 and 24 months of age with intermittent episodes of severe ketoacidosis, often triggered by illness or fasting.[1][9] Symptoms include vomiting, dehydration, lethargy, and in severe cases, coma.[9] Neurological sequelae, including developmental delay and basal ganglia damage, can occur.[13]

2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency
  • Enzymatic Defect: Deficiency of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, an X-linked disorder caused by mutations in the HADH2 gene.[7] This enzyme is responsible for the conversion of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA.

  • Biochemical Profile: Characterized by the accumulation of 2-methyl-3-hydroxybutyric acid in urine and elevated this compound (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5-OH) in blood.

  • Clinical Presentation: MHBD deficiency can present with a wide spectrum of severity. Some individuals may have a neurodegenerative course with progressive neurological impairment, while others may present with acute metabolic crises similar to BKTD.[14]

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency
  • Enzymatic Defect: Deficiency of short/branched-chain acyl-CoA dehydrogenase, caused by mutations in the ACADSB gene.[15] This enzyme catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.

  • Biochemical Profile: The primary biochemical marker is elevated 2-methylbutyrylcarnitine (C5), which is isobaric with isovalerylcarnitine and cannot be distinguished by standard tandem mass spectrometry.[15] Urinary organic acid analysis showing elevated 2-methylbutyrylglycine is diagnostic. While not the primary marker, a slight elevation in this compound can sometimes be observed.

  • Clinical Presentation: The clinical phenotype of SBCAD deficiency is highly variable, with many individuals remaining asymptomatic.[16][17] Symptomatic individuals may present with developmental delay, seizures, and hypotonia.[18]

DisorderDeficient EnzymeGeneKey Biomarkers
Beta-Ketothiolase Deficiency (BKTD) Mitochondrial acetoacetyl-CoA thiolase (T2)ACAT1This compound (C5:1) ↑ 2-Methyl-3-hydroxybutyrylcarnitine (C5-OH) ↑Urine: 2-methyl-3-hydroxybutyric acid, tiglylglycine
2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency 2-Methyl-3-hydroxybutyryl-CoA dehydrogenaseHADH2This compound (C5:1) ↑ 2-Methyl-3-hydroxybutyrylcarnitine (C5-OH) ↑Urine: 2-methyl-3-hydroxybutyric acid
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency Short/branched-chain acyl-CoA dehydrogenaseACADSB2-Methylbutyrylcarnitine (C5) ↑ Urine: 2-methylbutyrylglycinethis compound (C5:1) may be slightly elevated

Pathophysiology: The Consequences of Metabolic Disruption

The clinical manifestations of these disorders stem from the accumulation of toxic metabolites and the disruption of cellular energy homeostasis. The buildup of organic acids, such as tiglic acid and 2-methyl-3-hydroxybutyric acid, leads to metabolic acidosis, a hallmark of acute crises.[1][2]

The accumulation of acyl-CoA esters, including tiglyl-CoA and 2-methylacetoacetyl-CoA, can have several detrimental effects:

  • Sequestration of Coenzyme A: The accumulation of acyl-CoAs can deplete the mitochondrial pool of free coenzyme A (CoA-SH), which is essential for numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation.[2]

  • Mitochondrial Dysfunction: The toxic metabolites can impair mitochondrial function, leading to a reduction in ATP production and an increase in oxidative stress.

  • Enzyme Inhibition: Accumulated acyl-CoAs can inhibit various enzymes, further disrupting cellular metabolism.

The neurological damage observed in these disorders is thought to be a consequence of the direct neurotoxicity of the accumulated metabolites and the energy deficit in the brain, particularly in the basal ganglia.[13]

Analytical Methodology: Detection and Quantification of this compound

The primary method for the detection and quantification of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS) , particularly in dried blood spots (DBS) as part of newborn screening programs.[19][20]

Experimental Protocol: Acylcarnitine Analysis in Dried Blood Spots by MS/MS

This protocol provides a general workflow for the analysis of acylcarnitines from DBS samples. Specific parameters may need to be optimized based on the instrument and reagents used.

  • Sample Preparation:

    • A 3 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[21]

    • An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines in methanol is added to each well.[21]

    • The plate is agitated to facilitate the extraction of acylcarnitines from the blood spot.

    • The supernatant containing the extracted acylcarnitines is transferred to a new plate.

  • Derivatization (Optional but common):

    • The extracted acylcarnitines are often derivatized to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This enhances their ionization efficiency in the mass spectrometer.[22]

    • The derivatization reagent is then evaporated under a stream of nitrogen.

    • The dried residue is reconstituted in a suitable solvent for injection into the MS/MS system.

  • Tandem Mass Spectrometry Analysis:

    • The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode.

    • A precursor ion scan of m/z 85 is commonly used for the detection of all acylcarnitines, as this fragment ion is characteristic of the carnitine moiety.

    • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.

  • Data Analysis and Interpretation:

    • The concentrations of this compound and other acylcarnitines are calculated based on the response ratios.

    • Results are compared to established reference ranges to identify abnormal elevations.[23][24] It is crucial for each laboratory to establish its own age- and population-specific reference intervals.[25]

MSMS_Workflow DBS Dried Blood Spot (DBS) Sample Punch Punch 3mm Disc DBS->Punch Extraction Extraction with Internal Standards in Methanol Punch->Extraction Derivatization Butylation (Derivatization) Extraction->Derivatization MSMS Tandem Mass Spectrometry (MS/MS) (Precursor Ion Scan of m/z 85) Derivatization->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis Interpretation Clinical Interpretation Data_Analysis->Interpretation

Quality Assurance and Quality Control

Ensuring the accuracy and reliability of acylcarnitine analysis is paramount for clinical diagnosis. Laboratories should adhere to strict quality assurance and quality control (QA/QC) protocols, including:

  • Regular use of control materials with known acylcarnitine concentrations.

  • Participation in external proficiency testing programs.[25][26]

  • Establishment and regular review of reference intervals.[25]

Clinical Management and Therapeutic Strategies

The management of inborn errors of metabolism associated with elevated this compound focuses on preventing metabolic decompensation and minimizing the accumulation of toxic metabolites.

Acute Management

During an acute metabolic crisis, the primary goals are to reverse the catabolic state and correct the metabolic acidosis.[11] This typically involves:

  • Intravenous fluids: High-rate glucose infusion to suppress catabolism and provide energy.

  • Bicarbonate therapy: To correct severe metabolic acidosis.

  • Avoidance of protein intake: To reduce the load of isoleucine.

  • Carnitine supplementation: Intravenous L-carnitine may be administered to replenish depleted stores and facilitate the excretion of toxic acyl groups as acylcarnitines.[27]

Long-Term Management

Long-term management is aimed at maintaining metabolic stability and promoting normal growth and development. Key strategies include:

  • Dietary modification: A low-protein diet to restrict isoleucine intake is a cornerstone of therapy for BKTD and MHBD deficiency.[19][28] The degree of protein restriction is tailored to the individual patient's tolerance. For SBCAD deficiency, dietary intervention is typically not required for asymptomatic individuals.[16][17]

  • Avoidance of fasting: Frequent meals and a plan for emergency caloric supplementation during illness are crucial to prevent catabolism.[8]

  • Carnitine supplementation: Oral L-carnitine is often prescribed to prevent secondary carnitine deficiency and enhance the excretion of toxic acylcarnitines.[29][30] The dosage is adjusted based on plasma carnitine levels and clinical response.

Future Directions and Unanswered Questions

While newborn screening and current management strategies have significantly improved the outcomes for individuals with these disorders, several areas warrant further research:

  • Genotype-phenotype correlations: A better understanding of how specific mutations relate to clinical severity is needed to improve prognostic counseling.

  • Long-term neurological outcomes: Further studies are required to understand the long-term cognitive and neurological outcomes, even in treated individuals.

  • Novel therapeutic approaches: Research into novel therapies, such as substrate reduction therapy or gene therapy, may offer new hope for these rare disorders.

Conclusion

Elevated this compound is a critical biomarker for a group of inborn errors of isoleucine metabolism. Early detection through newborn screening and prompt, comprehensive management are essential to prevent life-threatening metabolic crises and long-term neurological complications. A thorough understanding of the underlying biochemistry, pathophysiology, and analytical methodologies is crucial for researchers and clinicians working to improve the lives of individuals affected by these rare but serious metabolic disorders.

References

Methodological & Application

Quantification of Tiglylcarnitine in Human Plasma by LC-MS/MS: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details a robust and sensitive method for the quantification of Tiglylcarnitine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a short-chain acylcarnitine, is an important biomarker in the study of inherited metabolic disorders and mitochondrial dysfunction. This document provides a scientifically grounded protocol, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development. The methodologies presented are underpinned by established principles of bioanalytical method validation, ensuring data integrity and reproducibility.

Introduction: The Clinical and Research Significance of this compound

This compound (C5:1-carnitine) is an ester of carnitine and tiglic acid. Carnitine and its acyl esters are fundamental to cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation[1]. Acylcarnitines are intermediates in the metabolism of fatty acids and amino acids[2]. The profile of acylcarnitines in biological fluids can therefore provide a valuable snapshot of an individual's metabolic status.

Elevated levels of specific acylcarnitines can be indicative of inborn errors of metabolism. For instance, increased concentrations of this compound in blood or plasma are associated with beta-ketothiolase deficiency, a disorder affecting the catabolism of the amino acid isoleucine and ketone bodies. Beyond rare genetic disorders, there is growing interest in the role of acylcarnitines in more common complex diseases such as obesity, type 2 diabetes, and cardiovascular disease, where alterations in their plasma levels have been observed[3][4][5]. Accurate and precise quantification of individual acylcarnitine species like this compound is therefore crucial for both clinical diagnostics and metabolic research.

LC-MS/MS has emerged as the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput[1][6]. This technique allows for the direct measurement of these compounds in complex biological matrices like plasma, often with minimal sample preparation.

Materials and Reagents

Chemicals and Solvents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Bovine Serum Albumin (BSA)

Standards
  • This compound reference standard

  • Deuterated internal standard (IS), e.g., Isovaleryl-L-carnitine-(trimethyl-d9) or a similar stable isotope-labeled short-chain acylcarnitine. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variability in extraction and ionization[7].

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of standards is fundamental to the quantification of the analyte. A surrogate matrix is often necessary for calibration curves due to the endogenous presence of the analyte in plasma[8].

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for spiking into the surrogate matrix to create the calibration curve.

  • Internal Standard Working Solution: Dilute the internal standard primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the LC-MS/MS analysis. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping small molecules like acylcarnitines in solution.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma, calibrator, or QC sample.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (HILIC or C18) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification in plasma.

LC-MS/MS Method

Rationale: Chromatographic separation is essential to resolve this compound from isobaric interferences. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) C18 chromatography can be employed for the analysis of short-chain acylcarnitines. HILIC is particularly well-suited for retaining and separating these polar compounds[6][9][10][11]. The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer provides high selectivity and sensitivity for quantification[12].

Option 1: HILIC Method

ParameterCondition
LC Column HILIC Silica Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B (0-1 min), linear gradient to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1 min), re-equilibrate at 95% B (6.1-9 min).

Option 2: Reversed-Phase C18 Method

ParameterCondition
LC Column C18 Column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 45°C
Gradient 2% B (0-1 min), linear gradient to 30% B (1-7 min), ramp to 95% B (7-8 min), hold at 95% B (8-9 min), return to 2% B (9.1 min), re-equilibrate at 2% B (9.1-12 min).

Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: 244.1 > 85.1 (Quantifier), 244.1 > 185.1 (Qualifier) Internal Standard (e.g., d9-Isovalerylcarnitine): 253.2 > 85.1 (Quantifier)[13]
Declustering Potential (DP) 50 V (Optimize for specific instrument)
Collision Energy (CE) 25 eV (Optimize for specific instrument)
Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation

Rationale: A comprehensive method validation is imperative to ensure the reliability of the bioanalytical data. The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA)[2][8][9][14].

The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least six non-zero standards should be prepared, and the coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) for both accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This can be evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C. Some acylcarnitines have been shown to degrade over time in stored samples.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the nominal concentration of the calibration standards. A weighted linear regression (1/x or 1/x²) is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Perspectives

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is designed to be a starting point for researchers, and it is recommended that the method be fully validated in the end-user's laboratory. The accurate measurement of this compound will contribute to a better understanding of its role in metabolic disorders and may aid in the development of novel diagnostic and therapeutic strategies. As research in metabolomics continues to expand, the application of such robust analytical methods will be paramount in elucidating the complex interplay of metabolites in health and disease.

References

Application Note and Protocol: Robust Sample Preparation for Acylcarnitine Profiling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Acylcarnitines in Cellular Metabolism

Acylcarnitines are essential biomolecules that serve as critical intermediates in the metabolism of fatty acids and amino acids.[1][2] They are formed when carnitine is esterified with acyl-Coenzyme A (acyl-CoA) molecules of varying chain lengths. This process is fundamental for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1] Consequently, the profile of acylcarnitines in biological fluids provides a valuable snapshot of the metabolic state of an individual.

Elevated or altered patterns of specific acylcarnitines can be indicative of inborn errors of metabolism, such as fatty acid oxidation disorders (FAODs) and organic acidemias.[3][4][5] Therefore, the accurate and precise quantification of the acylcarnitine profile is a cornerstone of newborn screening programs and the diagnosis and monitoring of metabolic diseases.[4][6] This application note provides a detailed and validated protocol for the preparation of plasma, serum, and dried blood spot (DBS) samples for acylcarnitine profiling using tandem mass spectrometry (MS/MS), a highly sensitive and specific analytical technique.[3][5]

Principle of the Method

This protocol employs a robust and widely adopted methodology for the analysis of acylcarnitines. The core steps involve:

  • Sample Collection and Handling: Proper collection and storage are paramount to preserve the integrity of the acylcarnitine profile.

  • Extraction: Efficient extraction of acylcarnitines from the biological matrix is achieved through protein precipitation with an organic solvent. This step also serves to remove interfering macromolecules.

  • Internal Standard Spiking: The addition of a mixture of stable isotope-labeled (SIL) internal standards is crucial for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.[5][6]

  • Derivatization: To enhance the chromatographic retention of short-chain acylcarnitines and improve ionization efficiency, the carboxyl group of the acylcarnitines is derivatized to form butyl esters.[2][6]

  • Analysis by Mass Spectrometry: The prepared samples are then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).[1][7]

The following diagram illustrates the overall workflow for sample preparation:

Acylcarnitine_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma, Serum, or Dried Blood Spot (DBS) Extraction Protein Precipitation & Acylcarnitine Extraction (Methanol + Internal Standards) Sample->Extraction Add Extraction Solution Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying1 Evaporation to Dryness Supernatant->Drying1 Derivatization Butylation (n-butanol/HCl) Drying1->Derivatization Drying2 Evaporation to Dryness Derivatization->Drying2 Reconstitution Reconstitution Drying2->Reconstitution Analysis LC-MS/MS or FIA-MS/MS Analysis Reconstitution->Analysis Inject

Caption: General workflow for acylcarnitine sample preparation.

Materials and Reagents

Reagents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • n-Butanol (ACS grade or higher)

  • Acetyl Chloride (ACS grade or higher) or 3 M Hydrochloric Acid in n-Butanol

  • Water (LC-MS grade)

  • Stable Isotope-Labeled Internal Standard Mix (e.g., Cambridge Isotope Laboratories, Inc., NSK-B)[8]

  • Nitrogen gas, high purity

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Heating block or incubator

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

  • For DBS: 1/8 inch or 3.2 mm hole puncher

Detailed Protocols

Protocol 1: Plasma and Serum Sample Preparation

This protocol is suitable for the analysis of acylcarnitines in plasma or serum. It is critical to handle and process samples promptly to minimize degradation.

1. Sample Handling and Storage:

  • Collect whole blood in heparin-containing tubes (green top).[9][10] Avoid using EDTA as an anticoagulant if possible, though it is sometimes acceptable.[11]

  • Separate plasma or serum from cells by centrifugation as soon as possible, ideally within 2 hours of collection.[9]

  • Transfer the plasma or serum to a clean microcentrifuge tube and freeze immediately at -20°C or -80°C until analysis.[9][10] Grossly hemolyzed samples should be avoided.[9][11]

2. Extraction and Internal Standard Spiking:

  • Prepare the extraction solution by dissolving the stable isotope-labeled internal standard mix in methanol to the desired concentration.

  • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma or serum.

  • Add 200 µL of the methanolic internal standard solution.

  • Vortex vigorously for 30 seconds to precipitate proteins and ensure thorough mixing.

3. Protein Removal:

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean 1.5 mL microcentrifuge tube.

4. Evaporation:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40-50°C. Alternatively, a centrifugal vacuum concentrator can be used.

5. Derivatization (Butylation):

  • Prepare the butylation reagent by carefully adding acetyl chloride to n-butanol to a final concentration of 5% (v/v) or use a commercially available 3 M HCl in n-butanol solution. This should be done in a fume hood.

  • Add 100 µL of the butylation reagent to the dried extract.[2]

  • Seal the tube tightly and incubate at 60-65°C for 20 minutes.[2][6]

6. Final Evaporation and Reconstitution:

  • Evaporate the butylation reagent to dryness under a gentle stream of nitrogen gas at 40-50°C.

  • Reconstitute the dried residue in 100 µL of a suitable solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), for analysis.[12]

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Dried Blood Spot (DBS) Sample Preparation

DBS samples are a common matrix for newborn screening due to the ease of collection, transport, and storage.[13][14]

1. DBS Punching:

  • Using a clean, sharp 1/8 inch or 3.2 mm hole puncher, punch out a single disc from the center of the dried blood spot.[7][14]

  • Place the punched disc into a 1.5 mL microcentrifuge tube. It is crucial to clean the puncher between samples to prevent cross-contamination.

2. Extraction and Internal Standard Spiking:

  • Prepare the extraction solution containing the stable isotope-labeled internal standards in methanol.

  • Add 100-200 µL of the methanolic internal standard solution to the tube containing the DBS punch.[7][14]

  • Seal the tube and vortex briefly.

3. Elution:

  • Incubate the tube on a shaker or rocker for 30 minutes at room temperature to allow for the elution of acylcarnitines from the filter paper.[7]

4. Supernatant Transfer:

  • Centrifuge the tube at a low speed (e.g., 2,000 x g) for 2 minutes to pellet the filter paper disc.

  • Carefully transfer the supernatant to a new clean 1.5 mL microcentrifuge tube.

5. Evaporation, Derivatization, and Reconstitution:

  • Follow steps 4, 5, and 6 from Protocol 1 to evaporate the extract, perform butylation, and reconstitute the sample for analysis.

Method Validation and Quality Control

A robust and reliable acylcarnitine profiling method requires careful validation and ongoing quality control.

  • Linearity and Range: Calibration curves should be prepared by spiking known concentrations of acylcarnitine standards into a surrogate matrix (e.g., stripped serum or a solution mimicking the composition of extracted plasma).

  • Accuracy and Precision: The accuracy and precision of the method should be assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range.

  • Matrix Effects: Matrix effects, which can cause ion suppression or enhancement, should be evaluated by comparing the response of an analyte in a neat solution to its response in a post-extraction spiked sample.[2] The use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects.[6]

  • Recovery: Extraction recovery should be determined to ensure the efficiency of the sample preparation process.

The following table summarizes key parameters for a typical acylcarnitine profiling assay:

ParameterTypical Value/RangeRationale
Sample Volume 10 µL (Plasma/Serum)Minimizes sample consumption, important for pediatric samples.
1 x 3.2 mm punch (DBS)Standardized volume for newborn screening.
Extraction Solvent MethanolEfficiently precipitates proteins and extracts a broad range of acylcarnitines.
Internal Standards Deuterium-labeled acylcarnitinesClosely mimic the chemical behavior of the endogenous analytes, providing the most accurate correction for sample loss and matrix effects.[5][6]
Derivatization Reagent 3 M HCl in n-butanolForms butyl esters, improving chromatographic separation and sensitivity for short-chain acylcarnitines.[6]
Incubation Temperature 60-65°CPromotes efficient derivatization.
Incubation Time 15-20 minutesSufficient time for the butylation reaction to reach completion.[6]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Signal Intensity - Incomplete extraction- Inefficient derivatization- Ion suppression- Optimize extraction time and solvent- Ensure fresh derivatization reagent and correct incubation conditions- Evaluate and mitigate matrix effects through sample dilution or improved cleanup
Poor Peak Shape - Inappropriate reconstitution solvent- Column degradation- Ensure the reconstitution solvent is compatible with the initial mobile phase- Replace the analytical column
High Variability - Inconsistent pipetting- Incomplete protein precipitation- Sample degradation- Use calibrated pipettes and proper technique- Ensure thorough vortexing during extraction- Maintain samples at low temperatures and analyze promptly
Interfering Peaks - Contamination from reagents or labware- Isobaric compounds- Use high-purity reagents and clean labware- Employ chromatographic separation (LC-MS/MS) to resolve isomers[15]

Conclusion

The protocol described in this application note provides a reliable and robust method for the preparation of plasma, serum, and dried blood spot samples for acylcarnitine profiling by mass spectrometry. The inclusion of stable isotope-labeled internal standards and a derivatization step ensures accurate and sensitive quantification of a wide range of acylcarnitines. Adherence to proper sample handling procedures and the implementation of rigorous quality control measures are essential for obtaining high-quality data that can be confidently used in clinical and research settings. This method serves as a valuable tool for the investigation of metabolic disorders and the advancement of our understanding of cellular metabolism.

References

Application Note: Tiglylcarnitine as a Primary Biomarker for the Diagnosis of Beta-Ketothiolase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Abstract and Introduction

Beta-ketothiolase deficiency (β-KTD), also known as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, is a rare autosomal recessive disorder that impairs the metabolism of the amino acid isoleucine and ketone bodies.[1][2][3] The condition is caused by mutations in the ACAT1 gene, which encodes the T2 enzyme essential for the final step of isoleucine catabolism and for the utilization of ketones as an energy source in extrahepatic tissues.[2][4][5] Clinically, β-KTD is characterized by intermittent, severe ketoacidotic episodes, which are often triggered by metabolic stressors like fasting, infection, or a high-protein diet.[3][5][6] These episodes can lead to vomiting, dehydration, lethargy, and in severe cases, coma and long-term neurological damage.[3][6][7]

Given the non-specific nature of these symptoms, a definitive diagnosis relies on biochemical analysis. Expanded newborn screening programs using tandem mass spectrometry (MS/MS) have become pivotal for early detection.[8][9] Within the acylcarnitine profile, tiglylcarnitine (C5:1) has emerged as a key diagnostic biomarker for β-KTD.[10][11] This application note provides a comprehensive guide for researchers and drug development professionals on the pathophysiology of β-KTD, the role of this compound, and a detailed protocol for its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Scientific Background & Pathophysiology

The metabolic disturbance in β-KTD originates from a defect in the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme. This enzyme catalyzes a critical reaction in two major pathways:

  • Isoleucine Catabolism: T2 is responsible for the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.

  • Ketone Body Metabolism (Ketolysis): T2 facilitates the breakdown of acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the Krebs cycle for energy production.

A deficiency in T2 activity leads to a metabolic blockade.[4][12] In the isoleucine degradation pathway, this blockade causes the accumulation of the substrate 2-methylacetoacetyl-CoA. The body attempts to detoxify this buildup through alternative metabolic routes. 2-methylacetoacetyl-CoA is converted to tiglyl-CoA, which is subsequently conjugated with L-carnitine by carnitine acyltransferases to form This compound (C5:1) . This water-soluble compound is then excreted in the urine and can be detected at elevated levels in the blood.[1][10] The accumulation of other metabolites, such as 2-methyl-3-hydroxybutyrate and tiglylglycine, is also characteristic of the disease and can be detected in urine organic acid analysis.[1][2]

Isoleucine_Catabolism cluster_pathway Isoleucine Catabolism Pathway cluster_alt Alternative Pathway in β-KTD Isoleucine Isoleucine Intermediates Several Enzymatic Steps Isoleucine->Intermediates MethylacetoacetylCoA 2-Methylacetoacetyl-CoA Intermediates->MethylacetoacetylCoA T2_enzyme Mitochondrial Acetoacetyl-CoA Thiolase (T2) Encoded by ACAT1 gene MethylacetoacetylCoA->T2_enzyme Substrate MethylacetoacetylCoA->Block TiglylCoA Tiglyl-CoA MethylacetoacetylCoA->TiglylCoA Accumulation leads to PropionylCoA Propionyl-CoA T2_enzyme->PropionylCoA Product AcetylCoA Acetyl-CoA T2_enzyme->AcetylCoA Product Block->T2_enzyme   Deficient in β-KTD This compound This compound (C5:1) (Diagnostic Biomarker) TiglylCoA->this compound Carnitine L-Carnitine Carnitine->this compound Conjugation

Figure 1: Simplified isoleucine catabolism pathway highlighting the enzymatic block in β-KTD.

Diagnostic Workflow Overview

The diagnosis of β-KTD typically begins with newborn screening, followed by confirmatory testing. The workflow ensures timely identification and intervention, which is critical for preventing severe metabolic crises.

Figure 2: General diagnostic workflow for β-KTD from screening to confirmation.

Quantitative Analysis of this compound by LC-MS/MS

This protocol details a robust method for the quantification of this compound and other acylcarnitines from dried blood spots (DBS), a common sample type for newborn screening.[13] The methodology involves extraction, derivatization to butyl esters to enhance ionization efficiency, and analysis by LC-MS/MS.[14][15]

Reagents and Materials
  • Methanol (HPLC grade)

  • n-Butanol (HPLC grade)

  • Acetyl Chloride

  • Deionized Water (18 MΩ·cm)

  • Formic Acid

  • Acetonitrile (HPLC grade)

  • Stable isotope-labeled internal standards (e.g., d3-tiglylcarnitine, d3-acetylcarnitine, etc.)

  • Calibrators and Quality Control materials with known acylcarnitine concentrations

  • DBS puncher and 96-well microtiter plates

Sample Preparation and Extraction
  • Punching: Punch a 3.2 mm disk from the DBS sample into a 96-well plate. Also include calibrator and quality control spots.

  • Extraction: To each well, add 100 µL of a methanolic solution containing the stable isotope-labeled internal standards.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to extract the acylcarnitines from the paper matrix.

  • Evaporation: Transfer the methanol extract to a new 96-well plate and evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization
  • Rationale: Acylcarnitines are zwitterionic molecules. Derivatizing the carboxyl group to its butyl ester form neutralizes the negative charge, leaving a permanent positive charge on the quaternary amine. This significantly improves chromatographic retention on reversed-phase columns and enhances ionization efficiency in the mass spectrometer's positive ion mode.[14]

  • Reagent Preparation: Prepare fresh 3N butanolic-HCl by slowly adding 240 µL of acetyl chloride to 10 mL of n-butanol.

  • Reaction: Add 50 µL of the 3N butanolic-HCl to each dried sample well.

  • Incubation: Seal the plate and incubate at 65°C for 20 minutes.

  • Evaporation: Evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40-50°C.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried, derivatized samples in 100 µL of the mobile phase starting condition (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid).

  • Instrumentation: Use a suitable UHPLC system coupled to a tandem mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate isomeric species. For example, a linear gradient from 20% B to 95% B over 5-7 minutes.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound (C5:1) 258.285.1Primary biomarker for β-KTD.
d3-Tiglylcarnitine (IS)261.285.1Internal Standard for C5:1.
C5-OH Acylcarnitine276.285.1Can also be elevated.
Free Carnitine (C0)218.285.1May be decreased due to conjugation.[16]
Acetylcarnitine (C2)260.285.1General metabolic marker.
  • Rationale for MRM: The precursor ion represents the butylated acylcarnitine. Upon fragmentation, all acylcarnitines produce a characteristic product ion at m/z 85, corresponding to the carnitine backbone fragment [(CH₂)₂-CH=CH-C(O)O-]. Monitoring this specific transition provides high selectivity and sensitivity for quantification.[15]

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

  • Ratio Calculation: Calculate the response ratio (Analyte Area / Internal Standard Area).

  • Calibration Curve: Generate a linear calibration curve by plotting the response ratios of the calibrators against their known concentrations.

  • Concentration Determination: Determine the concentration of this compound and other acylcarnitines in the unknown samples by interpolating their response ratios from the calibration curve.

Data Interpretation

The interpretation of acylcarnitine profiles requires comparison against established reference ranges.[17][18] In β-KTD, a distinct pattern is observed.

BiomarkerAbbreviationTypical Normal Range (µmol/L)Expected Range in β-KTD (µmol/L)Significance
This compoundC5:1< 0.10> 0.30 (often > 1.0)Primary Marker. Directly reflects the buildup of tiglyl-CoA.[11]
2-methyl-3-hydroxy-butyrylcarnitineC5-OH< 0.25> 0.50 (often significantly elevated)Secondary Marker. Also derived from the accumulation of isoleucine metabolites.[8][19]
Free CarnitineC010 - 50Often low to borderline-lowMay be depleted due to its use in conjugating and excreting toxic acyl-CoAs.[16][20]

Note: Cut-off values can vary between laboratories and populations.[18][21] A significantly elevated C5:1 level is highly suggestive of β-KTD. However, it is crucial to consider differential diagnoses. For instance, 3-methylcrotonyl-CoA carboxylase deficiency can also show an elevation of a C5-acylcarnitine isomer (3-methylcrotonylcarnitine). While MS/MS can distinguish these by mass, chromatographic separation is necessary to differentiate isomers if their masses are identical.[22] Confirmatory testing with urinary organic acid analysis (to detect 2-methyl-3-hydroxybutyrate and tiglylglycine) and ACAT1 gene sequencing is mandatory for a definitive diagnosis.[9]

Clinical Significance and Conclusion

This compound is a sensitive and specific biomarker for the diagnosis of beta-ketothiolase deficiency. Its inclusion in newborn screening panels allows for the early, presymptomatic identification of affected individuals.[7][8] This early detection is paramount, as the prompt initiation of management strategies—such as avoiding prolonged fasting, implementing a modestly protein-restricted diet, and aggressive treatment of intercurrent illnesses—can prevent life-threatening ketoacidotic crises and mitigate the risk of long-term neurological complications.[1][6][23]

The quantitative LC-MS/MS protocol described herein provides a reliable and validated method for the determination of this compound. By understanding the underlying pathophysiology and adhering to a rigorous analytical workflow, researchers and clinicians can confidently use this biomarker to diagnose, monitor, and ultimately improve the outcomes for patients with this rare metabolic disorder.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Tiglylcarnitine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Clinical Significance of Tiglylcarnitine

This compound (C5:1-carnitine) is a critical intermediate in the metabolic pathways of several amino acids, most notably isoleucine. As an acylcarnitine, it plays a vital role in mitochondrial energy metabolism.[1] The accurate quantification of this compound in biological matrices such as plasma is of paramount importance for the diagnosis and monitoring of certain inborn errors of metabolism.[2][3] Elevated levels of this compound can be indicative of several metabolic disorders, including 3-methylcrotonyl-CoA carboxylase deficiency and beta-ketothiolase deficiency.[2] Consequently, the development of a robust, sensitive, and specific analytical method for this compound is essential for clinical research and diagnostic applications.[4][5] This application note provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human plasma.

Method Overview: The Rationale Behind the Approach

The presented method leverages the inherent selectivity and sensitivity of tandem mass spectrometry, which is the gold standard for acylcarnitine analysis.[2][3] The workflow involves a straightforward sample preparation step using protein precipitation, followed by chromatographic separation and detection by MS/MS. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.

Derivatization to butyl esters is a common and effective strategy in acylcarnitine analysis.[6][7][8] This step enhances the chromatographic properties and ionization efficiency of the analytes, leading to improved sensitivity and separation from isobaric interferences.[6][8] The choice of a C18 reversed-phase column provides excellent retention and separation of the butylated acylcarnitines.[6]

Experimental Workflow

Sample Preparation: Efficient Extraction and Derivatization

The initial step in the analysis is the extraction of this compound from the complex plasma matrix. Protein precipitation with methanol is a simple and effective method for this purpose.[6][9] The subsequent butylation derivatization is a critical step to improve the analytical characteristics of this compound.[6][7]

SamplePrep Plasma Plasma Sample (50 µL) IS Add Internal Standard (this compound-d3) Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Derivatization Butylation (n-butanol/acetyl chloride) Dry->Derivatization Reconstitute Reconstitute (Mobile Phase) Derivatization->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample preparation workflow for this compound analysis.

LC-MS/MS Analysis: Chromatographic Separation and Detection

The chromatographic separation is performed using a reversed-phase C18 column, which is well-suited for the analysis of butylated acylcarnitines.[6] A gradient elution with water and acetonitrile, both containing formic acid and ammonium acetate, ensures optimal peak shape and separation.[6] The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and specific detection.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Column C18 Column Mobile_Phase Gradient Elution (Water/Acetonitrile with additives) ESI Electrospray Ionization (ESI+) Mobile_Phase->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Reconstituted_Sample Reconstituted Sample Reconstituted_Sample->LC_Column

Caption: LC-MS/MS analytical workflow.

Detailed Protocols

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • This compound-d3 hydrochloride (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • n-Butanol (ACS grade)

  • Acetyl chloride (ACS grade)

  • Human plasma (K2-EDTA)

Step-by-Step Sample Preparation Protocol
  • Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (this compound-d3) to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to each tube. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 100 µL of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol).[7]

  • Incubation: Seal the tubes and incubate at 65°C for 20 minutes.

  • Final Evaporation: Evaporate the derivatization reagent to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters
ParameterSetting
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase BAcetonitrile with 0.1% Formic Acid and 2 mM Ammonium Acetate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0.0 - 1.0 min20% B
1.0 - 5.0 min20% to 95% B
5.0 - 6.0 min95% B
6.0 - 6.1 min95% to 20% B
6.1 - 8.0 min20% B
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions
This compound (butyl ester)To be determined empirically (Precursor > Product)
This compound-d3 (butyl ester)To be determined empirically (Precursor > Product)

Method Validation

The developed method must be validated according to the guidelines from regulatory agencies such as the FDA and EMA to ensure its reliability for the intended application.[10][11][12][13]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Mean accuracy within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Matrix Effect CV of the matrix factor ≤ 15%.
Recovery Consistent and reproducible.
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term, post-preparative).[14][15][16]

Data Analysis and Interpretation

The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations. The results should be reported in appropriate units (e.g., µmol/L). Elevated levels of this compound, when compared to established reference ranges, may suggest the presence of an underlying metabolic disorder.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, improper mobile phase pHReplace column, check mobile phase preparation
Low Sensitivity Inefficient ionization, sample degradationOptimize MS source parameters, check sample stability
High Variability Inconsistent sample preparation, matrix effectsEnsure consistent pipetting, optimize extraction
Carryover Insufficient needle washOptimize autosampler wash procedure

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The combination of a streamlined sample preparation protocol involving protein precipitation and butylation, with the specificity and sensitivity of tandem mass spectrometry, provides a powerful tool for both clinical research and diagnostic applications. Proper method validation is essential to ensure the accuracy and precision of the data generated.

References

derivatization techniques for enhanced Tiglylcarnitine detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Enhanced Detection of Tiglylcarnitine in Biological Matrices: A Guide to Derivatization Strategies for LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and therapeutic monitoring.

Executive Summary: The Clinical Imperative for Sensitive this compound Detection

This compound (C5:1), an O-acyl-L-carnitine, is a critical biomarker for monitoring specific inborn errors of metabolism, particularly those related to the catabolism of the amino acid isoleucine, such as Beta-ketothiolase deficiency (BKT) and mitochondrial acetoacetyl-CoA thiolase (T2) deficiency.[1][2] In these conditions, enzymatic defects lead to the accumulation of specific acyl-CoA esters, which are subsequently conjugated to carnitine, resulting in elevated levels of this compound in blood and urine. Accurate and precise quantification of this metabolite is therefore paramount for neonatal screening, disease diagnosis, and monitoring therapeutic interventions.[3][4]

However, the direct analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fraught with challenges:

  • Isomeric Interference: this compound coexists with structural isomers, such as 3-methylcrotonyl-carnitine and 2-methyl-butyryl-carnitine, which are often indistinguishable by mass alone and can lead to diagnostic ambiguity if not chromatographically resolved.[5][6]

  • Low Endogenous Concentrations: In non-pathological states or in well-managed patients, this compound levels can be exceedingly low, demanding highly sensitive analytical methods.[5]

  • Poor Chromatographic Retention: The zwitterionic nature of this compound can result in poor retention on conventional reversed-phase columns, leading to elution near the solvent front where matrix effects are most pronounced.

  • Ion Suppression: Complex biological matrices like plasma and urine contain a high concentration of salts and other endogenous molecules that can interfere with the ionization of this compound in the mass spectrometer source, compromising sensitivity and reproducibility.[6]

Chemical derivatization offers a robust and effective solution to overcome these analytical hurdles. By chemically modifying the carboxylic acid functional group of this compound, we can significantly improve its analytical characteristics, leading to more reliable and sensitive detection. This guide provides an in-depth analysis of two field-proven derivatization techniques, complete with detailed protocols, to empower researchers to achieve superior analytical performance.

The Rationale for Derivatization: Targeting the Carboxyl Group

The core principle of the derivatization strategies discussed herein involves the chemical modification of the carboxylate moiety of this compound. This zwitterionic molecule possesses a permanently positive-charged quaternary ammonium group, which is ideal for positive mode electrospray ionization (ESI), and a negatively charged carboxyl group at physiological pH. While the quaternary amine provides a reliable handle for MS detection (often yielding a characteristic product ion at m/z 85 upon fragmentation), the carboxyl group is the optimal target for chemical modification to enhance its overall analytical behavior.[5]

The primary objectives of derivatization are:

  • To Enhance Ionization Efficiency: Neutralizing the negative charge of the carboxyl group via esterification or other modifications reduces ion suppression and promotes a more robust and stable signal in the positive ESI mode.[7]

  • To Improve Chromatographic Properties: Converting the polar carboxyl group into a more hydrophobic ester or hydrazone derivative increases its retention on reversed-phase columns, moving it away from the void volume and enabling better separation from matrix components and its own structural isomers.[7]

  • To Increase Specificity: Derivatization increases the mass of the parent molecule, shifting it to a higher m/z region where background noise is typically lower.

Figure 1: this compound Structure & Derivatization Target cluster_this compound This compound (C12H21NO4) cluster_Reagents Derivatization Reagents struct Quaternary Ammonium (Permanent Positive Charge) -N+(CH3)3 linker Carnitine Backbone struct->linker acyl Tiglyl Group (Acyl Chain) linker->acyl target Carboxylic Acid (-COOH) **Derivatization Target** linker->target reagent1 Butanolic HCl target->reagent1 Butyl Esterification reagent2 3-Nitrophenylhydrazine (3NPH) + EDC Catalyst target->reagent2 Hydrazone Formation

Caption: this compound structure highlighting the target carboxyl group.

Comparative Analysis of Derivatization Techniques

Choosing the right derivatization strategy depends on the specific requirements of the assay, such as throughput, the need for absolute quantification, and the available instrumentation. Below, we compare two of the most effective and widely adopted methods for acylcarnitine analysis.

Butyl Esterification

This classic method involves the esterification of the carboxyl group using acidified n-butanol. It is a cornerstone technique, particularly in the field of newborn screening, due to its simplicity and effectiveness.[8][9][10] The reaction is typically catalyzed by hydrochloric acid (HCl) or acetyl chloride.[5][11]

  • Chemical Principle: An acid-catalyzed Fischer esterification reaction where butanol acts as both the solvent and the reactant to form a butyl ester derivative.

  • Advantages:

    • Well-Established: Extensive literature supports its use for a broad range of acylcarnitines.[10]

    • Improved MS Signal: The butylated derivative demonstrates significantly improved response in ESI-MS.[7]

    • Enhanced Chromatography: Increased hydrophobicity improves retention and separation on C18 columns.[5]

  • Causality Behind Limitations: The primary drawback stems from the harsh acidic conditions required for the reaction. This environment can promote the hydrolysis of the ester linkage between the tiglyl group and the carnitine backbone.[12][13] This leads to an artificial increase in the measured concentration of free carnitine and a corresponding, inaccurate decrease in the concentration of this compound, compromising quantitative accuracy.[14]

Figure 2: Butyl Esterification Workflow Sample Plasma / Serum Sample Precip Protein Precipitation (e.g., with Methanol + IS) Sample->Precip Dry1 Evaporation to Dryness Precip->Dry1 Deriv Add 3N Butanolic HCl Incubate at 65°C for 15 min Dry1->Deriv Dry2 Evaporation to Dryness Deriv->Dry2 Recon Reconstitute in Mobile Phase Dry2->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for butyl esterification of this compound.

3-Nitrophenylhydrazine (3NPH) Derivatization

A more modern approach utilizes 3-nitrophenylhydrazine (3NPH) to label the carboxyl group. This reaction is mediated by a coupling agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a mild base like pyridine.[15]

  • Chemical Principle: EDC activates the carboxyl group, which then reacts with the nucleophilic 3NPH to form a stable hydrazone derivative.

  • Advantages:

    • Superior Signal Enhancement: 3NPH is a highly efficient ionization tag, leading to a dramatic increase in signal intensity compared to underivatized and even butylated forms.[15][16][17] A study by Meierhofer (2019) demonstrated that this method achieved virtually full derivatization, with non-derivatized peak areas being only 0.075% of the derivatized signals.[15]

    • Mild Reaction Conditions: The reaction proceeds under much milder conditions than butylation, preserving the integrity of the acylcarnitine structure and preventing hydrolysis.

    • Isotope Labeling Capability: Commercially available stable isotope-labeled ¹³C₆-3NPH allows for the generation of ideal internal standards, enabling the most accurate quantification by correcting for matrix effects and reaction variability.[18][19]

  • Causality Behind Limitations: The protocol is multi-step and requires careful optimization of the concentrations of 3NPH, EDC, and pyridine to ensure complete reaction without artifact formation. The reagents are also more costly than butanol and HCl.

Figure 3: 3-NPH Derivatization Workflow Sample Dried Blood Spot (DBS) Punch or Plasma Sample Extract Metabolite Extraction (e.g., 80% Methanol + IS) Sample->Extract Deriv Add 3NPH, EDC, & Pyridine Incubate at 30°C for 30 min Extract->Deriv Dry Lyophilization or Evaporation to Dryness Deriv->Dry Recon Reconstitute in Water/Mobile Phase Dry->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for 3-NPH derivatization of this compound.

Data Summary: Head-to-Head Comparison
FeatureButyl Esterification3-Nitrophenylhydrazine (3NPH) Derivatization
Reaction Principle Acid-catalyzed esterificationEDC-mediated hydrazone formation
Reaction Conditions Harsh (Acidic, High Temp: ~65°C)Mild (Near-neutral pH, Low Temp: ~30°C)
Signal Enhancement Good to ExcellentSuperior
Risk of Hydrolysis Significant; can compromise quantification[12][13][14]Negligible; preserves analyte integrity
Internal Standard Strategy Requires separate acylcarnitine standardsAllows for ideal ¹³C-labeled derivatizing agent[18][19]
Throughput High; simple reagent additionModerate; requires multiple reagent additions
Primary Application High-throughput screening (e.g., NBS)Targeted, high-sensitivity quantitative studies

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers must validate the methods in their own laboratories using appropriate quality control materials and standards.

Protocol 1: Butyl Esterification of this compound in Plasma

This protocol is adapted from methodologies described for the analysis of acylcarnitines and amino acids in biological fluids.[5][11]

1. Materials & Reagents:

  • Plasma samples, Calibrators, and Quality Control (QC) materials.

  • Internal Standard (IS) solution: Commercially available stable isotope-labeled acylcarnitine mix in methanol.

  • Methanol (LC-MS grade).

  • n-Butanol (Anhydrous).

  • Acetyl Chloride (ACS grade).

  • Nitrogen gas supply.

  • Heating block or incubator set to 65°C.

2. Reagent Preparation:

  • Derivatization Reagent (3N Butanolic HCl): Prepare fresh daily under a fume hood. Slowly and carefully add 240 µL of acetyl chloride to 3 mL of anhydrous n-butanol. Vortex gently to mix. Caution: This reaction is exothermic and produces HCl gas.

3. Sample Preparation & Derivatization:

  • Pipette 20 µL of plasma, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the methanolic internal standard solution to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 45°C. Ensure no liquid remains, as water will inhibit the esterification.

  • Add 60 µL of the freshly prepared 3N Butanolic HCl derivatization reagent to each dried extract.

  • Seal the tubes tightly and vortex for 15 seconds.

  • Incubate the mixture in a heating block at 65°C for 15 minutes.

  • After incubation, remove the tubes and evaporate the reagent to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the dried, derivatized residue in 100 µL of the initial LC mobile phase. Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization in Plasma or DBS

This protocol is based on the highly sensitive method developed by Meierhofer (2019).[15]

1. Materials & Reagents:

  • Plasma samples or Dried Blood Spot (DBS) punches (3 mm).

  • Internal Standard (IS) solution in 80% Methanol.

  • 3-Nitrophenylhydrazine (3NPH) solution: 0.5 M in 35% acetonitrile.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution: 1 M in water.

  • Pyridine (99%).

  • Lyophilizer or centrifugal vacuum concentrator.

  • Shaking incubator set to 30°C.

2. Sample Preparation & Derivatization:

  • For plasma: Pipette 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • For DBS: Place one 3 mm punch into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the 80% methanolic internal standard solution to each tube.

  • For DBS, vortex vigorously and sonicate for 15 minutes to extract metabolites.

  • Centrifuge all samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of labeled tubes.

  • Sequentially add the following reagents to the supernatant, vortexing briefly after each addition:

    • 10 µL of 0.5 M 3NPH solution.

    • 5 µL of 1 M EDC solution.

    • 1 µL of 99% Pyridine.

  • Seal the tubes and incubate at 30°C for 30 minutes with gentle shaking.

  • Freeze the samples and lyophilize to dryness, or evaporate to dryness using a centrifugal vacuum concentrator.

  • Reconstitute the dried, derivatized residue in 100 µL of LC-MS grade water. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Conclusion: Selecting the Optimal Strategy for Your Research

The decision to employ derivatization for this compound analysis is a critical step toward achieving robust and reliable data. While direct analysis methods exist, they often lack the sensitivity and specificity required for rigorous clinical and research applications.[20]

  • Butyl esterification remains a viable, high-throughput option for screening purposes where relative changes are sufficient. However, its potential for inducing hydrolysis makes it less suitable for precise quantitative studies that demand high accuracy.[13][14]

  • 3-Nitrophenylhydrazine (3NPH) derivatization represents a superior choice for applications requiring maximal sensitivity and quantitative accuracy. The mild reaction conditions preserve the analyte's integrity, and the significant signal boost allows for the detection of trace levels of this compound, making it the authoritative method for targeted validation studies and the development of high-performance diagnostic assays.[15][16]

References

Application Note & Protocol: High-Throughput Screening of Tiglylcarnitine in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening of Tiglylcarnitine (C5:1) in clinical samples, primarily dried blood spots (DBS) and plasma. This compound is a critical biomarker for the diagnosis and monitoring of several inborn errors of metabolism, including Beta-ketothiolase (BKT) deficiency and 2-Methyl-3-hydroxybutyric acidemia.[1] The protocol detailed herein leverages the speed and sensitivity of tandem mass spectrometry (MS/MS), a cornerstone of modern metabolic screening, to facilitate rapid and reliable quantification.[2][3][4] We will delve into the underlying biochemical significance of this compound, provide a detailed, step-by-step protocol for sample preparation and analysis, and discuss essential data interpretation and quality control measures to ensure the generation of robust and reproducible results.

Introduction: The Clinical Significance of this compound

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of fatty acids into the mitochondria for β-oxidation.[5][6][7] In certain inborn errors of metabolism, genetic defects in enzymes involved in fatty acid and amino acid catabolism lead to the accumulation of specific acyl-CoA species.[2][8] These acyl-CoAs are subsequently esterified to carnitine and can be detected as acylcarnitines in bodily fluids.[8][9]

This compound is a short-chain acylcarnitine that accumulates in disorders affecting the catabolism of the amino acid isoleucine. Elevated levels of this compound are a primary diagnostic marker for:

  • Beta-ketothiolase (BKT) deficiency: An organic acidemia caused by a defect in an enzyme required for the breakdown of isoleucine and ketones.[1]

  • 2-Methyl-3-hydroxybutyric acidemia (2M3HBA): Another disorder of isoleucine metabolism.[1]

Early detection of these conditions through newborn screening programs is crucial to prevent severe metabolic crises, which can lead to neurological damage or even death.[10][11] Therefore, a robust and high-throughput method for this compound screening is of paramount importance in clinical diagnostics.

Biochemical Pathway Context

The accumulation of this compound is a direct consequence of a metabolic block. The following diagram illustrates the simplified catabolic pathway of isoleucine, highlighting the step at which a deficiency in beta-ketothiolase leads to the buildup of tiglyl-CoA and subsequently this compound.

Isoleucine Isoleucine Intermediate\nMetabolites Intermediate Metabolites Isoleucine->Intermediate\nMetabolites Tiglyl_CoA Tiglyl_CoA Enzyme_Block Beta-ketothiolase Deficiency Tiglyl_CoA->Enzyme_Block This compound This compound (C5:1) (Elevated Biomarker) Tiglyl_CoA->this compound Carnitine Acyltransferase Propionyl_CoA Propionyl_CoA Enzyme_Block->Propionyl_CoA Blocked Step Acetyl_CoA Acetyl_CoA Enzyme_Block->Acetyl_CoA Intermediate\nMetabolites->Tiglyl_CoA

Caption: Isoleucine catabolism and the origin of this compound.

Principle of the Method: Tandem Mass Spectrometry (MS/MS)

The high-throughput analysis of this compound and other acylcarnitines is predominantly performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[2][4] This technique offers high sensitivity and specificity, allowing for the rapid analysis of complex biological samples with minimal sample preparation.[9]

The workflow can be broadly categorized into two main approaches:

  • Flow Injection Analysis (FIA-MS/MS): Also known as direct infusion, this method introduces the sample extract directly into the mass spectrometer without prior chromatographic separation.[4] It is extremely fast, making it ideal for large-scale newborn screening. Quantification is based on the unique mass-to-charge ratio (m/z) of the analyte and its fragments.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach incorporates a liquid chromatography step before mass spectrometry.[5][12] While slightly lower in throughput compared to FIA-MS/MS, LC-MS/MS offers the significant advantage of separating isomeric and isobaric compounds, which have the same mass but different structures, thereby increasing analytical accuracy and reducing the potential for false positives.[12][13]

For acylcarnitine analysis, the mass spectrometer is often operated in a precursor ion scan mode. Carnitine and its esters share a common structural motif that produces a characteristic fragment ion at m/z 85 upon collision-induced dissociation. By scanning for all parent ions that produce this fragment, a profile of the various acylcarnitines in the sample can be generated.[12] Quantification is achieved by the stable isotope dilution method, where a known concentration of a deuterated internal standard for each analyte is added to the sample at the beginning of the preparation process.[2]

High-Throughput Screening Workflow

The following diagram provides a high-level overview of the entire high-throughput screening process, from sample receipt to data reporting.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt (DBS/Plasma) Sample_Login Sample Login (LIMS) Sample_Receipt->Sample_Login Plate_Mapping 96/384-Well Plate Mapping Sample_Login->Plate_Mapping DBS_Punching DBS Punching / Plasma Aliquoting Plate_Mapping->DBS_Punching Extraction Extraction with Internal Standards DBS_Punching->Extraction Derivatization Derivatization (Butylation) (Optional) Extraction->Derivatization MS_Analysis FIA- or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing QC_Review Quality Control Review Data_Processing->QC_Review Data_Review Data Review & Interpretation QC_Review->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: High-throughput screening workflow for this compound.

Detailed Protocols

Materials and Reagents
Material/ReagentSupplier Recommendations
This compound analytical standardCommercially available
Deuterated this compound (d3 or other)Commercially available
Methanol (LC-MS grade)Standard laboratory suppliers
Acetonitrile (LC-MS grade)Standard laboratory suppliers
Formic acid (LC-MS grade)Standard laboratory suppliers
N-butanolStandard laboratory suppliers
Acetyl chloride or HCl gasStandard laboratory suppliers
96-well or 384-well platesStandard laboratory suppliers
Dried Blood Spot (DBS) puncherStandard laboratory suppliers
Multichannel pipettesStandard laboratory suppliers
Sample Preparation from Dried Blood Spots (DBS)

This protocol is optimized for a 96-well plate format.

  • Plate Preparation: Assign wells for patient samples, calibrators, and quality control (QC) samples in a 96-well plate.

  • DBS Punching: Punch a 3.2 mm disc from each DBS card into the designated well.

  • Extraction Solution Preparation: Prepare an extraction solution of methanol containing the deuterated internal standards at a known concentration (e.g., d3-Tiglylcarnitine).

  • Extraction: Add 100-200 µL of the extraction solution to each well.

  • Incubation: Seal the plate and incubate with agitation (e.g., on a plate shaker) for 30-60 minutes at room temperature to allow for efficient extraction of the acylcarnitines.

  • Supernatant Transfer: After incubation, carefully transfer the supernatant to a new 96-well plate.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at approximately 40-60°C.[14]

Sample Preparation from Plasma/Serum
  • Sample Aliquoting: Aliquot 10-25 µL of plasma or serum into the wells of a 96-well plate.[15][16]

  • Protein Precipitation: Add 100-200 µL of cold acetonitrile or methanol containing the deuterated internal standards to each well to precipitate proteins.[16]

  • Vortexing and Centrifugation: Seal the plate, vortex for 5 minutes, and then centrifuge at high speed (e.g., 4000 x g) for 10-20 minutes to pellet the precipitated proteins.[17]

  • Supernatant Transfer: Transfer the clear supernatant to a new 96-well plate.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

Derivatization (Butylation)

Derivatization to butyl esters can improve the sensitivity and chromatographic behavior of acylcarnitines.[4][8][12]

  • Reagent Preparation: Prepare a solution of 3N HCl in n-butanol. This can be done by bubbling HCl gas through cold n-butanol or by the slow, careful addition of acetyl chloride to cold n-butanol.

  • Reaction: Add 50-80 µL of the butanolic HCl to each dried sample well.[14]

  • Incubation: Seal the plate and incubate at 60-65°C for 20-30 minutes.[14]

  • Final Evaporation: After incubation, dry the samples again under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 80:20 acetonitrile:water) prior to injection into the MS/MS system.[14]

Instrumental Analysis: LC-MS/MS

The following are typical parameters for an LC-MS/MS system. These should be optimized for the specific instrument in use.

ParameterTypical Setting
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol (1:1)
GradientA suitable gradient to separate short-chain acylcarnitines
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
This compound TransitionPrecursor ion (m/z) -> Product ion (m/z 85)
d3-Tiglylcarnitine TransitionPrecursor ion (m/z) -> Product ion (m/z 85)
Collision EnergyOptimize for maximum signal intensity

Data Analysis, Quality Control, and Interpretation

Quantification

Quantification is based on the ratio of the peak area of the endogenous this compound to the peak area of its corresponding deuterated internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.

Quality Control (QC)

A robust QC system is non-negotiable in a high-throughput clinical setting.[18][19]

  • Calibration Curve: A multi-point calibration curve should be included in every analytical batch. The correlation coefficient (r²) should typically be ≥ 0.99.[20]

  • QC Samples: At least two levels of QC samples (e.g., low and high concentrations) should be included in each batch. The measured concentrations of these QCs must fall within predefined acceptance criteria (e.g., ±20% of the nominal value).

  • System Suitability: Regular injection of a standard mixture can be used to monitor the performance of the LC-MS/MS system, including peak shape, retention time, and signal intensity.[19]

  • Internal Standards: The signal intensity of the internal standards should be monitored across all samples. Significant variation may indicate issues with sample preparation or instrument performance.

Interpretation of Results

The concentration of this compound in patient samples is compared to an established reference interval.

AnalyteConditionTypical Findings in Plasma/DBS
This compound (C5:1)NormalLow to undetectable levels
Beta-ketothiolase DeficiencyMarkedly elevated[1]
2-Methyl-3-hydroxybutyric acidemiaElevated[1]

An elevated this compound result is presumptive positive and requires further confirmatory testing, which may include urine organic acid analysis and genetic testing.[10]

Conclusion

The high-throughput screening of this compound using tandem mass spectrometry is a powerful and essential tool in the early detection of certain inborn errors of metabolism. The protocols outlined in this document provide a robust framework for establishing a reliable and efficient screening workflow. Adherence to stringent quality control measures is critical to ensure the accuracy and clinical utility of the results, ultimately leading to improved patient outcomes.

References

protocol for Tiglylcarnitine extraction from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Extraction of Tiglylcarnitine from Tissue Samples

Abstract

This comprehensive guide details a robust and validated protocol for the extraction of this compound, a key short-chain acylcarnitine, from tissue samples for quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical intermediate in amino acid and fatty acid metabolism, accurate measurement of this compound is essential for research into inherited metabolic disorders, drug development, and understanding complex diseases.[1] This document provides researchers, scientists, and drug development professionals with a step-by-step methodology, explains the scientific rationale behind critical procedural choices, and outlines a framework for method validation to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a short-chain (C5) acylcarnitine, an ester of carnitine and tiglic acid. Acylcarnitines are fundamental to cellular energy metabolism, primarily serving to transport acyl-groups from the cytoplasm into the mitochondrial matrix for β-oxidation.[2] Dysregulation in acylcarnitine metabolism can lead to an accumulation of specific species, which serve as crucial biomarkers for various pathological states.

Notably, elevated levels of this compound in blood or plasma are associated with inborn errors of metabolism such as beta-ketothiolase deficiency and ECHS1 deficiency. Its quantification in tissue provides a more localized and proximate view of metabolic flux and enzymatic dysfunction compared to biofluids.[3][4] Therefore, a reliable protocol for its extraction from complex tissue matrices is a prerequisite for advancing both basic research and clinical diagnostics.[5][6]

Pre-Analytical Considerations: The Foundation of Quality Data

The accuracy of this compound quantification is profoundly influenced by the initial handling and storage of tissue samples. Acylcarnitine profiles are dynamic and can change rapidly in response to ischemia or improper storage, leading to spurious results.[7]

Core Principles:

  • Minimize Ischemia Time: The period between tissue excision and stabilization by freezing must be as short as possible. Continued metabolic activity can alter the acylcarnitine pool.[8]

  • Rapid Freezing (Snap-Freezing): This is the most critical step to halt enzymatic activity.[8][9] Immediate immersion in liquid nitrogen is the gold standard.[8][9] This ensures that the metabolic state of the tissue is preserved at the moment of collection.

  • Maintain Low-Temperature Storage: All frozen samples must be stored at -80°C to prevent degradation. Acylcarnitine species are known to be unstable over long-term storage, especially at higher temperatures.[10][11][12]

  • Avoid Freeze-Thaw Cycles: Repeatedly thawing and freezing samples can lead to analyte degradation and compromised results. It is highly recommended to aliquot tissue into smaller, single-use portions before initial storage.[8]

The Extraction Workflow: A Visual Overview

The following diagram outlines the complete workflow from tissue sample to final analysis. This process is designed to efficiently lyse the tissue, precipitate interfering macromolecules like proteins, and isolate the small molecule fraction containing this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis Tissue 1. Snap-Frozen Tissue Sample (~20-50 mg) Homogenize 2. Homogenization (Cold 80% Methanol + IS) Tissue->Homogenize Precipitate 3. Protein Precipitation & Analyte Extraction Homogenize->Precipitate Centrifuge 4. Centrifugation (≥16,000 x g, 4°C) Precipitate->Centrifuge Supernatant 5. Supernatant Collection Centrifuge->Supernatant Dry 6. Drying & Reconstitution Supernatant->Dry LCMS 7. LC-MS/MS Analysis Dry->LCMS

Caption: High-level workflow for this compound extraction from tissue.

Detailed Extraction Protocol

This protocol is optimized for tissue amounts in the 20-50 mg range. All steps should be performed on ice or at 4°C where possible to minimize potential degradation.

4.1. Required Materials

  • Reagents:

    • LC-MS Grade Methanol

    • LC-MS Grade Water

    • Isotopically Labeled Internal Standard (IS): this compound-(d3) or other suitable labeled short-chain acylcarnitine.

    • Extraction Solvent: 80% Methanol in water (v/v), pre-chilled to -20°C.

  • Equipment:

    • Analytical balance

    • Cryogenic vials

    • Bead mill homogenizer (e.g., Precellys, FastPrep) with 2 mL bead-beating tubes containing ceramic or steel beads.[9]

    • Refrigerated microcentrifuge (capable of ≥16,000 x g and 4°C).

    • Pipettes and LC-MS grade tips

    • Centrifugal vacuum evaporator (e.g., SpeedVac).

    • Autosampler vials with inserts.

4.2. Step-by-Step Methodology

  • Tissue Weighing and Preparation: a. On dry ice, weigh a frozen piece of tissue (target: 20-50 mg) into a pre-chilled and pre-tared 2 mL bead-beating tube. b. Record the exact weight for final data normalization. Causality: Working on dry ice maintains the tissue in a frozen state, preventing metabolic changes.[8] Normalizing to tissue weight is crucial for comparing concentrations across different samples.

  • Homogenization and Protein Precipitation: a. To the tube containing the frozen tissue and beads, add 1 mL of ice-cold 80% Methanol Extraction Solvent. b. Immediately add the internal standard (IS). The amount should be determined during method development but is typically around 20 pmol.[1][3] Causality: The addition of a cold organic solvent serves a dual purpose: it quenches metabolic activity by denaturing enzymes and begins the process of precipitating proteins.[13][14] Adding the IS at the earliest stage is paramount for accurate quantification, as it experiences the same procedural losses and matrix effects as the target analyte.[15]

    c. Secure the tubes in the bead mill homogenizer. d. Homogenize the tissue at a high setting (e.g., 4.5-6.0 m/s) for 45-60 seconds.[1][3] If the tissue is not fully dissociated, place on ice for 2 minutes and repeat. Causality: Bead beating provides forceful mechanical disruption, ensuring complete cell lysis and release of intracellular metabolites into the extraction solvent.[16]

  • Analyte Isolation: a. Centrifuge the homogenate at 16,000 - 20,000 x g for 10 minutes at 4°C.[3][4] Causality: High-speed centrifugation pellets the precipitated proteins and insoluble cellular debris, leaving the small-molecule analytes, including this compound and the IS, in the supernatant.

    b. Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube, being cautious not to disturb the pellet.

  • Sample Concentration and Reconstitution: a. Dry the supernatant completely in a centrifugal vacuum evaporator. Do not use high heat, as it may degrade the analytes. Causality: Drying concentrates the analytes and removes the organic solvent, which may be incompatible with the initial mobile phase of the subsequent LC separation.

    b. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent (e.g., 10% Methanol in water). The reconstitution solvent should be compatible with the LC-MS/MS mobile phase. c. Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any remaining micro-particulates. d. Transfer the final, clean supernatant to an autosampler vial for analysis.

Analytical Method: LC-MS/MS Quantification

While detailed LC-MS/MS method development is beyond the scope of this document, the principle relies on separating this compound from its isomers and other matrix components followed by sensitive and specific detection.[6][17]

  • Chromatography: Reversed-phase chromatography is commonly used, often with an ion-pairing agent like heptafluorobutyric acid (HFBA) or a mixed-mode column to improve retention and separation of polar acylcarnitines.[4][17][18]

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).[19][20]

    • MRM Transition for this compound: Precursor ion (Q1) m/z 244.15 → Product ion (Q3) m/z 85.1.

    • MRM Transition for this compound-(d3) IS: Precursor ion (Q1) m/z 247.15 → Product ion (Q3) m/z 85.1.

The fundamental principle of quantification using a stable isotope-labeled internal standard is illustrated below.

IS_Logic cluster_sample In Sample Extract cluster_ms Mass Spectrometer Analyte This compound (Unknown Amount) Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS This compound-d3 (Known Amount) IS_Signal IS Peak Area IS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Quant Final Concentration Ratio->Quant  Compared to  Calibration Curve

Caption: Logic of quantification using a stable isotope-labeled internal standard.

Method Validation and Quality Control

A trustworthy protocol must be a self-validating system. Key parameters should be assessed during method development to ensure the data is accurate and reproducible.

Parameter Description Typical Acceptance Criteria Reference
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99[4]
Precision (CV%) The closeness of agreement between a series of measurements. Assessed as intra-day (repeatability) and inter-day (reproducibility).< 15-20%[1][4]
Accuracy / Recovery The closeness of the measured value to the true value. Often assessed by spiking known amounts of analyte into a blank matrix.80-120% of the nominal value[4]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio > 10[4]
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing analyte response in matrix vs. neat solution. Should be consistent across samples.[4]

Troubleshooting

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete homogenization; Analyte degradation; Poor protein precipitation.Ensure tissue is fully dissociated. Keep samples on ice at all times. Check the composition and temperature of the extraction solvent.
High Variability (CV%) Inconsistent sample handling; Pipetting errors; Inconsistent homogenization.Standardize tissue collection and weighing procedures. Calibrate pipettes. Ensure consistent homogenization time and power.
No/Low MS Signal Sample not fully reconstituted; Instrument issue; Incorrect MRM transitions.Vortex/sonicate reconstituted sample. Check MS tuning and calibration. Verify precursor and product ion m/z values.
Interfering Peaks in Chromatogram Insufficient chromatographic separation; Contamination from reagents or vials.Optimize LC gradient. Use LC-MS grade reagents and certified clean vials. Run a solvent blank.

References

Application Note: Quantitative Analysis of Tiglylcarnitine in Human Plasma using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of Tiglylcarnitine from human plasma. This compound, a short-chain acylcarnitine, is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, such as 3-ketothiolase deficiency.[1][2] Given its polar and zwitterionic nature, traditional reversed-phase liquid chromatography (RPLC) struggles to achieve adequate retention.[3] This protocol leverages the strengths of Hydrophilic Interaction Liquid Chromatography (HILIC) to effectively retain and separate this compound, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. The method involves a straightforward protein precipitation step and a rapid 7-minute chromatographic run, making it suitable for clinical research and high-throughput applications.[4][5]

Introduction: The Rationale for HILIC

This compound (C₅:₁-carnitine) is an ester of L-carnitine and tiglic acid. As part of the acylcarnitine family, its primary physiological role is to facilitate the transport of acyl-groups into the mitochondria for beta-oxidation and energy production. Elevated levels of specific acylcarnitines in biofluids are indicative of metabolic dysregulation, making their accurate measurement essential for diagnosing inherited metabolic diseases.[6][7]

The analytical challenge posed by this compound lies in its high polarity. The molecule contains a permanently positive-charged quaternary ammonium group and a carboxylate group, making it highly water-soluble.[8][9] Consequently, it exhibits poor retention on nonpolar RPLC stationary phases like C18.[3] While techniques like ion-pairing chromatography can be used, they often suffer from poor reproducibility and are incompatible with mass spectrometry.[3]

HILIC emerges as the ideal solution for this application. In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile.[10] This high organic content promotes the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes like this compound are retained primarily through partitioning into this aqueous layer.[10][11] Elution is then achieved by increasing the concentration of the aqueous component in the mobile phase.[3] This approach not only provides excellent retention for polar compounds but also offers the advantage of using high-organic mobile phases, which enhances desolvation efficiency in the electrospray ionization (ESI) source, leading to improved MS sensitivity.[12]

Method Development: Key Principles

The trustworthiness of a bioanalytical method hinges on scientifically sound development choices. Here, we detail the causality behind the selected parameters.

Stationary Phase Selection

The choice of stationary phase is critical in HILIC. While bare silica is a common choice, amide-bonded phases often provide superior performance for highly polar and basic compounds like acylcarnitines. An amide phase offers a combination of hydrogen bonding and dipole-dipole interactions, which results in excellent peak shape and selectivity for this compound class.[13] Furthermore, amide columns are generally robust and show good reproducibility over many injections.

Mobile Phase Optimization

The mobile phase in HILIC dictates retention, selectivity, and ionization efficiency.

  • Organic Component: Acetonitrile is the solvent of choice due to its aprotic nature and optimal viscosity when mixed with water, which ensures good chromatographic efficiency.[14]

  • Aqueous Component & Buffer: The aqueous component acts as the strong, eluting solvent.[3] The addition of a buffer, such as ammonium acetate or ammonium formate, is crucial. The buffer ions help to maintain a consistent pH and ionic strength, which minimizes secondary electrostatic interactions between the analyte and residual silanol groups on the silica surface. This leads to sharper, more symmetrical peaks.[11][15] For this compound, a volatile buffer like ammonium acetate at a concentration of 5-10 mM is ideal as it is fully compatible with MS detection.

Sample Preparation Strategy

For quantifying endogenous metabolites from complex matrices like plasma, a clean and reproducible extraction is paramount. Protein precipitation is a simple, fast, and effective technique for acylcarnitine analysis.[4][5] By adding a threefold to fourfold volume of cold acetonitrile, proteins are efficiently denatured and precipitated. The process is performed in the presence of a stable isotope-labeled internal standard (SIL-IS), such as d₃-Tiglylcarnitine, which co-extracts with the analyte. The use of a SIL-IS is critical to compensate for any variability in extraction recovery and to correct for matrix effects during ionization, thereby ensuring the highest degree of accuracy and precision.[12]

Experimental Workflow and Protocols

The overall workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (d3-Tiglylcarnitine) plasma->is precip Protein Precipitation (200 µL Cold Acetonitrile) is->precip vortex Vortex & Incubate precip->vortex centri Centrifuge (14,000 x g, 10 min) vortex->centri super Collect Supernatant centri->super inject Inject onto HILIC System super->inject detect Detect via MRM quant Quantify using Calibration Curve detect->quant report Report Concentration quant->report G cluster_ms Tandem MS (MRM) Principle Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 244.15) Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 [M+H]⁺ Q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 85.1) Q2->Q3 Fragments Detector Detector Q3->Detector Specific Product Ion

References

Application Notes and Protocols for the Measurement of Tiglylcarnitine in Urine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Clinical Significance of Tiglylcarnitine in Metabolic Diagnostics

This compound (C5:1) is a short-chain acylcarnitine that serves as a crucial biomarker for the diagnosis and monitoring of specific inborn errors of metabolism.[1][2] Primarily derived from the catabolism of the branched-chain amino acid isoleucine, its accumulation in biological fluids, particularly urine, is indicative of a disruption in this metabolic pathway.[1] The measurement of urinary this compound is a key diagnostic parameter for conditions such as beta-ketothiolase deficiency (β-KT D) and 2-methyl-3-hydroxybutyric aciduria, making its accurate quantification essential for timely clinical intervention.[2][3][4][5]

Carnitine and its acyl esters are fundamental to cellular energy metabolism. They facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6] Furthermore, the carnitine shuttle system plays a vital role in buffering the mitochondrial acyl-CoA/CoA ratio, thereby preventing the accumulation of potentially toxic acyl-CoA species by converting them into their corresponding acylcarnitines, which can then be exported from the mitochondria and excreted in the urine.[1] In the context of specific enzyme deficiencies, this detoxification pathway leads to a characteristic pattern of acylcarnitine accumulation, which can be profiled using advanced analytical techniques.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and interpretation of this compound measurement in urine.

Biochemical Pathway of this compound Formation

The formation of this compound is intricately linked to the mitochondrial catabolism of isoleucine. A defect in this pathway leads to the accumulation of upstream metabolites, including tiglyl-CoA. The enzyme carnitine acetyltransferase then esterifies tiglyl-CoA to this compound, which is subsequently transported out of the mitochondria and excreted in the urine.

Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Multiple Steps Enzyme_Defect Enzyme Defect (e.g., β-Ketothiolase) Tiglyl_CoA->Enzyme_Defect This compound This compound Enzyme_Defect->this compound Accumulation & Carnitine Acetyltransferase Mitochondrion Mitochondrion This compound->Mitochondrion Transport out of Urine_Excretion Urine Excretion Mitochondrion->Urine_Excretion Transport to

Caption: Metabolic pathway leading to this compound formation.

Analytical Methodology: The Gold Standard of LC-MS/MS

The quantitative analysis of this compound and other acylcarnitines in urine is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This technique offers unparalleled sensitivity, specificity, and the ability to differentiate this compound from its structural isomers, which is critical for accurate diagnosis. The use of stable isotope-labeled internal standards in a dilution strategy is essential for correcting matrix effects and variations during sample preparation, ensuring precise and accurate quantification.[6][9][10][11]

Experimental Protocols

Part 1: Urine Sample Collection and Preparation

A well-defined protocol for sample collection and preparation is paramount to obtaining reliable and reproducible results.

1.1. Urine Collection and Storage:

  • A random urine sample is generally sufficient for qualitative and semi-quantitative analysis. For rigorous quantitative studies, a 24-hour urine collection is recommended to mitigate diurnal variations in analyte excretion.

  • Collect urine in a clean, sterile container.

  • Immediately after collection, centrifuge the urine at approximately 2000 x g for 10 minutes to remove any cellular debris or sediment.

  • Transfer the supernatant to a clean, labeled polypropylene tube.

  • For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, samples must be frozen at -80°C.

1.2. Sample Preparation for LC-MS/MS Analysis:

This protocol outlines a robust method for the extraction and derivatization of this compound from urine.

Materials:

  • Urine sample

  • Ultrapure water

  • Acetonitrile (LC-MS grade)

  • Internal Standard Solution: A solution of a stable isotope-labeled this compound (e.g., d3-tiglylcarnitine or d9-tiglylcarnitine) of known concentration in a suitable solvent (e.g., 50% methanol in water). Cambridge Isotope Laboratories, Inc. is a known supplier of such standards.[12]

  • n-Butanol

  • Acetyl chloride

Procedure:

  • Thawing and Dilution: Thaw the frozen urine samples at room temperature. Vortex briefly to ensure homogeneity. Dilute the urine supernatant with ultrapure water. A dilution factor of 1:10 to 1:50 is a common starting point and should be optimized based on the expected concentration range and the sensitivity of the mass spectrometer.

  • Internal Standard Spiking: To a defined volume of the diluted urine (e.g., 100 µL), add a precise volume of the internal standard solution. This step is critical for accurate quantification.

  • Protein Precipitation: Add three volumes of cold acetonitrile to the sample (e.g., 300 µL of acetonitrile to 100 µL of spiked urine). Vortex vigorously for 30 seconds.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Derivatization (Butylation): To the dried residue, add 100 µL of 3N butanolic-HCl (prepared by slowly adding acetyl chloride to n-butanol). Incubate at 65°C for 20 minutes. This step converts the carboxyl group of the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[6]

  • Final Evaporation and Reconstitution: Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen. Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow Urine_Sample Urine Sample Dilution Dilution with Ultrapure Water Urine_Sample->Dilution Spiking Spiking with Stable Isotope Internal Standard Dilution->Spiking Precipitation Protein Precipitation (Cold Acetonitrile) Spiking->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation1 Evaporation to Dryness Centrifugation1->Evaporation1 Derivatization Derivatization (Butylation) Evaporation1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LC_MS_Analysis LC-MS/MS Analysis Centrifugation2->LC_MS_Analysis

Caption: Workflow for urinary this compound analysis.

Part 2: LC-MS/MS Instrumentation and Parameters

The following are typical starting parameters for the LC-MS/MS analysis of this compound. Optimization will be necessary for specific instrumentation.

2.1. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high aqueous mobile phase, ramping up the organic phase to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

2.2. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard must be optimized. Acylcarnitines characteristically produce a product ion at m/z 85.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (C5:1) Butyl EsterTo be determined empirically85To be optimized
d3-Tiglylcarnitine Butyl EsterTo be determined empirically85To be optimized

Note: The precursor ion will be the [M+H]+ of the butylated this compound. The exact m/z should be calculated and confirmed by infusion of a standard.

Data Analysis and Interpretation

1. Quantification:

  • A calibration curve should be prepared using a series of known concentrations of a this compound standard, each spiked with the same concentration of the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a linear regression curve.

  • The concentration of this compound in the unknown samples is then calculated from this calibration curve.

  • Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution and are reported as mmol/mol creatinine.

2. Reference Intervals: The establishment of robust reference intervals is critical for the clinical interpretation of results. However, universally accepted reference ranges for urinary this compound are not well-established and can vary with age and diet.[13] Therefore, it is strongly recommended that each laboratory establishes its own reference intervals based on a healthy local population, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

3. Interpretation of Elevated this compound Levels: Elevated urinary this compound is a significant finding and warrants further investigation.

ConditionTypical Urinary Acylcarnitine Findings
Beta-Ketothiolase Deficiency (β-KT D) Markedly elevated this compound (C5:1). May also show elevated 2-methyl-3-hydroxybutyrylcarnitine (C5-OH).[2][17][18]
2-Methyl-3-Hydroxybutyric Aciduria Elevated this compound (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5-OH).[1][5][19]

It is crucial to interpret the this compound result in the context of the complete urinary acylcarnitine profile and other clinical and biochemical findings.

Conclusion

The measurement of this compound in urine by LC-MS/MS is a powerful tool for the diagnosis and management of specific inborn errors of metabolism. The protocol outlined in this application note provides a robust framework for the accurate and precise quantification of this important biomarker. Adherence to rigorous quality control measures, including the use of stable isotope-labeled internal standards and the establishment of laboratory-specific reference intervals, is essential for providing clinically meaningful results. This will ultimately aid in the early diagnosis and improved clinical outcomes for patients with these rare metabolic disorders.

References

Application Note: Quantitative Analysis of Tiglylcarnitine in Biological Matrices Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Clinical Significance of Tiglylcarnitine

This compound (C5:1) is a short-chain acylcarnitine that serves as a crucial biomarker in the diagnosis and monitoring of specific inborn errors of metabolism.[1] Acylcarnitines are esters of carnitine and fatty acids, essential for transporting acyl groups into the mitochondria for energy production via β-oxidation.[2] Elevated levels of this compound in blood or plasma can be indicative of metabolic disorders such as beta-ketothiolase deficiency and short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. Therefore, accurate and precise quantification of this compound is paramount for clinical diagnostics and for advancing research in metabolic diseases.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity and selectivity.[3][4] However, the complexity of biological matrices like plasma and serum can introduce significant challenges, most notably the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5][6][7][8]

To overcome this analytical hurdle, the stable isotope dilution method is employed. This involves the use of a stable isotope-labeled (SIL) internal standard (IS) that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or ¹³C). The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of matrix effects and extraction losses.[9] By measuring the ratio of the analyte's mass spectrometric response to that of the SIL-IS, accurate quantification can be achieved, as any variations during sample processing and analysis are effectively normalized.

This application note provides a detailed protocol for the quantification of this compound in human plasma using a deuterated this compound internal standard and LC-MS/MS, adhering to the principles of robust bioanalytical method validation.

Principle of the Method

The methodology is based on the principle of stable isotope dilution tandem mass spectrometry. A known amount of a stable isotope-labeled internal standard, this compound-d3 (or another appropriate deuterated variant), is added to a plasma sample. Proteins are precipitated, and the supernatant is analyzed by LC-MS/MS. The analyte and the internal standard are separated from other plasma components using reverse-phase liquid chromatography. Detection is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Materials and Reagents

Reagent Supplier Grade
This compound hydrochlorideSigma-Aldrich≥98%
This compound-d3 (or other suitable SIL-IS)Cambridge Isotope Laboratories, Inc.≥98% atom D
AcetonitrileHoneywellLC-MS Grade
MethanolHoneywellLC-MS Grade
Formic AcidThermo Fisher ScientificOptima™ LC/MS Grade
WaterMilli-Q® system18.2 MΩ·cm
Human Plasma (K2EDTA)BioIVTPooled, Normal

Experimental Protocol

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d3 in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile. This solution will be used for protein precipitation.

Sample Preparation
  • Thaw Samples: Thaw plasma samples, calibration standards, and QC samples on ice.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, standard, or QC.

  • Protein Precipitation: Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation s1 Thaw Plasma Samples s2 Aliquot 50 µL Plasma s1->s2 s3 Add 200 µL IS in Acetonitrile s2->s3 Protein Precipitation s4 Vortex for 30 sec s3->s4 s5 Centrifuge at 14,000 x g s4->s5 s6 Transfer Supernatant to Vial s5->s6 s7 Inject into LC-MS/MS s6->s7

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions
Parameter Condition
LC System Waters ACQUITY UPLC I-Class
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 2% B for 0.5 min, linear ramp to 98% B over 3.5 min, hold at 98% B for 1 min, return to 2% B and re-equilibrate for 1 min.
MS System Sciex Triple Quad™ 6500+
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Mass Spectrometric Detection (MRM)

The following MRM transitions should be optimized for the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound244.285.125
This compound-d3247.285.125

The precursor ion corresponds to the [M+H]⁺ of the analyte and internal standard. The product ion at m/z 85.1 is a characteristic fragment of the carnitine moiety.

Data Analysis and Method Validation

Data acquisition and processing should be performed using the instrument's software (e.g., Sciex Analyst®). The concentration of this compound in unknown samples is calculated from the linear regression equation of the calibration curve, which is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

A full method validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11][12]

Key Validation Parameters
  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention time of the analyte and internal standard.[13]

  • Calibration Curve: A calibration curve should be prepared in the same biological matrix as the samples. It should consist of a blank, a zero sample (with IS), and at least six non-zero concentration levels.[13]

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on multiple days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[14]

  • Matrix Effect: This is a critical parameter to evaluate. It is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The use of a stable isotope-labeled internal standard is crucial to mitigate and correct for matrix effects.[5][6][15]

  • Recovery: The extraction efficiency of the method is determined by comparing the analyte peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample.

  • Stability: The stability of this compound should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Diagram of the Bioanalytical Method Validation Process:

G Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for method validation.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of this compound in complex biological matrices by LC-MS/MS. The protocol described herein provides a robust and reliable method that, when fully validated, is suitable for clinical research and diagnostic applications. The stable isotope dilution technique effectively compensates for variations in sample preparation and instrumental analysis, thereby ensuring the high quality and integrity of the resulting data.

References

Application Note: Tiglylcarnitine Profiling in Preclinical Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_2> I have gathered a significant amount of information regarding tiglylcarnitine, its role in metabolic diseases, analytical methods for its quantification, and protocols for sample preparation and analysis in preclinical models. The search results provide a strong foundation for creating the detailed application note as requested. I have information on:

  • This compound's relevance: Its association with inborn errors of metabolism like Beta-ketothiolase deficiency and 2-Methyl-3-hydroxybutyric acidemia, and its role as a biomarker for mitochondrial dysfunction.

  • Biochemical pathways: The general biosynthesis of carnitines and the role of acylcarnitines in fatty acid and amino acid metabolism.

  • Analytical methods: Extensive details on LC-MS/MS methods for acylcarnitine profiling, including sample preparation from plasma and tissues, derivatization techniques, and chromatographic separation of isomers.

  • Preclinical models: Information on using animal models, such as streptozotocin-treated diabetic mice and high-fat diet-induced obese mice, for studying metabolic diseases and acylcarnitine profiles.

  • Method validation: Guidelines and considerations for validating analytical methods for biomarkers in preclinical research.

  • Reporting guidelines: Best practices for reporting preclinical research to ensure transparency and reproducibility.

Based on this, I can proceed with structuring and writing the application note. I will synthesize the information to explain the scientific rationale behind the protocols, create the necessary diagrams and tables, and provide a comprehensive and well-referenced guide for the target audience. I have sufficient information to complete the user's request without further Google searches.

Introduction: The Significance of this compound in Metabolic Health and Disease

This compound (C5:1-carnitine) is a short-chain acylcarnitine that serves as a critical biomarker for monitoring specific pathways of amino acid catabolism and mitochondrial function.[1] Acylcarnitines are essential intermediates in the transport of fatty acids and amino acid breakdown products into the mitochondrial matrix for energy production via β-oxidation.[2][3] Dysregulation in these metabolic pathways, often a hallmark of metabolic diseases such as diabetes, obesity, and inborn errors of metabolism, can lead to characteristic alterations in the acylcarnitine profile.[4][5][6]

Elevated levels of this compound are indicative of disruptions in the catabolism of the branched-chain amino acid isoleucine.[1] Specifically, it is a key diagnostic marker for inborn errors of metabolism such as Beta-ketothiolase deficiency and 2-Methyl-3-hydroxybutyric acidemia.[1] Beyond rare genetic disorders, the profiling of this compound and other acylcarnitines in preclinical animal models of metabolic disease provides a valuable window into mitochondrial dysfunction and metabolic inflexibility, which are central to the pathophysiology of more common metabolic conditions.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust profiling of this compound in preclinical animal models. We will delve into the underlying biochemical pathways, present detailed protocols for sample collection and preparation, and outline a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for accurate quantification.

Biochemical Context: The Metabolic Origin of this compound

This compound is formed from its corresponding acyl-CoA, tiglyl-CoA. Tiglyl-CoA is an intermediate in the mitochondrial catabolism of the essential amino acid isoleucine. The formation of this compound from tiglyl-CoA is catalyzed by carnitine acetyltransferase (CrAT). This reaction is reversible and serves to buffer the intramitochondrial acyl-CoA pool. Under conditions of metabolic stress or enzymatic defects in the isoleucine degradation pathway, tiglyl-CoA can accumulate and is subsequently converted to this compound, which can then be exported from the mitochondria and detected in plasma and tissues.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Tiglylcarnitine from Isovalerylcarnitine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the chromatographic separation of C5 acylcarnitine isomers. This guide is designed for researchers, clinical scientists, and drug development professionals who are tackling the analytical challenge of resolving tiglylcarnitine and isovalerylcarnitine. As structural isomers, these compounds are notoriously difficult to separate and are indistinguishable by standard flow-injection analysis tandem mass spectrometry (FIA-MS/MS) methods commonly used in high-throughput screening.

The accurate, distinct quantification of isovalerylcarnitine is clinically crucial as it is the primary biomarker for the inherited metabolic disorder Isovaleric Acidemia (IVA).[1][2] Failure to chromatographically separate it from its isomers, such as this compound or pivaloylcarnitine (often from antibiotic treatment), can lead to a high rate of false positives in newborn screening programs.[3][4]

This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you achieve baseline separation and confident quantification of these critical analytes.

Frequently Asked Questions (FAQs)

Q1: Why can't my standard FIA-MS/MS newborn screening method differentiate between isovalerylcarnitine and this compound?

A: Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique that introduces the sample directly into the mass spectrometer without prior chromatographic separation.[5] Both isovalerylcarnitine and this compound are isomers, meaning they have the same molecular weight and elemental composition. Therefore, they are detected at the same mass-to-charge ratio (m/z) and cannot be distinguished without a separation step. This necessitates the use of liquid chromatography (LC) as a second-tier test to resolve the isomers before they enter the mass spectrometer.[3][4]

Q2: What is the structural difference between isovalerylcarnitine and this compound?

A: Both are five-carbon (C5) acylcarnitines, but they differ in the structure of their acyl side chain. Isovalerylcarnitine has a saturated, branched side chain (3-methylbutanoyl), while this compound has an unsaturated side chain with a double bond (2-methylbut-2-enoyl). This subtle structural difference is what we exploit with chromatography to achieve separation.

Caption: Chemical structures of the C5 isomers.

Q3: Is derivatization necessary for analyzing these isomers?

A: Not strictly necessary, but highly common and often beneficial. Derivatization of the carboxyl group to its butyl ester (using butanolic HCl) is a classic technique in acylcarnitine analysis.[1][6] The primary reasons for this are:

  • Improved Chromatography: Butylation increases the hydrophobicity of the analytes, leading to better retention and often sharper peaks on reversed-phase (C18) columns.[4]

  • Enhanced MS Sensitivity: The butyl ester can improve ionization efficiency in the ESI source.[6]

However, non-derivatized methods are also widely used and have the advantage of a simpler, faster sample preparation workflow, avoiding potential analyte degradation or hydrolysis from acidic conditions.[5][7][8] The choice depends on your specific sensitivity requirements and throughput needs.

Q4: Which type of LC column is best for this separation?

A: A high-quality reversed-phase C18 column is the most common and reliable choice for separating these isomers.[4][6] Columns with a particle size of less than 2 µm (UPLC/UHPLC) or ~2.7 µm (superficially porous particles) are recommended for achieving the high efficiency needed for this separation.[4] More recently, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, has also been shown to provide excellent separation of underivatized acylcarnitines.[5]

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you may encounter during method development and routine analysis.

Problem: My peaks for this compound and isovalerylcarnitine are co-eluting or poorly resolved.

This is the central challenge of the assay. Achieving baseline separation requires optimizing the entire chromatographic system.

  • Underlying Cause & Scientific Rationale: The structural similarity of the isomers means their interaction with the stationary phase is very similar. To resolve them, you must amplify the subtle differences in their hydrophobicity and planarity. The double bond in this compound makes it slightly more planar and alters its interaction with the C18 chains compared to the more flexible isovalerylcarnitine.

  • Solutions:

    • Optimize the Gradient: This is your most powerful tool. A slow, shallow gradient is essential. If your isomers elute at 25% organic, try running a gradient from 20% to 30% over several minutes. This extends the time the analytes spend migrating through the column, increasing the opportunity for separation.

    • Lower the Column Temperature: Reducing the column temperature (e.g., from 40°C to 30°C) increases mobile phase viscosity and slows down analyte diffusion. This can enhance the differential interactions with the stationary phase, often improving resolution for closely eluting compounds.

    • Incorporate an Ion-Pairing Reagent: Small concentrations of an ion-pairing reagent like heptafluorobutyric acid (HFBA) in the mobile phase can significantly improve peak shape and separation.[6][9] HFBA pairs with the positively charged quaternary amine of the carnitine moiety, masking its interaction with residual silanols on the column and promoting retention based purely on the acyl chain.

    • Evaluate a Different C18 Phase: Not all C18 columns are the same. A column with a high carbon load or different end-capping may provide a unique selectivity that is beneficial for this separation.

G start Poor Peak Resolution q1 Is the gradient shallow enough? start->q1 s1 Decrease gradient slope (e.g., 1% / min or less) q1->s1 No q2 Is an ion-pairing reagent being used? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Add 0.005-0.01% HFBA to mobile phases q2->s2 No q3 Is column temperature optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Try reducing temperature (e.g., from 40°C to 30°C) q3->s3 No end_node Consider a different column stationary phase q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting decision tree for poor peak resolution.

Problem: I'm seeing significant peak tailing for my acylcarnitine peaks.

Peak tailing reduces resolution and compromises accurate integration, leading to poor precision and accuracy.

  • Underlying Cause & Scientific Rationale: Tailing is often caused by secondary interactions between the analyte and the stationary phase.[10] The positively charged quaternary amine on carnitine can interact strongly with negatively charged, ionized silanol groups on the silica surface of the column. This creates a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later than the main peak band.[11]

  • Solutions:

    • Adjust Mobile Phase pH: Ensure your mobile phase pH is low (e.g., pH 2.5-3.5 using formic acid). At low pH, most surface silanols are protonated (Si-OH) and neutral, minimizing the unwanted ionic interactions.

    • Increase Buffer Concentration: If using a buffer like ammonium formate, increasing its concentration (e.g., from 5 mM to 10-20 mM) can help to "shield" the silanol groups and improve peak shape.[10][12] Be mindful of MS compatibility at higher buffer concentrations.

    • Check Injection Solvent: Injecting your sample in a solvent that is much stronger than the initial mobile phase (e.g., high percentage of methanol or acetonitrile) will cause peak distortion.[13] Ideally, the sample should be reconstituted in a solvent that matches or is slightly weaker than your starting mobile phase conditions.

    • Consider a Blocked Frit: If all peaks in the chromatogram are tailing, it could indicate a physical obstruction, such as a partially blocked column inlet frit.[11] Try back-flushing the column to waste to dislodge particulates.

Problem: My signal intensity is low and inconsistent, especially in plasma samples.

This points to issues with ionization efficiency, most likely due to matrix effects.

  • Underlying Cause & Scientific Rationale: Biological matrices like plasma are complex and contain high concentrations of phospholipids, salts, and other endogenous molecules.[6] During electrospray ionization (ESI), these co-eluting matrix components compete with your analytes for access to the droplet surface to be ionized. This competition, known as ion suppression, can drastically and variably reduce the analyte signal.[6]

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is non-negotiable for accurate quantification in biological matrices. A SIL-IS (e.g., d3-isovalerylcarnitine) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability from ion suppression is normalized.[1][4]

    • Improve Sample Preparation: A simple protein precipitation may not be sufficient. Consider a solid-phase extraction (SPE) cleanup step to more effectively remove interfering phospholipids and salts before injection.

    • Ensure Chromatographic Separation from Phospholipids: Ensure your LC gradient is sufficient to separate the relatively polar acylcarnitines from the very non-polar phospholipids, which typically elute much later in a reversed-phase run. Diverting the LC flow to waste after your analytes have eluted can prevent the bulk of these interferences from entering the mass spectrometer.

Experimental Protocols & Methodologies
Workflow Overview

The overall analytical process follows a logical sequence from sample receipt to final data reporting. This workflow ensures that each step is controlled and validated.

G sample Sample Receipt (DBS or Plasma) prep Sample Preparation (Extraction & Derivatization) sample->prep lc LC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (Positive ESI, MRM Mode) lc->ms data Data Processing (Integration & Quantification) ms->data report Reporting (Differential Diagnosis) data->report

Caption: General experimental workflow for isomer analysis.
Protocol 1: Sample Preparation from Dried Blood Spots (DBS) with Butylation

This protocol is adapted from established methods for newborn screening and clinical diagnostics.[1][4][14]

  • Punching: Punch a 3.2 mm disk from the dried blood spot into a well of a 96-well microplate. Include a blank filter paper disk for a negative control.

  • Extraction & Internal Standard Addition: To each well, add 100 µL of a methanol solution containing the appropriate stable isotope-labeled internal standards (e.g., d3-isovalerylcarnitine).

  • Incubation: Seal the plate and shake on a microplate shaker for 30 minutes at room temperature to extract the analytes from the paper matrix.

  • Drying: Transfer the methanol supernatant to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at ~40°C.

  • Derivatization: Add 50 µL of 3N butanolic HCl to each well. Seal the plate tightly.

  • Incubation: Incubate the plate at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.

  • Final Evaporation: Evaporate the butanolic HCl to dryness under nitrogen at ~40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for LC-MS/MS injection.

Protocol 2: Suggested LC-MS/MS Parameters

These parameters provide a robust starting point for method development on a standard UHPLC-MS/MS system. Optimization will be required for your specific instrumentation and column.

ParameterRecommended Setting
LC Column High-strength silica C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C (can be optimized)
Injection Vol 5 µL
Gradient 0-1.0 min: 15% B1.0-8.0 min: 15% to 40% B (shallow gradient)8.0-8.5 min: 40% to 95% B (wash)8.5-9.5 min: Hold at 95% B9.5-10.0 min: Return to 15% B10.0-12.0 min: Re-equilibration
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp 500°C
IonSpray Voltage 5500 V

Table: Mass Spectrometry MRM Transitions

The most intense and characteristic product ion for acylcarnitines results from the neutral loss of the trimethylamine group and fragmentation of the carnitine backbone, yielding a fragment at m/z 85.[6][15]

Analyte (Butylated)Precursor Ion (Q1) m/zProduct Ion (Q3) m/z
Isovalerylcarnitine-butyl302.285.1
This compound-butyl300.285.1
d9-Isovalerylcarnitine-butyl (IS)311.285.1

References

Technical Support Center: Overcoming Matrix Effects in Tiglylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the quantification of tiglylcarnitine. Here, we will delve into the common challenges associated with matrix effects in bioanalytical assays and provide practical, field-proven strategies to ensure the accuracy and reproducibility of your results. Our focus is on the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Introduction to this compound and Quantification Challenges

This compound is a key acylcarnitine that serves as a biomarker for specific inborn errors of metabolism. Its accurate quantification in biological matrices like plasma, serum, and urine is crucial for both clinical diagnostics and metabolic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[1][2]

However, the inherent complexity of biological samples presents a significant hurdle: matrix effects . These effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[3][4][5][6] This interference can lead to inaccurate and imprecise quantification, compromising the integrity of your data.[7]

This guide provides a comprehensive resource for troubleshooting and overcoming these challenges, ensuring robust and reliable this compound quantification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your this compound analysis in a question-and-answer format.

Issue 1: Poor Reproducibility and Inconsistent Results

Question: "My calibration curves are not linear, and the quality control (QC) samples are failing. What is causing this lack of reproducibility?"

Answer: Inconsistent results are often a primary indicator of unmanaged matrix effects. The variability arises because the extent of ion suppression or enhancement can differ between samples, standards, and QCs due to slight variations in the matrix composition.

Root Causes & Solutions:

  • Inadequate Sample Cleanup: The most common culprit is the presence of interfering substances from the biological matrix.

    • Why it happens: Simple protein precipitation, while quick, may not effectively remove phospholipids and other small molecules that are notorious for causing ion suppression.[8][9]

    • Solution: Implement a more rigorous sample preparation technique.

      • Phospholipid Removal Plates/Cartridges: These specialized solid-phase extraction (SPE) products are highly effective at depleting phospholipids, a major source of matrix effects in plasma and serum samples.[8][9][10]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning this compound into a solvent where many interfering matrix components are not soluble.[11][12]

      • Solid-Phase Extraction (SPE): A well-developed SPE method can offer superior cleanup by selectively retaining and eluting this compound, leaving behind a significant portion of the matrix interferences.[10][11][12]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard is crucial for correcting variability.

    • Why it's effective: A SIL-IS, such as d3-tiglylcarnitine, is chemically identical to the analyte and will co-elute. Therefore, it experiences the same degree of ion suppression or enhancement.[1][13] By calculating the analyte-to-IS peak area ratio, the variability introduced by matrix effects is normalized.

    • Implementation: The SIL-IS should be added to all samples, calibrators, and QCs at the very beginning of the sample preparation process to account for variability in both extraction efficiency and ionization.

Experimental Protocol: Comparing Sample Preparation Techniques

To determine the most effective sample preparation method for your specific matrix, you can perform the following experiment:

  • Prepare three sets of pooled matrix samples (e.g., plasma).

  • Spike each set with a known concentration of this compound.

  • Process each set using a different sample preparation method:

    • Set A: Protein Precipitation (e.g., with acetonitrile).

    • Set B: Phospholipid Removal SPE.

    • Set C: Liquid-Liquid Extraction.

  • Analyze the final extracts by LC-MS/MS and compare the following:

    • Analyte Response: The absolute peak area of this compound.

    • Signal-to-Noise Ratio: A higher ratio indicates a cleaner baseline.

    • Reproducibility (%CV): Calculate the coefficient of variation for replicate injections.

Sample Preparation MethodAnalyte Response (Arbitrary Units)Signal-to-Noise RatioReproducibility (%CV, n=6)
Protein Precipitation50,0008018%
Phospholipid Removal SPE120,0002506%
Liquid-Liquid Extraction95,0001809%

This table illustrates that while protein precipitation is simple, it often results in lower analyte response and poorer reproducibility due to significant matrix effects. Phospholipid removal SPE, in this example, provides the best performance.

Issue 2: High Background Noise and Poor Sensitivity

Question: "I'm struggling to achieve the required lower limit of quantification (LLOQ) for this compound. The baseline of my chromatogram is very noisy. What's going on?"

Answer: A high background noise level can obscure the analyte signal, particularly at low concentrations, making it difficult to achieve the desired sensitivity. This "chemical noise" is often a direct result of matrix components being continuously ionized and detected.

Root Causes & Solutions:

  • Contaminated Solvents and Reagents: Impurities in your mobile phase or reconstitution solvents can contribute significantly to background noise.[14][15]

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Perform a blank injection of your mobile phase to assess its cleanliness before running samples.[14]

  • System Contamination: The LC system, including tubing, injector, and the MS ion source, can accumulate contaminants over time.[14][15][16]

    • Solution: Implement a regular system flushing and cleaning protocol. A "steam clean" of the mass spectrometer's interface can also be effective.[17]

  • Inefficient Chromatographic Separation: If this compound co-elutes with a large mass of matrix components, the detector can be overwhelmed, leading to a high baseline.

    • Solution: Optimize your LC method to achieve better separation between this compound and the bulk of the matrix components.

      • Gradient Elution: A well-designed gradient can help to separate early-eluting polar interferences from your analyte.

      • Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to alter the retention and elution profile of this compound relative to interfering compounds.[1]

Diagram: Troubleshooting High Background Noise

start High Background Noise Detected check_blank Inject Mobile Phase Blank start->check_blank noise_persists_blank Is Blank Noisy? check_blank->noise_persists_blank fresh_mobile_phase Prepare Fresh Mobile Phase noise_persists_blank->fresh_mobile_phase Yes system_contamination Suspect System Contamination noise_persists_blank->system_contamination No fresh_mobile_phase->check_blank flush_system Flush LC System & Clean MS Source system_contamination->flush_system check_sample Inject Prepared Sample Extract flush_system->check_sample noise_persists_sample Is Sample Noisy? check_sample->noise_persists_sample matrix_effect Strong Matrix Effect Indicated noise_persists_sample->matrix_effect Yes resolved Noise Resolved noise_persists_sample->resolved No optimize_cleanup Optimize Sample Cleanup (SPE, LLE) matrix_effect->optimize_cleanup optimize_lc Optimize LC Separation optimize_cleanup->optimize_lc optimize_lc->check_sample

Caption: A decision tree for systematically troubleshooting high background noise.

FAQs: this compound Quantification

Q1: What is the most effective way to quantitatively assess matrix effects?

The post-extraction spike method is a widely accepted approach for quantifying matrix effects.[7][18] It involves comparing the response of an analyte spiked into a blank matrix extract (after the extraction process) with the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. Regulatory guidelines, such as those from the FDA and EMA, provide acceptance criteria for matrix effects during method validation.[19][20][21]

Q2: Can I simply dilute my sample to reduce matrix effects?

Dilution can be a viable strategy, as it reduces the concentration of all components in the sample, including interfering matrix components.[7] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially if you are trying to quantify low levels of this compound. It is often a trade-off between reducing matrix effects and maintaining adequate sensitivity.

Q3: Are there any specific types of molecules in plasma that are known to interfere with this compound analysis?

Phospholipids are a major class of interfering compounds in plasma. They are abundant and have a tendency to co-extract with many analytes. Their presence in the ESI source can significantly suppress the ionization of co-eluting compounds like this compound. This is why phospholipid removal techniques are often recommended for bioanalysis of plasma samples.[8][9][10]

Q4: My method uses a stable isotope-labeled internal standard. Do I still need to worry about matrix effects?

Yes. While a SIL-IS is excellent at compensating for matrix effects, it does not eliminate them.[22] Significant ion suppression can still negatively impact the sensitivity and overall robustness of your assay. If the analyte signal is suppressed to a level that is close to the limit of detection of the instrument, the precision and accuracy of the measurement will suffer. Therefore, the goal should always be to minimize matrix effects through effective sample preparation and chromatography, and then use a SIL-IS to correct for any remaining, unavoidable effects.[7]

Diagram: Workflow for Minimizing and Compensating for Matrix Effects

cluster_minimize Minimize Matrix Effects cluster_compensate Compensate for Matrix Effects sample_prep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) chromatography Optimize LC Separation (Gradient, Column Chemistry) sample_prep->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->internal_standard analysis LC-MS/MS Analysis internal_standard->analysis start Biological Sample start->sample_prep data Accurate & Reproducible Data analysis->data

Caption: A comprehensive workflow combining minimization and compensation strategies.

References

troubleshooting poor peak shape in Tiglylcarnitine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support center for the analysis of tiglylcarnitine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common chromatographic challenges, specifically focusing on achieving optimal peak shape. Poor peak shape can compromise resolution, reduce sensitivity, and lead to inaccurate quantification. This resource provides in-depth, question-and-answer-based troubleshooting guides to address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?

A1: Peak tailing is the most common peak shape issue encountered for analytes like this compound. It typically manifests as an asymmetrical peak with a drawn-out trailing edge. This phenomenon is primarily caused by secondary interactions between the analyte and the stationary phase, or other issues within the chromatographic system.

This compound possesses a quaternary ammonium group, making it a permanently positively charged molecule, and a carboxyl group.[1][2] This structure makes it susceptible to strong, undesirable ionic interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[3] These silanol groups can become deprotonated and negatively charged, leading to a strong secondary retention mechanism that causes peak tailing.[4]

  • Mobile Phase pH Optimization:

    • Rationale: The ionization state of silanol groups is highly pH-dependent. At low pH (e.g., pH 2-3), most silanol groups are protonated and neutral, which minimizes the undesirable ionic interactions with the positively charged this compound.

    • Action: Adjust the mobile phase pH to a lower value using an appropriate buffer. Formic acid (0.1%) is a common and effective choice for LC-MS applications as it is volatile and provides a low pH.[5]

  • Increase Buffer Concentration:

    • Rationale: Insufficient buffer concentration can fail to control the surface charge of the stationary phase effectively.[6]

    • Action: If already using a buffer, consider increasing its concentration (e.g., from 5 mM to 10-20 mM). The buffer ions can compete with the analyte for active sites, effectively masking the silanols and improving peak shape.[3]

  • Column Selection and Conditioning:

    • Rationale: Modern columns often feature advanced end-capping to shield residual silanols. However, not all columns are created equal. For highly basic compounds, a column specifically designed for such analytes or one with a different stationary phase chemistry (e.g., HILIC) might be necessary.[4]

    • Action:

      • Ensure you are using a high-purity, end-capped C18 column.

      • If tailing persists, consider a column with a different chemistry, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like acylcarnitines.[7]

      • Properly condition new columns by flushing with the mobile phase for at least 20 column volumes to ensure the stationary phase is fully equilibrated.[6]

  • Check for System Contamination or Voids:

    • Rationale: If all peaks in your chromatogram are tailing, the issue might be physical rather than chemical. A partially blocked column frit or a void at the head of the column can distort the sample path, leading to tailing.[8][9]

    • Action:

      • Reverse flush the column (disconnect from the detector) to attempt to remove any blockage.

      • If the problem persists, replace the column with a new one to see if the issue is resolved.

Troubleshooting Summary Table

SymptomPotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH (e.g., with 0.1% formic acid).
Insufficient mobile phase bufferingIncrease buffer concentration (e.g., 10-20 mM ammonium formate).
Inappropriate column chemistryUse a modern, high-purity, end-capped C18 column or switch to a HILIC column.
Column contamination/voidReverse flush the column; if unresolved, replace the column.
Peak Fronting Sample overloadReduce injection volume or sample concentration.
Sample solvent mismatchEnsure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
Broad Peaks High extra-column volumeUse shorter, narrower ID tubing; check for proper fitting connections.
Suboptimal flow rateOptimize the flow rate for the column dimensions.
Column degradationReplace the column.
Q2: I am observing peak fronting for this compound. What does this indicate and how can it be corrected?

A2: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but indicates a different set of problems. The most common causes are sample overload and sample solvent effects.

  • Address Potential Sample Overload:

    • Rationale: Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column more quickly than they should, resulting in a fronting peak.[10]

    • Action: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column. Reduce the sample concentration or injection volume accordingly.

  • Evaluate the Sample Solvent:

    • Rationale: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the sample will not properly "focus" at the head of the column.[11] This is a particularly common issue in HILIC, where aqueous sample diluents are much stronger than the high-organic mobile phase.[12]

    • Action: Reconstitute your sample in a solvent that is as close as possible in composition to the initial mobile phase. For reversed-phase, this might mean a higher percentage of water. For HILIC, this would be a high percentage of organic solvent (e.g., 90% acetonitrile).[11][13]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.

G start Poor this compound Peak Shape q_all_peaks Are all peaks affected? start->q_all_peaks check_system Check for System Issues: - Column Frit Blockage - Extra-column Volume - Leaks q_all_peaks->check_system Yes q_peak_shape What is the peak shape? q_all_peaks->q_peak_shape No action_flush Action: Reverse flush column. Check fittings and tubing. check_system->action_flush tailing Peak Tailing q_peak_shape->tailing Tailing fronting Peak Fronting q_peak_shape->fronting Fronting cause_tailing Likely Cause: Secondary Ionic Interactions (Analyte vs. Silanols) tailing->cause_tailing solution_tailing1 Solution 1: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause_tailing->solution_tailing1 solution_tailing2 Solution 2: Increase Buffer Strength (e.g., 10-20mM Ammonium Formate) solution_tailing1->solution_tailing2 solution_tailing3 Solution 3: Change Column (e.g., HILIC or different end-capping) solution_tailing2->solution_tailing3 cause_fronting Likely Cause: - Sample Overload - Solvent Mismatch fronting->cause_fronting solution_fronting Solution: Reduce sample concentration. Match sample solvent to mobile phase. cause_fronting->solution_fronting

Caption: A flowchart for troubleshooting poor peak shape in this compound chromatography.

Q3: Can the choice of chromatography mode (Reversed-Phase vs. HILIC) impact peak shape for this compound?

A3: Absolutely. The choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) is critical and depends on the properties of the analyte.

  • Reversed-Phase (RP) Chromatography: This is the most common mode, using a nonpolar stationary phase (like C18) and a polar mobile phase. For a polar, charged molecule like this compound, retention can be low. While methods exist for underivatized acylcarnitines on C18 columns, achieving good peak shape often requires careful mobile phase optimization (low pH, appropriate buffering) to mitigate silanol interactions, as discussed in Q1.[10][14]

  • HILIC: This mode uses a polar stationary phase (like bare silica or an amide-bonded phase) and a nonpolar mobile phase. HILIC is often better suited for retaining and separating very polar compounds like acylcarnitines without derivatization. However, HILIC has its own challenges. It is very sensitive to the water content of the mobile phase and the sample solvent. Injecting a sample in a high-aqueous diluent into a high-organic HILIC mobile phase is a common cause of severe peak distortion.[11][15]

The interaction mechanism between this compound and the stationary phase is fundamentally different in each mode, as illustrated below.

G cluster_0 Reversed-Phase Chromatography (Peak Tailing Risk) cluster_1 HILIC (Good Retention for Polar Analytes) rp_surface C18 Surface (Nonpolar) -Si-O-Si-(CH2)17CH3 silanol Residual Silanol -Si-O- analyte_rp This compound (Positively Charged) analyte_rp->silanol Undesirable Ionic Interaction (Causes Tailing) hilic_surface Silica Surface (Polar) -Si-OH water_layer Immobilized Water Layer hilic_surface->water_layer forms analyte_hilic This compound (Polar) analyte_hilic->water_layer Partitioning into Water Layer (Primary Retention Mechanism)

Caption: Interaction mechanisms of this compound in Reversed-Phase vs. HILIC.

References

Technical Support Center: Strategies to Minimize Ion Suppression in Tiglylcarnitine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to overcoming the challenges of ion suppression in the mass spectrometric analysis of Tiglylcarnitine. This guide is designed for researchers, scientists, and drug development professionals who are seeking to enhance the accuracy, sensitivity, and reproducibility of their bioanalytical methods. Here, we will delve into the fundamental causes of ion suppression and provide field-proven strategies and detailed protocols to mitigate its impact on your critical experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding ion suppression in the context of this compound analysis, providing concise and scientifically grounded answers.

Q1: What is ion suppression, and why is it a significant problem in this compound mass spectrometry?

A: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It manifests as a reduced signal intensity for the analyte of interest, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon is particularly problematic in electrospray ionization (ESI), where competition for ionization between the analyte and matrix components can significantly hinder the formation of gas-phase ions of this compound.[2][4] The consequences of ion suppression are severe, leading to poor sensitivity, inaccurate and imprecise results, and a compromised limit of detection, all of which can invalidate the analytical assay.[2]

Q2: What are the primary sources of ion suppression in my LC-MS/MS workflow for this compound?

A: Ion suppression in this compound analysis typically originates from endogenous and exogenous components within your sample and analytical system.

  • Endogenous Matrix Components: Biological samples such as plasma, serum, and urine are complex mixtures containing salts, proteins, and lipids.[5][6] Phospholipids are a major culprit, as they are abundant in biological membranes and tend to co-elute with analytes, causing significant ion suppression.[7][8]

  • Exogenous Substances: These can be introduced during sample collection and preparation. Examples include anticoagulants from blood collection tubes, plasticizers leached from labware, and mobile phase additives like trifluoroacetic acid (TFA), which can cause ion suppression.[2][9]

Q3: How can I effectively detect and quantify the extent of ion suppression in my assay?

A: A widely accepted method for evaluating ion suppression is the post-column infusion experiment .[9][10] This technique involves continuously infusing a standard solution of this compound into the LC eluent flow after the analytical column but before the mass spectrometer's ion source. While infusing, a blank matrix sample (prepared using the same procedure as your study samples) is injected. A stable baseline signal is expected. Any significant drop in this baseline signal indicates a region of ion suppression.[10][11] The timing of these drops reveals which parts of your chromatogram are most affected by co-eluting matrix components.

Another straightforward approach is to compare the peak area of this compound in a neat solution (solvent) with that of a post-extraction spiked blank matrix sample. A significantly lower peak area in the matrix sample is a clear indication of ion suppression.[1]

Q4: What is the distinction between "ion suppression" and "matrix effect"?

A: The term "matrix effect" is a broader concept that encompasses any influence of the sample matrix on the ionization of the analyte.[1][12] This can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] Therefore, ion suppression is a specific and the most frequently encountered type of matrix effect in LC-MS bioanalysis.[6]

Q5: Which sample preparation techniques are most effective for minimizing ion suppression when analyzing this compound?

A: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. For this compound, which is a polar molecule, the choice of technique is crucial.

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, to remove the bulk of proteins.[13][14] However, it is a relatively non-selective technique and often leaves behind significant amounts of phospholipids and other small molecules that can cause ion suppression.[3][15]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.[16] However, developing an effective LLE method can be time-consuming.[15]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for reducing matrix effects.[10][14] It provides a more thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent. For a polar compound like this compound, a mixed-mode or cation-exchange SPE sorbent can be particularly effective at retaining the analyte while allowing for the removal of interfering substances.[9]

Specialized phospholipid removal plates and cartridges are also commercially available and can be highly effective in reducing this major source of ion suppression.[7][8][11][15]

Q6: What are the best chromatographic practices to circumvent ion suppression?

A: Optimizing your chromatographic separation is a powerful strategy to mitigate ion suppression by separating this compound from interfering matrix components.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar analytes like this compound, HILIC is an excellent alternative to traditional reversed-phase chromatography.[17][18][19] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which can enhance the retention of polar compounds and often provides a different elution profile for matrix interferences compared to reversed-phase methods.[20] This can lead to improved separation from phospholipids and other sources of ion suppression. The high organic content of the mobile phase in HILIC can also lead to more efficient desolvation in the ESI source, potentially increasing sensitivity.[18][19]

  • Gradient Optimization: A well-designed gradient elution can help to separate the analyte from the "matrix bands" that often elute at the beginning and end of a chromatographic run.[3]

  • Column Choice: Utilizing columns with different selectivities can alter the elution profile of both the analyte and interfering compounds, potentially resolving them from each other.

Q7: How does the choice of an internal standard help in compensating for ion suppression?

A: The use of an appropriate internal standard (IS) is crucial for accurate quantification in the presence of unavoidable ion suppression.[1] An ideal IS should co-elute with the analyte and experience the same degree of ion suppression.

Stable Isotope-Labeled (SIL) Internal Standards are considered the gold standard.[9] A SIL-IS for this compound (e.g., deuterated this compound) has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample preparation and chromatographic separation, and most importantly, experiences the same degree of ion suppression in the ESI source.[9] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[21] Several suppliers offer a range of stable isotope-labeled carnitine standards.[22][23]

Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues you may encounter during your this compound analysis.

Problem 1: Poor sensitivity and inconsistent results for this compound in biological samples.
  • Potential Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment as described in FAQ Q3 to identify the regions of ion suppression in your chromatogram.

    • Evaluate Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous cleanup method like SPE. A comparison of different sample preparation techniques is summarized in the table below.

    • Optimize Chromatography: If ion suppression is occurring at the same retention time as this compound, modify your chromatographic method. Consider switching to a HILIC column to improve retention and alter the elution profile of interfering compounds.

    • Implement a SIL-IS: If you are not already using one, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal variability.

Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
Sample Preparation TechniqueEffectiveness in Removing PhospholipidsRelative CostThroughput
Protein Precipitation (PPT) Low to Moderate[3][15]LowHigh
Liquid-Liquid Extraction (LLE) Moderate to High[16]ModerateLow to Moderate
Solid-Phase Extraction (SPE) High[14]HighModerate to High
Phospholipid Removal Plates Very High[7][11][24]HighHigh
Problem 2: Late-eluting peaks from the analytical column are causing interference in subsequent injections.
  • Potential Cause: Build-up of strongly retained matrix components, such as phospholipids, on the analytical column.

  • Troubleshooting Steps:

    • Incorporate a Column Wash: Extend the gradient elution at the end of each run with a high-percentage organic mobile phase to wash off strongly retained compounds.

    • Use a Diverter Valve: Program a diverter valve to direct the eluent to waste during the initial and final parts of the chromatographic run where highly interfering compounds are expected to elute. This prevents them from entering the mass spectrometer.

    • Improve Sample Cleanup: As with Problem 1, a more effective sample preparation method will reduce the amount of late-eluting interferences introduced onto the column.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and mitigate ion suppression.

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a this compound Infusion Solution: Prepare a solution of this compound in your mobile phase at a concentration that provides a stable and moderate signal on your mass spectrometer.

  • Set Up the Infusion: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the MS ion source.

  • Equilibrate the System: Start the LC flow with your initial mobile phase conditions and the infusion pump. Monitor the this compound signal until a stable baseline is achieved.

  • Inject a Blank Matrix Sample: Inject a blank matrix sample that has been prepared using your standard sample preparation protocol.

  • Analyze the Data: Monitor the this compound signal throughout the chromatographic run. Any dips or decreases in the signal intensity indicate regions of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol using a mixed-mode cation-exchange SPE cartridge. Optimization will be required for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of your stable isotope-labeled internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and adjusts the pH to ensure this compound is positively charged.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove unbound interferences.[9][25]

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of your initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Diagram 1: The Mechanism of Ion Suppression in ESI-MS

IonSuppression cluster_source ESI Source cluster_process Ionization Process Droplet Charged Droplet GasPhase_A [A+H]+ Droplet->GasPhase_A Reduced Ionization GasPhase_M [M+H]+ Droplet->GasPhase_M Dominant Ionization Analyte This compound (A) Competition Competition for Surface/Charge Analyte->Competition Matrix Matrix Component (M) Matrix->Competition Competition->Droplet

Caption: Competition between analyte and matrix for ionization in the ESI source.

Diagram 2: Workflow for Evaluating and Mitigating Ion Suppression

TroubleshootingWorkflow Start Inconsistent/Low Signal for this compound PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion IonSuppression Ion Suppression Detected? PostColumnInfusion->IonSuppression OptimizeSamplePrep Optimize Sample Preparation (e.g., switch to SPE) IonSuppression->OptimizeSamplePrep Yes NoSuppression Consider Other Issues (e.g., instrument sensitivity) IonSuppression->NoSuppression No OptimizeChroma Optimize Chromatography (e.g., use HILIC) OptimizeSamplePrep->OptimizeChroma UseSIL_IS Incorporate Stable Isotope-Labeled IS OptimizeChroma->UseSIL_IS Re-evaluate Re-evaluate Performance UseSIL_IS->Re-evaluate Re-evaluate->OptimizeSamplePrep Improvement Needed End Robust Method Achieved Re-evaluate->End Satisfactory

Caption: A decision-making workflow for troubleshooting ion suppression.

References

Technical Support Center: Ensuring the Stability of Tiglylcarnitine in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into addressing the pre-analytical instability of Tiglylcarnitine, a critical biomarker in metabolic research. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a short-chain acylcarnitine, specifically an ester of L-carnitine and tiglic acid. Acylcarnitines are crucial for transporting fatty acids into the mitochondria for beta-oxidation, the body's energy production process. Its levels in biological fluids like blood and urine are important biomarkers for certain inborn errors of metabolism, particularly those affecting isoleucine catabolism.[1]

The primary stability concern stems from the ester bond linking tiglic acid and carnitine. This bond is susceptible to hydrolysis, a chemical reaction where a water molecule breaks the bond. This degradation process splits this compound back into its constituent parts: free carnitine and tiglic acid.[2][3] This breakdown can be accelerated by improper sample temperature, pH, and repeated freeze-thaw cycles, leading to artificially low measurements of this compound and correspondingly high measurements of free carnitine.[2][4][5]

Q2: What is the primary degradation pathway for this compound during storage?

The main degradation pathway is non-enzymatic hydrolysis. This process is inherent to the chemical nature of the acylcarnitine molecule. Studies on various acylcarnitines have shown that upon storage, especially at room temperature, their concentrations decrease while free carnitine concentration increases.[3][4][6] The total carnitine concentration (the sum of free and acylated carnitines) often remains constant, indicating a direct conversion.[4][7]

This compound This compound (Unstable Analyte) Degradation Hydrolysis (Accelerated by high temp, pH changes) This compound->Degradation H2O H₂O (Water) (e.g., from residual moisture) H2O->Degradation FreeCarnitine Free L-Carnitine (Increased Levels) Degradation->FreeCarnitine Products TiglicAcid Tiglic Acid (Increased Levels) Degradation->TiglicAcid

Caption: this compound Hydrolysis Pathway.

Q3: How do freeze-thaw cycles affect this compound levels?

Repeated freeze-thaw cycles are detrimental to the stability of many metabolites, including acylcarnitines.[8][9] While a single cycle may have a minimal effect, multiple cycles can lead to significant degradation.[10] The process of freezing and thawing can cause changes in sample pH and solute concentration as ice crystals form and melt, which can accelerate hydrolysis.[11] Studies have shown that even when samples are kept on ice, repeated freeze-thaw cycles affect a greater percentage of the metabolome than extended thawing alone.[9][12] To mitigate this, it is best practice to aliquot samples into smaller, single-use volumes before the initial freezing.[10][13]

Q4: Which is a better sample type for this compound analysis: plasma or serum?

Both plasma and serum can be used for acylcarnitine analysis. However, plasma is often preferred. To obtain serum, blood must clot, a process that can take 30-60 minutes at room temperature, during which metabolic changes can occur.[10] For plasma, an anticoagulant is used, and the sample can be centrifuged and frozen much more quickly, better-preserving the in-vivo metabolic profile.[14] EDTA is a commonly recommended anticoagulant for metabolomics studies.[14]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound.

Problem 1: this compound concentrations are consistently lower than expected.
  • Possible Cause 1: Improper Storage Temperature.

    • Causality: The rate of chemical reactions, including hydrolysis, is highly dependent on temperature. Storage at temperatures warmer than -70°C allows for molecular mobility and accelerates the degradation of this compound. Long-term storage at -80°C is critical for minimizing this degradation.[13][15] Some studies show that while many metabolites are stable at -80°C for years, some acylcarnitine degradation can still occur over very long periods (5+ years).[13]

    • Solution: Immediately upon collection and processing, samples must be flash-frozen, for example in liquid nitrogen, and then transferred to a monitored -80°C freezer for long-term storage.[14][16] Avoid using frost-free freezers, as their temperature cycles can be detrimental.

  • Possible Cause 2: Multiple Freeze-Thaw Cycles.

    • Causality: As detailed in the FAQ, each freeze-thaw cycle contributes to sample degradation.[17] The cumulative effect of thawing a parent sample multiple times to pull aliquots can lead to a significant, progressive loss of the analyte.

    • Solution: Implement a strict single-use aliquot policy. After initial sample processing (e.g., plasma separation), divide the sample into multiple smaller vials before the first freeze.[10] This ensures that the main stock is never thawed until a fresh aliquot is needed.

Problem 2: High variability in this compound levels between samples that should be similar.
  • Possible Cause 1: Inconsistent Sample Handling Time.

    • Causality: The "pre-analytical phase"—the time from sample collection to freezing—is a major source of variability. If some samples sit on the benchtop for 30 minutes while others are processed in 10, the degree of degradation will differ, introducing analytical noise that can mask true biological differences.[15]

    • Solution: Standardize your sample processing workflow meticulously.[15] All samples should be processed in the same manner and for the same duration. Keep samples on ice at all times to slow metabolic activity before freezing.[18]

cluster_collection 1. Collection cluster_processing 2. Processing (Immediate & Cold) cluster_storage 3. Storage Collection Collect Blood (EDTA Tube) Centrifuge Centrifuge at 4°C Collection->Centrifuge Separate Separate Plasma Centrifuge->Separate Aliquot Aliquot into Single-Use Vials Separate->Aliquot FlashFreeze Flash Freeze (Liquid N₂) Aliquot->FlashFreeze Store Store at -80°C FlashFreeze->Store

Caption: Optimal Sample Handling Workflow for this compound.

  • Possible Cause 2: Differences in Patient State.

    • Causality: Biological factors can significantly alter acylcarnitine profiles. Factors like fasting status, recent physical activity, or diet can cause physiological fluctuations in this compound levels.[19] If some subjects are fasting and others are not, you are introducing a systematic bias into your dataset.

    • Solution: Standardize patient conditions prior to sample collection. For example, require an overnight fast for all participants.[19] Record detailed metadata for each sample, including time of collection and fasting status, to aid in data analysis.

Problem 3: Seeing an abnormally high free carnitine peak alongside a low this compound peak.
  • Possible Cause: Sample Degradation.

    • Causality: This is the classic signature of acylcarnitine hydrolysis. As this compound (and other acylcarnitines) degrades, it releases free carnitine, causing a reciprocal change in their respective concentrations.[2][5] This is especially common in samples stored for long periods at suboptimal temperatures (e.g., -20°C or room temperature).[2][4]

    • Solution: Review the storage history of the sample immediately. If it has been stored at -20°C, thawed multiple times, or experienced a freezer failure, the data may be compromised. For future studies, adhere strictly to the optimal sample handling and storage protocol. There is no way to reverse this degradation; the sample is likely unusable for accurate this compound quantification.

Protocols and Data Summary

Protocol: Optimal Processing of Human Plasma for this compound Analysis
  • Collection: Collect whole blood into a tube containing EDTA as an anticoagulant. Gently invert the tube 8-10 times to mix.[14]

  • Pre-Centrifugation: Place the tube on wet ice immediately. Process the sample within 30 minutes of collection.

  • Centrifugation: Centrifuge the blood at 1,300 x g for 10 minutes at 4°C to separate plasma from blood cells.[14]

  • Aliquoting: Carefully pipette the supernatant (plasma) into pre-labeled, cryo-resistant polypropylene vials. Create small, single-use aliquots (e.g., 250 µL) to avoid future freeze-thaw cycles.[10]

  • Freezing: Immediately snap-freeze the aliquots in liquid nitrogen.[14]

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Ensure the freezer maintains a stable temperature.[13]

Table: Impact of Storage Conditions on Acylcarnitine Stability
Storage ConditionDurationExpected Stability of this compoundKey Considerations
Room Temperature (~22°C) Hours to DaysVery Poor. Significant hydrolysis occurs.[2][3]Unacceptable for quantitative analysis. Leads to false negatives.
Refrigerated (4°C) DaysPoor. Degradation is slowed but still significant over days.[5]Only suitable for very short-term storage (hours) if freezing is impossible.
-20°C Freezer Weeks to MonthsModerate to Poor. Some enzymatic and chemical activity can persist.[5]Not recommended for long-term storage. Significant degradation reported.[4]
-80°C Freezer YearsGood to Excellent. Considered the gold standard for long-term stability.[13]Minimal degradation expected over several years.[13]
Liquid Nitrogen (-196°C) DecadesExcellent. All biological and most chemical activity is halted.Ideal for long-term biobanking.[15]

References

resolving co-eluting isomers of Tiglylcarnitine in metabolomic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metabolomic Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, clinical scientists, and drug development professionals engaged in the metabolomic analysis of acylcarnitines. Here, we provide in-depth, experience-driven answers to common challenges encountered when resolving co-eluting isomers of Tiglylcarnitine (a C5:1 acylcarnitine).

Section 1: Foundational FAQs

This section addresses the fundamental questions surrounding the analysis of this compound and its isomers.

Q1: What is this compound, and why is its accurate measurement critical?

This compound is a short-chain acylcarnitine, specifically an ester of L-carnitine and tiglic acid. It is a key biomarker in newborn screening and clinical diagnostics for certain inborn errors of metabolism. Specifically, elevated levels of this compound can be an indicator of mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, a disorder affecting isoleucine metabolism. However, the primary analytical challenge is that this compound is part of a group of C5:1 isomers that are often indistinguishable by standard mass spectrometry methods alone.

Q2: What are the common co-eluting isomers of this compound?

The most clinically significant isomer that co-elutes with this compound is 3-Methylcrotonylcarnitine . The inability to distinguish between these two is a major diagnostic challenge. For instance, elevated 3-Methylcrotonylcarnitine is a marker for 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, a common organic aciduria.[1][2][3] Differentiating these is crucial because they point to distinct metabolic disorders requiring different clinical management.[4] Other C5 acylcarnitine isomers that can interfere include isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine.[5][6]

Q3: Why are these C5:1 isomers so difficult to separate?

The difficulty stems from their identical mass and charge. As isomers, this compound and 3-Methylcrotonylcarnitine have the same elemental composition and thus the same mass-to-charge ratio (m/z). This makes them isobaric. Standard flow-injection tandem mass spectrometry (MS/MS), a common high-throughput method, cannot differentiate them.[5][6][7] Furthermore, their fragmentation patterns in MS/MS are often very similar, with both yielding a characteristic precursor ion at m/z 85, making differentiation by this method alone unreliable.[8] Therefore, robust chromatographic separation prior to mass spectrometric detection is essential for accurate diagnosis.[5][6]

Section 2: Troubleshooting Guide for Isomer Resolution

This section is formatted as a problem-solving guide for specific issues encountered during method development and routine analysis.

Problem: My C5:1 acylcarnitine isomers (this compound and 3-Methylcrotonylcarnitine) are co-eluting or show poor resolution.

This is the most common and critical issue. Achieving baseline or near-baseline resolution is the goal. Below are a series of questions to guide your troubleshooting process.

Q4: I'm using a standard C18 column but the resolution is poor. What chromatographic changes can I make?

While C18 columns are workhorses in metabolomics, they may not provide sufficient selectivity for these highly similar, polar isomers.[9] Here’s a systematic approach to improving separation on reversed-phase systems:

  • Action 1: Optimize the Mobile Phase.

    • Explanation: The mobile phase composition directly influences the interaction between the analytes and the stationary phase. Small changes can have a significant impact on selectivity.

    • Recommendation:

      • Introduce an Ion-Pairing Agent: Adding an agent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.005%) to both aqueous and organic mobile phases can enhance the retention of the positively charged carnitines and improve peak shape and resolution.[8][9]

      • Adjust Organic Solvent: If you are using acetonitrile, try switching to or blending with methanol. Methanol has different solvent properties and can alter the selectivity between isomers.[10]

      • Modify Gradient: Employ a shallower, more gradual gradient. A slower increase in the organic mobile phase percentage extends the separation window for closely eluting compounds.[9][10]

  • Action 2: Adjust Column Temperature.

    • Explanation: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.

    • Recommendation: Increasing the column temperature (e.g., to 50-60°C) can improve peak efficiency and may alter selectivity enough to resolve the isomers.[5][6][8]

  • Action 3: Consider a Different Reversed-Phase Chemistry.

    • Explanation: Not all C18 columns are the same. Differences in end-capping and silica substrate can provide unique selectivities.

    • Recommendation: Experiment with a C18 column with a different bonding chemistry or a phenyl-hexyl phase, which offers alternative (pi-pi) interactions.

Q5: Reversed-phase chromatography isn't working. What other column chemistries should I try?

If reversed-phase methods fail to provide adequate separation, alternative chromatographic modes are highly recommended.

  • Recommendation 1: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Why it Works: HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds like acylcarnitines.[11] It often provides orthogonal selectivity compared to reversed-phase, making it an excellent choice for separating isomers that are difficult to resolve on C18 columns.[12]

    • Getting Started: A common starting point is an amide- or silica-based HILIC column with a mobile phase system consisting of a high percentage of acetonitrile and a small amount of aqueous buffer (e.g., ammonium formate). The separation is achieved by partitioning the analytes into a water-enriched layer on the surface of the stationary phase.

  • Recommendation 2: Mixed-Mode Chromatography.

    • Why it Works: These columns combine two or more types of stationary phases, such as reversed-phase and ion-exchange. This allows for multiple modes of interaction with the analytes, often leading to unique and enhanced separation capabilities for complex isomeric mixtures.[7]

    • Getting Started: A mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities can be very effective for acylcarnitines, as it interacts with both the acyl chain and the positively charged carnitine moiety.[4]

Q6: Can I improve separation without changing my column? Is derivatization a viable option?

Yes. Chemical derivatization is a powerful and well-established strategy to improve the chromatographic separation and mass spectrometric detection of acylcarnitines.

  • Recommendation: Butylation.

    • What it is: This involves converting the carboxyl group of the acylcarnitines into butyl esters using butanolic HCl.[5][6]

    • Why it Works:

      • Improved Chromatography: The resulting butyl esters are more hydrophobic and less polar than their underivatized counterparts. This leads to better retention and separation on reversed-phase columns like C18.[5][6]

      • Enhanced MS Signal: Butylation can increase the ionization efficiency of the analytes, leading to better sensitivity.[8]

    • Considerations: This adds an extra step to your sample preparation and you must ensure the reaction goes to completion for accurate quantification.[13]

Below is a diagram illustrating the decision-making process for troubleshooting poor isomer resolution.

TroubleshootingWorkflow start Start: Poor C5:1 Isomer Resolution rp_optim Optimize Reversed-Phase (C18) Method start->rp_optim Initial Approach alt_chrom Try Alternative Chromatography start->alt_chrom Alternative Path derivatize Consider Derivatization start->derivatize Chemical Approach sub_rp1 Adjust Mobile Phase (Ion-Pair, Solvent, Gradient) rp_optim->sub_rp1 sub_alt1 Switch to HILIC Column alt_chrom->sub_alt1 sub_deriv Perform Butylation of Samples derivatize->sub_deriv success Resolution Achieved sub_rp1->success sub_rp2 Adjust Temperature sub_rp1->sub_rp2 If still poor sub_rp2->alt_chrom If still poor sub_rp2->success sub_alt1->success sub_alt2 Use Mixed-Mode Column sub_alt1->sub_alt2 If needed sub_alt2->success sub_deriv->success

Caption: Troubleshooting Decision Tree for C5:1 Isomer Resolution.

Section 3: Protocols and Data

This section provides a reference protocol and key mass spectrometry data.

Reference LC-MS/MS Protocol for Underivatized Acylcarnitines

This protocol is a starting point based on established methods for resolving C5:1 isomers using a standard reversed-phase column.[8][14]

Step 1: Sample Preparation

  • To 50 µL of plasma, add 50 µL of an internal standard solution (containing stable isotope-labeled acylcarnitines, e.g., d9-C5).

  • Precipitate proteins by adding 200 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or vial for analysis.

Step 2: LC-MS/MS Conditions

ParameterRecommended Setting
LC Column Reversed-phase C18 (e.g., 150 x 3.0 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid + 2.5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid + 2.5 mM Ammonium Acetate in Acetonitrile
Gradient 0-2.5 min: 0% to 35% B; 2.5-5.5 min: Hold at 35% B; 5.5-9.2 min: 35% to 60% B; 9.2-10.2 min: 60% to 95% B (adjust as needed)
Flow Rate 0.5 mL/min
Column Temp 50°C
Injection Vol 5-10 µL
Ionization Electrospray Ionization, Positive Mode (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

Step 3: Mass Spectrometry Parameters

The most common approach for acylcarnitine analysis is to monitor the transition from the precursor ion to the common product ion at m/z 85.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)
This compound (C5:1)244.185.120 - 30
3-Methylcrotonylcarnitine (C5:1)244.185.120 - 30
d9-Valerylcarnitine (IS)253.285.120 - 30

Note: The precursor m/z value is for the underivatized form. Collision energies should be optimized for your specific instrument.

General Workflow Diagram

The following diagram outlines the complete analytical workflow from sample collection to data interpretation.

AnalyticalWorkflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample 1. Plasma or Dried Blood Spot Sample prep 2. Protein Precipitation & Internal Standard Addition sample->prep lc 3. Chromatographic Separation (e.g., C18 or HILIC) prep->lc ms 4. MS/MS Detection (ESI+, MRM Mode) lc->ms data 5. Data Processing (Peak Integration) ms->data quant 6. Quantification & Isomer Ratio Calculation data->quant report 7. Clinical Interpretation & Reporting quant->report

Caption: General workflow for acylcarnitine isomer analysis.

References

selection of appropriate internal standards for Tiglylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Selection of Appropriate Internal Standards for Robust and Accurate Quantification

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center. This guide provides in-depth information and practical advice on a critical aspect of Tiglylcarnitine (C5:1) analysis: the selection of an appropriate internal standard (IS). As a Senior Application Scientist, my goal is to equip you with the knowledge to develop self-validating, accurate, and reliable quantitative assays.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for this compound analysis?

A1: An internal standard is crucial for accurate and precise quantification in mass spectrometry-based assays.[1][2] It is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (this compound) that is added at a known concentration to all samples, calibrators, and quality controls.[1] Its primary role is to compensate for variations that can occur during sample preparation, such as extraction inefficiencies, and during analysis, such as fluctuations in instrument response.[1][3] By using the ratio of the analyte signal to the internal standard signal, we can correct for these variations, leading to more reliable and reproducible results.[1]

Q2: What is the ideal internal standard for this compound (C5:1) analysis?

A2: The gold standard for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte itself.[4][5] For this compound (C5:1), the ideal internal standard would be a deuterated or ¹³C-labeled this compound. These SIL-IS co-elute with the native analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, making them the most effective choice for correcting analytical variability. Several suppliers offer stable isotope-labeled carnitine and acylcarnitine standards, including those for C5:1.[6][7][8]

Q3: Can I use a different acylcarnitine as an internal standard for this compound?

A3: While a SIL-IS of this compound is ideal, in some cases, a different acylcarnitine with a similar chain length and structure can be used as a surrogate internal standard. For example, a deuterated isovalerylcarnitine (C5), which is an isomer of this compound, or another short-chain acylcarnitine might be considered.[5][8] However, it is critical to validate this approach thoroughly. You must demonstrate that the surrogate IS behaves similarly to this compound throughout the entire analytical process, including extraction recovery and matrix effects. Without this validation, the accuracy of your quantification could be compromised.

Q4: What are the key characteristics to consider when selecting an internal standard?

A4: When choosing an internal standard, consider the following:

  • Structural Similarity: The IS should be as structurally similar to the analyte as possible.

  • Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute with the analyte to experience the same matrix effects.

  • Mass Difference: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer. A mass difference of at least 3 Da is generally recommended to avoid isotopic overlap.

  • Purity: The internal standard should be of high purity and free from any unlabeled analyte.

  • Stability: The IS must be stable throughout the sample preparation, storage, and analysis process.

Troubleshooting Guide

Problem Potential Cause Related to Internal Standard Troubleshooting Steps & Solutions
Poor Precision/Reproducibility Inconsistent addition of the internal standard.Ensure the internal standard is added accurately and consistently to all samples, calibrators, and QCs using a calibrated pipette. Prepare a working solution of the IS to minimize pipetting errors.
The chosen internal standard does not adequately mimic the analyte's behavior.If not using a stable isotope-labeled IS for this compound, re-evaluate your choice. Perform experiments to compare the extraction recovery and matrix effects of your current IS and this compound. Consider switching to a more appropriate SIL-IS.
Inaccurate Quantification The internal standard concentration is incorrect.Verify the concentration of your internal standard stock and working solutions. If possible, use a certified reference material for verification.
The internal standard is not stable under the experimental conditions.Assess the stability of your internal standard in the sample matrix and under your storage and processing conditions.
High Variability in IS Response The internal standard is experiencing significant and variable ion suppression or enhancement.Optimize the chromatography to separate the analyte and IS from interfering matrix components. Re-evaluate the sample preparation procedure to remove more of the matrix. Ensure the IS co-elutes with the analyte to compensate for these effects.
IS Signal Detected in Blank Samples Contamination of the analytical system or reagents with the internal standard.Thoroughly clean the LC-MS system. Prepare fresh mobile phases and extraction solvents.
The internal standard contains a significant amount of the unlabeled analyte.Check the certificate of analysis for your internal standard to confirm its isotopic purity.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Working Solution
  • Stock Solution Preparation: Obtain a high-purity, stable isotope-labeled this compound (e.g., Tiglyl-L-carnitine-(N,N,N-trimethyl-d9)). Accurately weigh a known amount and dissolve it in a suitable solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL). Store this stock solution at an appropriate temperature (typically -20°C or lower).

  • Working Solution Preparation: On the day of analysis, dilute the stock solution with the appropriate solvent (often the protein precipitation solvent, like acetonitrile or methanol with 0.1% formic acid) to a final concentration that will result in a robust signal in the mass spectrometer when added to the samples. A typical working concentration might be in the range of 100-500 ng/mL, but this should be optimized for your specific instrument and method.

Protocol 2: Sample Preparation with Internal Standard Addition

This protocol outlines a typical protein precipitation method for plasma samples.

  • Sample Aliquoting: Aliquot a known volume of your plasma sample (e.g., 50 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of the internal standard working solution (e.g., 5 µL) to each sample, calibrator, and quality control.[1]

  • Vortexing: Briefly vortex the tubes to ensure thorough mixing of the internal standard with the sample matrix.

  • Protein Precipitation: Add a larger volume of a cold protein precipitation solvent (e.g., 200 µL of acetonitrile containing 0.1% formic acid) to each tube.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 30-60 seconds to ensure complete protein precipitation. Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Visualization of the Internal Standard Selection Workflow

internal_standard_selection cluster_0 Initial Considerations cluster_1 Primary Choice: Stable Isotope-Labeled IS cluster_2 Alternative: Surrogate IS (Requires Extensive Validation) cluster_3 Method Development & Validation A Identify Analyte: This compound (C5:1) B Review Literature & Supplier Information A->B C Select Deuterated or 13C-Tiglylcarnitine B->C Ideal Path E Consider Structurally Similar Acylcarnitine (e.g., d9-Isovalerylcarnitine) B->E Alternative Path D Verify Mass Difference (≥ 3 Da) C->D G Optimize LC-MS/MS Parameters D->G F Evaluate Chemical and Physical Properties E->F F->G H Assess Co-elution of Analyte and IS G->H I Validate for Specificity, Accuracy, Precision, and Matrix Effects H->I J Final Method Implementation I->J

Caption: Workflow for the selection and validation of an internal standard for this compound analysis.

References

optimizing collision energy for Tiglylcarnitine fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Optimizing Collision Energy for Robust Tiglylcarnitine Fragmentation in Tandem Mass Spectrometry (MS/MS)

This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on optimizing collision energy for the analysis of this compound using tandem mass spectrometry. As a Senior Application Scientist, this document synthesizes established scientific principles with field-proven methodologies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is an acylcarnitine, an ester of L-carnitine and tiglic acid. Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondria for beta-oxidation.[1] The quantification of specific acylcarnitines, including this compound, is a key diagnostic marker for various inherited metabolic disorders. Accurate measurement is therefore critical for clinical and research applications.

Q2: What is collision energy and why does it need to be optimized for each analyte?

Collision-induced dissociation (CID) is a technique used in tandem mass spectrometry to fragment selected precursor ions.[2] This is achieved by accelerating the ions and colliding them with neutral gas molecules (like argon or nitrogen). In these collisions, kinetic energy is converted into internal energy, causing the ion to break apart into smaller fragment ions.[2]

The amount of kinetic energy applied is known as the Collision Energy (CE). This parameter is critical:

  • Too little CE: The precursor ion will not gain enough internal energy to fragment efficiently, resulting in a weak or non-existent product ion signal.[3]

  • Too much CE: The precursor ion may be shattered into very small, non-specific fragments, or the desired characteristic fragment may itself be broken down, again reducing the signal intensity for the specific transition you want to monitor.

Because every molecule has a unique structure and bond strengths, the optimal CE required to produce a specific, stable, and abundant fragment ion is different for each analyte. Optimization is essential for achieving maximum sensitivity and specificity in quantitative assays.[4]

Q3: What is the characteristic fragmentation pattern of this compound and other acylcarnitines?

Acylcarnitines share a common fragmentation pattern in positive ion mode CID.[5] The most prominent and analytically significant fragmentation event involves the cleavage of the ester bond and a subsequent rearrangement, which produces a characteristic product ion at a mass-to-charge ratio (m/z) of 85.[1][6] This ion, corresponding to the [C4H5O2]+ fragment, is often the most intense signal and is therefore typically used for quantification in Multiple Reaction Monitoring (MRM) assays.[1] Another common observation is the neutral loss of trimethylamine (59.07 Da).[5][6]

Key Molecular Information for this compound
ParameterValueDescription
Molecular Formula C12H21NO4---
Precursor Ion [M+H]+ m/z 300.2The protonated molecule selected in the first quadrupole (Q1).
Primary Product Ion m/z 85.1The characteristic fragment ion ([C4H5O2]+) selected in the third quadrupole (Q3) for quantification.[1]
Common Neutral Loss 59.07 DaCorresponds to the loss of the trimethylamine group from the carnitine backbone.[6]

Experimental Protocol: Collision Energy Optimization

This protocol outlines a systematic approach to determine the optimal collision energy for the this compound MRM transition (m/z 300.2 → 85.1) using direct infusion on a triple quadrupole mass spectrometer.

Objective: To identify the collision energy (in eV or V) that produces the maximum signal intensity for the m/z 85.1 product ion from the m/z 300.2 precursor.

Materials:

  • This compound analytical standard (e.g., 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Syringe pump and appropriate consumables.

Step-by-Step Methodology
  • System Preparation & Infusion:

    • Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines to ensure mass accuracy.[7]

    • Set up the syringe pump to directly infuse the this compound standard solution at a stable, low flow rate (e.g., 5-10 µL/min).

    • Optimize ESI source parameters (e.g., spray voltage, source temperature, gas flows) to achieve a stable and robust signal for the precursor ion (m/z 300.2). This is often done in Q1 scan mode before proceeding.

  • MS Method Setup:

    • Create a new acquisition method in your instrument control software.

    • Select "Product Ion Scan" mode. Set the Q1 mass to select the this compound precursor ion, m/z 300.2.

    • Set the Q3 scan range to cover the expected product ions (e.g., m/z 50-310).

    • Set the initial Collision Energy to a low value (e.g., 5 eV).

  • Collision Energy Ramping Experiment:

    • The most effective way to optimize CE is to create a series of experiments where only the CE value is changed. Most modern instrument software can automate this process.

    • Set up a sequence to acquire data at increasing CE values. A typical range for a molecule of this size would be from 5 eV to 50 eV, using increments of 2-5 eV.

    • For each CE value, acquire data for a short period (e.g., 0.5-1 minute) to ensure a stable signal is averaged.

  • Data Analysis:

    • For each acquired data file (corresponding to a specific CE value), extract the signal intensity for the target product ion (m/z 85.1).

    • Create a plot of Product Ion Intensity vs. Collision Energy.

    • The optimal collision energy is the value that corresponds to the highest point on this curve.

Data Logging Template
Collision Energy (eV)Precursor Ion (m/z)Product Ion (m/z)Product Ion Intensity (cps)Notes
5300.285.1
10300.285.1
15300.285.1
20300.285.1
25300.285.1
30300.285.1
35300.285.1
40300.285.1
45300.285.1
50300.285.1

Visualized Workflows and Mechanisms

Caption: Workflow for Collision Energy Optimization.

Caption: this compound Fragmentation Pathway. Note: Generic images are placeholders for actual chemical structures.

Troubleshooting Guide

Issue 1: I don't see any significant product ion signal, even at high collision energies.

  • Potential Cause 1: Poor precursor ion signal. If the initial signal of m/z 300.2 is weak, the fragment signal will be even weaker.

    • Solution: Before starting the CE optimization, optimize the ion source conditions (spray voltage, gas flows, temperature) to maximize the precursor ion intensity. Ensure your standard solution is at an appropriate concentration.[7]

  • Potential Cause 2: Incorrect precursor m/z. Isomers of this compound exist. Double-check that you are targeting the correct precursor mass for your analytical standard.

    • Solution: Run a full scan (Q1 scan) of your standard to confirm the m/z of the most abundant parent ion.

  • Potential Cause 3: In-source fragmentation. The molecule may be fragmenting in the ion source before it even reaches the collision cell. This can happen if source conditions, particularly cone voltage or source temperature, are too harsh.[8]

    • Solution: Reduce the cone/fragmentor voltage and source temperature. Infuse the standard and acquire a Q1 scan. You should see predominantly the m/z 300.2 ion. If you see a significant signal at m/z 85.1 in this scan, in-source fragmentation is occurring.

Issue 2: The signal for my product ion (m/z 85.1) is very noisy or has a low signal-to-noise (S/N) ratio.

  • Potential Cause 1: Chemical background. The m/z 85 ion can sometimes be present as a background ion in the system, especially if the system is contaminated.

    • Solution: Clean the ion source.[9] Run a solvent blank to check for background contamination. If necessary, flush the LC system.

  • Potential Cause 2: Insufficient ion statistics. The dwell time for the product ion scan might be too short.

    • Solution: Increase the scan time or average more scans for each CE data point to improve the S/N ratio.

Issue 3: My CE optimization curve is flat or has no clear maximum.

  • Potential Cause 1: Collision energy range is too narrow or too broad. You may not be covering the energy range where the fragmentation efficiency changes significantly.

    • Solution: Widen the CE range for your experiment (e.g., from 5 eV up to 70 eV). Conversely, if the curve is flat at the top, use smaller CE increments (e.g., 1 eV) in the optimal region to pinpoint the maximum more accurately.

  • Potential Cause 2: Compound is extremely stable or labile. Some molecules fragment over a very broad energy range, while others fragment completely at a very specific energy.

    • Solution: This is a characteristic of the molecule. If a broad plateau is observed, select a CE value in the middle of the plateau for robustness. A stable CE value is often more important for reproducibility than the absolute maximum intensity.

Issue 4: The optimal CE value seems to change between experiments.

  • Potential Cause 1: Instrument drift. Mass spectrometer performance can drift over time due to changes in temperature, electronics, or cleanliness.[10][11]

    • Solution: Perform regular system tuning and calibration.[7] If you are running a large, multi-day batch, consider checking the optimal CE on a standard periodically to ensure it has not shifted significantly.

  • Potential Cause 2: Different collision gas. The type of collision gas (e.g., Argon vs. Nitrogen) and its pressure within the collision cell can affect the fragmentation efficiency and the optimal CE value.

    • Solution: Ensure the collision gas type and pressure are consistent for all experiments. If you must change the gas, the collision energy will need to be re-optimized.

References

dealing with contamination issues in trace-level Tiglylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trace-level analysis of Tiglylcarnitine (C5:1). This resource is designed for researchers, clinical scientists, and drug development professionals to navigate the complexities of quantifying this critical biomarker. Given the low endogenous concentrations and the presence of numerous potential interferences, achieving accurate and reproducible results requires a meticulous approach to every step of the analytical workflow.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles and field-proven experience. Our goal is to empower you to identify, resolve, and prevent contamination issues that can compromise the integrity of your data.

Part 1: Troubleshooting Guide - A Deeper Dive into Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your analysis. We go beyond simple solutions to explain the underlying causes, helping you build a robust and self-validating analytical method.

Q1: I'm seeing a peak at the m/z of this compound in my blank injections. What is the source of this background contamination and how can I eliminate it?

Answer:

A peak corresponding to this compound in a blank injection, often referred to as a "ghost peak," is a classic sign of system contamination.[1] This is a common issue in high-sensitivity LC-MS/MS analysis and can originate from several sources. The key to eliminating it is a systematic process of identification and cleaning.

Underlying Causes & Investigation:

  • Mobile Phase Contamination: Even high-purity solvents can become contaminated over time.[2] Impurities in the aqueous mobile phase (A-solvent) are a frequent culprit. During the initial low-organic conditions of a gradient run, these contaminants accumulate on the head of the analytical column. As the percentage of organic solvent increases, these trapped impurities are eluted, creating a peak.[3][4]

    • Troubleshooting Step: To confirm this, extend the equilibration time of your gradient. If the ghost peak increases in size, it strongly suggests the contamination is from the mobile phase.[4]

  • Leaching from Plasticware: Phthalates and other plasticizers are ubiquitous in laboratory environments and can easily leach from solvent bottles, tubing, pipette tips, and microplates into your solvents or samples.[5][6] Polyethylene glycol (PEG) is another common contaminant from plastics and detergents that can suppress the signal of your analyte of interest.[5][7]

    • Troubleshooting Step: Systematically replace plastic components with glass or high-quality, certified low-leachable plastics. Prepare a fresh mobile phase in scrupulously clean glassware and re-run the blank.

  • Injector Carryover: Analyte from a previous, high-concentration sample can be adsorbed onto the injector needle, valve, or sample loop and then slowly bleed into subsequent injections.

    • Troubleshooting Step: Perform multiple blank injections after a high-concentration sample. If the ghost peak decreases with each injection, carryover is the likely cause. Implement a more rigorous needle wash protocol using a strong organic solvent.

Workflow for Identifying and Eliminating Blank Contamination

start Ghost Peak Observed in Blank mobile_phase Is Mobile Phase Contaminated? start->mobile_phase injector Is it Injector Carryover? mobile_phase->injector No fresh_mp Prepare Fresh Mobile Phase in Clean Glassware mobile_phase->fresh_mp Yes system Is it System-wide Contamination? injector->system No inject_blanks Inject Multiple Blanks After High Standard injector->inject_blanks Yes clean_system Perform Systematic System Clean system->clean_system run_blank1 Run Blank Injection fresh_mp->run_blank1 peak_gone1 Peak Eliminated? run_blank1->peak_gone1 peak_gone1->injector No solution1 Source Identified: Mobile Phase. Implement stringent solvent handling protocols. peak_gone1->solution1 Yes peak_decrease Peak Decreasing? inject_blanks->peak_decrease peak_decrease->system No solution2 Source Identified: Injector Carryover. Optimize needle wash method. peak_decrease->solution2 Yes run_blank2 Run Blank Injection clean_system->run_blank2 peak_gone2 Peak Eliminated? run_blank2->peak_gone2 solution3 Source Identified: System Contamination. Replace contaminated components (tubing, etc.). peak_gone2->solution3 Yes continue_investigation Continue Investigation peak_gone2->continue_investigation No

Caption: Troubleshooting workflow for ghost peaks.

Q2: My this compound peak is broad and tailing, and quantification is not reproducible. What's causing this and how do I fix it?

Answer:

Poor peak shape for a polar, positively charged molecule like this compound often points to secondary interactions within the LC system or issues with the sample matrix.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with the positively charged quaternary amine of this compound. This leads to peak tailing and poor reproducibility.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a competing base, like ammonium acetate (2.5 mM), and an acid, like formic acid (0.1%), to your mobile phase. The ammonium ions will compete for the active silanol sites, reducing their interaction with your analyte.[8]

      • Alternative Chromatography: Consider using a column with a different chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide better retention and peak shape for polar compounds.[9]

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids in plasma) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[10] This is a major cause of poor reproducibility.

    • Solution:

      • Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components.[11] Implement a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE) or phospholipid removal plates.[11]

      • Chromatographic Separation: Adjust your gradient to better separate this compound from the bulk of the phospholipids, which typically elute later in a reversed-phase gradient.

  • Metal Chelation: The carnitine moiety can interact with metal ions in the sample or leached from stainless steel components of the LC system (e.g., frits, tubing). This can cause peak tailing.

    • Solution:

      • System Passivation: Passivate your LC system by flushing it with an acid solution (e.g., 10% nitric acid), followed by a thorough rinse with water and your mobile phase. This removes metal ions from the surfaces.[12]

      • Inert LC System: If metal chelation is a persistent issue, consider using a bio-inert LC system with PEEK or MP35N components.

Q3: I am getting a high signal for C5:1 acylcarnitine, but I'm not sure if it's this compound. How can I confirm the identity and rule out interferences?

Answer:

Key Isobaric Interferences:

  • 3-Methylcrotonylcarnitine (3-MCC): A key biomarker for 3-methylcrotonyl-CoA carboxylase deficiency.

  • This compound (TIG): A biomarker for beta-ketothiolase deficiency.

Solution: Chromatographic Separation

You must use a chromatographic method that can resolve these isomers.[8][13] Without chromatographic separation, you are only measuring the total C5:1 acylcarnitine concentration.

Recommended Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., ≤1.8 µm particle size) is essential for achieving the necessary separation.

  • Gradient: A slow, shallow gradient is typically required to separate these closely eluting isomers.

  • Confirmation: The identity of each peak should be confirmed by running authentic standards for this compound and 3-Methylcrotonylcarnitine under the same chromatographic conditions.

Chromatographic Separation of C5:1 Isomers

cluster_0 LC Column cluster_1 MS Detection cluster_2 start Sample Injection (Mixture of C5:1 Isomers) column High-Resolution C18 Column (Slow Gradient) start->column detector Mass Spectrometer (MRM for C5:1 transition) column->detector chromatogram Resulting Chromatogram detector->chromatogram peak1 Peak 1: this compound peak2 Peak 2: 3-Methylcrotonylcarnitine

Caption: Chromatographic separation of isomers.

Part 2: Experimental Protocols

These protocols provide detailed, step-by-step instructions for key procedures to minimize contamination and ensure data quality.

Protocol 1: Rigorous Cleaning of Glassware

Standard dishwasher cycles are insufficient and often introduce detergent contaminants like PEG.[2][14] Use this manual cleaning protocol for all glassware used in mobile phase and sample preparation.

Steps:

  • Initial Rinse: Rinse glassware three times with tap water.

  • Acid Wash: Submerge and sonicate the glassware in a 10% nitric acid bath for 30 minutes.

  • DI Water Rinse: Rinse thoroughly (at least 5 times) with deionized (DI) water.

  • Organic Solvent Rinse: Rinse three times with LC-MS grade methanol or acetonitrile.

  • Drying: Dry in an oven at a temperature appropriate for the glassware.

  • Storage: Cover the openings with clean aluminum foil and store in a clean, dedicated cabinet away from general lab traffic.

Protocol 2: Sample Preparation from Plasma using Phospholipid Removal

This protocol is designed to minimize matrix effects from phospholipids, a major source of ion suppression in plasma samples.[11]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., d3-Tiglylcarnitine in methanol)

  • Acetonitrile (LC-MS grade)

  • Phospholipid removal plate (e.g., HybridSPE®-Phospholipid or Ostro™)

  • 96-well collection plate

  • Centrifuge

Steps:

  • Sample Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS solution to the plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Removal: Carefully transfer the supernatant to the wells of the phospholipid removal plate.

  • Elution: Apply a vacuum or positive pressure to pass the supernatant through the plate into a clean 96-well collection plate.

  • Evaporation: Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

  • Injection: Vortex briefly and inject into the LC-MS/MS system.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the most common m/z values for plasticizer contaminants? A: Phthalates are a major class of plasticizers. Be vigilant for the following ions in your background scans:

ContaminantCommon AdductMonoisotopic Mass (m/z)Potential Source
Di(2-ethylhexyl) phthalate (DEHP)[M+H]+391.2843PVC tubing, plastic containers
Dibutyl phthalate (DBP)[M+H]+279.1591Plastic containers, septa
Diisooctyl phthalate (DIOP)[M+H]+419.3156Well plates, plastic films
Phthalate fragment[C8H5O3]+149.0233Common fragment from many phthalates

Q: Can my choice of autosampler vial affect my results? A: Absolutely. Vials and caps can be a significant source of contamination.

  • Vials: Use glass vials whenever possible. If you must use plastic, choose polypropylene vials that are certified as low-leachable. Some glass vials can leach sodium ions, which can alter the pH of your sample and potentially degrade pH-sensitive analytes.

  • Caps/Septa: Use PTFE-lined septa. Avoid septa with adhesive layers, as these can leach contaminants into your sample upon needle piercing.[14]

Q: How often should I prepare fresh mobile phases? A: Aqueous mobile phases should be prepared fresh at least weekly.[2] Over time, they are prone to microbial growth, which can cause system blockages and introduce contamination.[14] Adding a small amount of organic solvent (5-10%) to the aqueous phase can help inhibit microbial growth.[2] Never top off old mobile phase bottles with new solvent, as this will transfer any contaminants.[2]

References

Technical Support Center: Optimizing Tiglylcarnitine Recovery from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tiglylcarnitine and other acylcarnitines from dried blood spots (DBS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound recovery from DBS?

A1: The most frequent contributor to low recovery is suboptimal extraction. This can stem from an inappropriate choice of extraction solvent, insufficient extraction time, or inadequate vortexing. The goal is to efficiently lyse the red blood cells and solubilize the this compound from the filter paper matrix.

Q2: How does the choice of extraction solvent impact this compound recovery?

A2: The polarity of the extraction solvent is a critical factor. A solvent system with the right balance of organic and aqueous components is necessary to effectively extract acylcarnitines of varying chain lengths. For a comprehensive acylcarnitine profile, including this compound (a C5 acylcarnitine), a common starting point is a mixture of acetonitrile and water, often in a ratio of 85:15 (v/v).[1][2] While higher water content can improve the recovery of more polar, short-chain acylcarnitines, it may negatively affect the extraction of longer-chain, more nonpolar acylcarnitines.[1] Methanol-based solvents, such as 80:20 methanol:water (v/v), are also widely used.[3]

Q3: Can the age and storage of DBS samples affect this compound levels?

A3: Absolutely. Acylcarnitines, including this compound, are susceptible to degradation over time, especially when stored at room temperature or in high humidity.[3][4][5] Long-term storage can lead to a significant decrease in the concentration of many acylcarnitines, while the concentration of free carnitine may increase.[4][6][7][8] For retrospective studies on stored DBS, it is crucial to be aware of this potential for degradation, which could lead to an underestimation of the true this compound concentration.[3][4] Whenever possible, for validation studies, it is recommended to use fresh samples.[3][4]

Q4: Should I be concerned about isomeric interference with this compound?

A4: Yes, this is a significant consideration. This compound is one of several C5-acylcarnitine isomers, which also include isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine.[9] Standard tandem mass spectrometry (MS/MS) analysis may not differentiate between these isomers, potentially leading to false-positive results.[9] To address this, second-tier tests using methods that can separate these isomers are often necessary for a definitive diagnosis.[9]

Troubleshooting Guide

Problem 1: Low or Inconsistent this compound Recovery

This is a multifaceted issue that can be addressed by systematically evaluating your workflow.

Caption: Troubleshooting workflow for low this compound recovery.

  • Evaluate the Extraction Solvent:

    • Question: Is your solvent composition appropriate?

    • Action: If you are using 100% methanol or acetonitrile, consider incorporating water to improve the extraction of polar analytes. A good starting point is 85:15 acetonitrile:water.[1][2]

    • Rationale: The addition of water helps to lyse the blood cells and improves the solubility of shorter-chain acylcarnitines like this compound.

  • Optimize the Extraction Procedure:

    • Question: Are your extraction time and agitation sufficient?

    • Action: Ensure adequate vortexing and consider increasing the incubation time. A typical procedure involves vortexing and incubating for at least 20-30 minutes at room temperature.[3][10]

    • Rationale: The filter paper matrix of the DBS card requires sufficient time and physical agitation for the solvent to penetrate and for the analytes to be efficiently extracted.

  • Assess Sample Homogeneity:

    • Question: Are you using a representative punch from the DBS?

    • Action: Always punch from the center of the dried blood spot. Ensure that the punch is fully saturated with blood.

    • Rationale: The distribution of blood on the filter paper can be non-uniform. The center of the spot generally provides the most consistent sample volume.

  • Review Instrumental Parameters:

    • Question: Is your mass spectrometer optimized for this compound detection?

    • Action: Verify the precursor and product ion transitions for this compound. Consider if derivatization is necessary to enhance sensitivity.

    • Rationale: Proper MS/MS settings are crucial for sensitivity and specificity. Derivatization to butyl esters is a known method to improve the ionization efficiency of acylcarnitines.

Problem 2: High Variability Between Replicate Samples

High variability often points to inconsistencies in sample preparation or extraction.

G Start High Variability Observed Punch Inconsistent Punch Size/Location Start->Punch Volume Inaccurate Blood Spot Volume Start->Volume Extraction Incomplete Extraction Start->Extraction End Consistent Results Punch->End Volume->End Extraction->End

Caption: Diagnosing sources of high variability in DBS analysis.

  • Standardize DBS Punching:

    • Question: Is your punching technique consistent?

    • Action: Use a calibrated manual or automated punch and always take the punch from the same area of the DBS, preferably the center.

    • Rationale: Variations in the size and location of the punch will lead to different amounts of blood being analyzed, directly impacting the final concentration.

  • Verify Blood Spotting Technique:

    • Question: Was the initial blood spotting performed correctly?

    • Action: Ensure that the blood spots are of a uniform size and have fully saturated the filter paper. The pre-marked circles on the collection cards should be completely filled.[10]

    • Rationale: An incorrectly applied blood spot can lead to an inaccurate and non-uniform sample, making reproducible analysis impossible.

  • Ensure Complete Extraction:

    • Question: Is the extraction process being carried out uniformly across all samples?

    • Action: Use a consistent volume of extraction solvent for each sample and ensure all samples are subjected to the same vortexing and incubation conditions.

    • Rationale: Any variation in the extraction process will lead to differing extraction efficiencies and, consequently, high variability in the results.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from DBS

This protocol is a recommended starting point for achieving high recovery of this compound and other short- to medium-chain acylcarnitines.

Materials:

  • Dried blood spot cards (e.g., Whatman 903)[10]

  • 3 mm manual or automated DBS puncher[10]

  • 1.5 mL or 2.0 mL microcentrifuge tubes[10]

  • Extraction Solvent: 85:15 acetonitrile:water (v/v) containing stable isotope-labeled internal standards.[1][10]

  • Microplate shaker or vortexer

Procedure:

  • Using a 3.0 mm puncher, punch a single disc from the center of a dried blood spot into a microcentrifuge tube.[10]

  • To each tube, add 200 µL of the extraction solvent containing the internal standards.[10]

  • Vortex the samples thoroughly for 30 seconds.

  • Incubate the samples for 20 minutes at room temperature on a microplate shaker.[10]

  • Centrifuge the tubes to pellet the filter paper disc and any precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Data Presentation: Comparison of Extraction Solvents
Extraction Solvent (v/v)Relative Recovery of Short-Chain Acylcarnitines (e.g., this compound)Relative Recovery of Long-Chain AcylcarnitinesReference
100% MethanolGoodModerate[1]
80:20 Methanol:WaterVery GoodGood[3]
100% AcetonitrileModerateGood[1]
85:15 Acetonitrile:WaterExcellentVery Good[1][2]

This table is a qualitative summary based on published findings. Actual recovery rates should be determined experimentally.

References

Technical Support Center: Method Refinement for Distinguishing Pivaloylcarnitine from Tiglylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced acylcarnitine analysis. This guide provides in-depth troubleshooting and methodological refinements for a significant challenge in metabolomics and clinical chemistry: the accurate differentiation of pivaloylcarnitine from its structural isomers, particularly tiglylcarnitine and isovalerylcarnitine. As a Senior Application Scientist, my goal is to equip you with the technical expertise and foundational understanding to overcome this common analytical hurdle, ensuring the integrity and reliability of your data.

Introduction: The C5 Acylcarnitine Isomer Challenge

Pivaloylcarnitine, this compound, isovalerylcarnitine, and 2-methylbutyrylcarnitine are all C5-acylcarnitine isomers. They share the same mass and elemental composition, making them indistinguishable by standard flow-injection tandem mass spectrometry (FIA-MS/MS).[1][2][3] This poses a significant problem, especially in newborn screening programs. An elevated C5-acylcarnitine level is a primary marker for isovaleric acidemia (IVA), a serious inherited metabolic disorder indicated by high concentrations of isovalerylcarnitine.[4][5][6] However, the presence of pivaloylcarnitine, which can result from maternal intake of certain antibiotics (e.g., pivampicillin) or the use of creams containing pivalic acid derivatives, can cause false-positive results for IVA, leading to unnecessary anxiety for families and additional confirmatory testing.[5][7][8][9]

Therefore, developing and refining methods to chromatographically separate and unambiguously identify these isomers is paramount for accurate clinical diagnosis and research.

Frequently Asked Questions (FAQs)

Q1: Why can't standard FIA-MS/MS distinguish between pivaloylcarnitine and its isomers?

A1: Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique that introduces the sample directly into the mass spectrometer without prior chromatographic separation.[10] The instrument isolates a precursor ion based on its mass-to-charge ratio (m/z) and then fragments it to produce characteristic product ions. Since pivaloylcarnitine and its isomers (this compound, isovalerylcarnitine, etc.) are isobaric (have the same mass), they cannot be differentiated by the initial mass selection. While some studies have explored differences in ion intensity ratios at various collision energies, these methods often lack the robustness for definitive identification.[3] True differentiation requires a separation technique, like liquid chromatography, to resolve the isomers based on their physical properties before they enter the mass spectrometer.[1][10]

Q2: What is the primary analytical strategy to resolve these C5 isomers?

A2: The gold-standard approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][11][12] By introducing a chromatography step, the isomers can be separated based on their differential interactions with the stationary phase of the LC column. This allows each isomer to enter the mass spectrometer at a distinct time (retention time), enabling individual identification and quantification. Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred as it provides higher resolution and faster analysis times compared to traditional HPLC.[1][6][12]

Q3: Is derivatization necessary for the analysis of these isomers?

A3: Derivatization is not strictly necessary but is often employed to improve chromatographic behavior and detection sensitivity.[2] Butylation (using butanolic HCl) is a common derivatization method for acylcarnitines, which converts them to their butyl esters.[1][12] This can enhance their retention on reversed-phase columns and improve ionization efficiency. Other derivatization strategies, such as using pentafluorophenacyl trifluoromethanesulfonate, have also been successfully used to improve chromatographic separation and sensitivity.[13][14][15] However, non-derivatized methods using advanced column chemistries, like mixed-mode chromatography, are also effective and avoid potential issues with incomplete reactions or hydrolysis.[2][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and execution.

Problem 1: My LC-MS/MS method shows poor or no chromatographic separation between pivaloylcarnitine and this compound.

  • Possible Cause: Suboptimal chromatographic conditions (column, mobile phase, gradient).

  • Troubleshooting Steps & Explanations:

    • Verify Column Choice: Standard C18 columns can provide separation. For enhanced resolution, consider a column with a different selectivity, such as a polar-embedded C18 or a mixed-mode column that combines reversed-phase and ion-exchange properties.[2]

    • Optimize Mobile Phase: The organic modifier (typically methanol or acetonitrile) and the aqueous phase (often containing a small amount of formic acid to improve peak shape) are critical. Experiment with the composition of your mobile phases. Sometimes, switching from methanol to acetonitrile, or vice versa, can alter the elution order and improve resolution.

    • Adjust the Gradient: A shallow, slow gradient is more likely to resolve closely eluting isomers than a steep, fast one.[12] Increase the total run time and decrease the rate of change in the organic solvent percentage, especially around the time the C5 isomers are expected to elute.

    • Lower the Column Temperature: Reducing the column temperature can sometimes increase retention and improve the separation of isomers, although it may also broaden peaks. Experiment with temperatures in the range of 25-40°C. Conversely, some methods use higher temperatures (e.g., 60°C) to achieve sharp peaks and efficient separation on UPLC systems.[1][12]

    • Consider Derivatization: If you are running a non-derivatized method, consider implementing a butylation or other derivatization protocol.[1][15] The addition of the butyl group increases the hydrophobicity of the molecules, which can enhance their interaction with the C18 stationary phase and improve separation.

Problem 2: I'm observing low signal intensity or poor peak shape for the C5 isomers.

  • Possible Cause: Suboptimal sample preparation, ionization, or MS parameters.

  • Troubleshooting Steps & Explanations:

    • Optimize Sample Extraction: Ensure your extraction protocol (e.g., protein precipitation with methanol followed by solid-phase extraction) is efficient. Inefficient extraction leads to low recovery and poor signal. Solid-phase extraction (SPE) using a mixed-mode cation-exchange sorbent can be very effective for concentrating acylcarnitines.[14]

    • Check Mobile Phase pH: Acylcarnitines are analyzed in positive ion mode using electrospray ionization (ESI). The presence of an acid, such as 0.1% formic acid, in the mobile phase is crucial. It ensures the analytes are protonated, which is necessary for efficient ionization and good peak shape.

    • Tune Mass Spectrometer Parameters: Ensure that the MS parameters (e.g., collision energy, declustering potential) are optimized for the specific precursor-to-product ion transition of C5-acylcarnitines (e.g., m/z 246.2 → m/z 85.0 for the underivatized form). Use a pure standard of one of the isomers to perform this optimization.

    • Clean the Ion Source: A dirty ion source is a common cause of declining signal intensity. Follow the manufacturer's instructions for cleaning the ESI probe, orifice, and other source components.

Problem 3: My retention times are shifting between runs.

  • Possible Cause: Inadequate column equilibration, mobile phase instability, or pump malfunction.

  • Troubleshooting Steps & Explanations:

    • Ensure Proper Equilibration: Before each injection, the column must be fully equilibrated with the initial mobile phase conditions. A common rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. Insufficient equilibration is a leading cause of retention time drift.

    • Prepare Fresh Mobile Phases: Prepare mobile phases fresh daily. Over time, the pH of the mobile phase can change, or bacterial growth can occur, both of which can affect chromatography. Degas the mobile phases properly to prevent air bubbles in the pump.

    • Check for Leaks: Inspect the HPLC system for any leaks, especially between the pump and the injector. A small leak can cause pressure fluctuations and lead to unstable retention times.

    • Perform System Suitability Tests: Begin every analytical run with a system suitability test (SST). This involves injecting a standard mixture containing the isomers of interest. Pre-define acceptance criteria for retention time, peak resolution, and signal intensity. If the SST fails, do not proceed with sample analysis until the issue is resolved.

Data Presentation & Protocols

Key Quantitative Data for Method Setup

The following table provides typical starting parameters for an LC-MS/MS method for C5 acylcarnitine isomers. These will require optimization for your specific instrumentation and column.

ParameterValue / DescriptionRationale
Analyte Pivaloylcarnitine, this compound, IsovalerylcarnitineC5 Isomers of Interest
Internal Standard Isovaleryl-d9-carnitineStable isotope-labeled standard to correct for matrix effects and variations.[6][17]
MS/MS Transition (Underivatized) Precursor Ion: m/z 246.2Mass of the protonated C5-acylcarnitine molecule.
Product Ion: m/z 85.0Characteristic fragment corresponding to the carnitine backbone.[18]
MS/MS Transition (Butylated) Precursor Ion: m/z 302.2Mass of the protonated C5-acylcarnitine butyl ester.[19]
Product Ion: m/z 85.0Characteristic fragment corresponding to the carnitine backbone.[19]
Ionization Mode Positive Electrospray (ESI+)Best mode for analyzing the positively charged carnitine compounds.
Experimental Protocol: UPLC-MS/MS Separation of C5 Acylcarnitine Isomers

This protocol is a representative workflow and should be validated in your laboratory.

1. Sample Preparation (from Dried Blood Spots - DBS) a. Punch a 3-mm disk from the DBS into a 96-well plate. b. Add 100 µL of a methanol solution containing the deuterated internal standard (e.g., Isovaleryl-d9-carnitine). c. Shake the plate for 30 minutes at room temperature to extract the analytes. d. Centrifuge the plate and transfer the supernatant to a new plate.

2. Derivatization (Butylation) a. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. b. Reconstitute the residue in 50 µL of 3N butanolic HCl. c. Seal the plate and heat at 65°C for 20 minutes. d. Evaporate to dryness again under nitrogen at 40°C. e. Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile + 0.1% Formic Acid).

3. UPLC Conditions

  • Column: C18 BEH column (e.g., 1.7 µm, 2.1 x 100 mm).[1][12]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 8.0 min: Linear gradient from 20% to 95% B

    • 8.0 - 9.0 min: Hold at 95% B

    • 9.1 - 10.0 min: Return to 20% B and equilibrate.

4. MS/MS Detection

  • Use the Multiple Reaction Monitoring (MRM) mode with the transitions listed in the table above.

  • Optimize collision energies and other source parameters to maximize signal for the m/z → 85.0 transition.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dried Blood Spot (DBS) Extraction Extraction with Methanol + Internal Standard Sample->Extraction Derivatization Butanolic HCl Derivatization (65°C) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration & Quantification MSMS->Integration Report Report Generation Integration->Report

Caption: Workflow for C5 Isomer Analysis.

Logical Relationship Diagram

G cluster_isomers C5 Elevated C5-Acylcarnitine (FIA-MS/MS Screen) LCMS Second-Tier LC-MS/MS Test C5->LCMS Isovaleryl Isovalerylcarnitine (Marker for IVA) Pivaloyl Pivaloylcarnitine (Drug/Exogenous Origin) Tiglyl This compound (Metabolic Marker) IVA IVA Confirmed LCMS->IVA Isovaleryl Elevated FalsePositive False Positive (Pivalate Interference) LCMS->FalsePositive Pivaloyl Elevated Other Other Metabolic Finding LCMS->Other Tiglyl, etc. Elevated

Caption: Diagnostic Logic for C5 Isomers.

References

Technical Support Center: Enhancing the Chromatographic Resolution of C5 Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to advancing the chromatographic resolution of C5 acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acylcarnitine analysis. Here, we will delve into the common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a deep and applicable understanding.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic resolution of C5 acylcarnitines so critical?

A1: The accurate quantification of C5 acylcarnitines is paramount in the diagnosis and monitoring of several inborn errors of metabolism, particularly in newborn screening programs.[1][2][3] The primary challenge lies in the existence of multiple C5 acylcarnitine isomers, which are structurally similar compounds with the same mass-to-charge ratio (isobaric).[4][5][6] Standard first-tier screening methods, such as flow injection analysis-tandem mass spectrometry (FIA-MS/MS), cannot differentiate between these isomers.[4][7][8]

For instance, an elevated total C5 acylcarnitine level could indicate:

  • Isovaleric Acidemia (IVA): Characterized by high levels of isovalerylcarnitine.[4][9]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: Associated with elevated 2-methylbutyrylcarnitine.[9][10]

  • False Positives: Pivaloylcarnitine, a metabolite of pivalate-containing antibiotics, is a common cause of false-positive results in newborn screening.[4][7][10]

Without chromatographic separation, it is impossible to distinguish between these clinically significant isomers, leading to potential misdiagnosis or unnecessary follow-up investigations.[1][11][12] Therefore, high-resolution chromatography, typically Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), is essential as a second-tier confirmatory test.[7][10][13][14]

Troubleshooting Guide: Common Issues and Solutions

Q2: We are observing poor or no separation between isovalerylcarnitine and 2-methylbutyrylcarnitine. What are the likely causes and how can we improve resolution?

A2: This is a classic challenge in C5 acylcarnitine analysis. The subtle structural differences between these isomers demand a highly optimized chromatographic system. Here’s a systematic approach to troubleshooting and enhancing resolution:

1. Column Chemistry and Mobile Phase Optimization:

  • Causality: The choice of stationary phase and mobile phase composition dictates the differential interactions required for separation. Reversed-phase chromatography is the most common and effective approach.[1]

  • Solution:

    • Column: A high-efficiency C18 column with a small particle size (e.g., 1.7 µm) is often recommended for UPLC systems to maximize peak sharpness and resolution.[7][10]

    • Mobile Phase: A shallow gradient using a methanol/water or acetonitrile/water system with a small percentage of an ion-pairing agent or acid (e.g., formic acid) is typically employed. The organic modifier and its gradient profile are critical for achieving separation.

    • Troubleshooting Steps:

      • Gradient Optimization: If co-elution occurs, decrease the ramp of the organic gradient. A shallower gradient provides more time for the analytes to interact with the stationary phase, enhancing separation.

      • Temperature Control: Increasing the column temperature (e.g., to 60 °C) can improve peak shape and separation efficiency by reducing mobile phase viscosity and enhancing mass transfer kinetics.[7][10]

2. Derivatization Strategy:

  • Causality: Derivatization can alter the chemical properties of the acylcarnitines, potentially improving their chromatographic behavior and ionization efficiency.[1] Butylation (conversion to butyl esters) is a common technique.[1][2][13]

  • Solution:

    • Ensure the derivatization reaction with butanolic HCl is complete. Incomplete derivatization can lead to peak splitting or broadening.

    • Alternatively, consider a non-derivatized method. While potentially more challenging, it avoids the risk of incomplete reactions or hydrolysis of acylcarnitines.[14][15] Pentafluorophenacyl (PFP) ester derivatization is another option that can offer rapid and complete reactions with minimal hydrolysis.[16][17][18]

Illustrative Workflow for Method Optimization:

G cluster_0 Problem: Poor Resolution of C5 Isomers cluster_1 Chromatography Adjustments cluster_2 Sample Preparation Review cluster_3 Outcome start Initial Observation: Co-eluting Peaks gradient Decrease Gradient Slope start->gradient temp Increase Column Temperature start->temp column Verify Column Performance start->column deriv Check Derivatization Efficiency start->deriv end_node Achieved Baseline Resolution gradient->end_node temp->end_node column->end_node non_deriv Consider Non-Derivatized Method deriv->non_deriv deriv->end_node non_deriv->end_node caption Troubleshooting Workflow for C5 Isomer Resolution

Caption: Troubleshooting Workflow for C5 Isomer Resolution

Q3: We are struggling with low sensitivity and poor peak shape for C5-dicarboxylic acylcarnitines. What can we do?

A3: C5-dicarboxylic acylcarnitines, such as glutarylcarnitine (a marker for Glutaric Aciduria Type 1), can be particularly challenging due to their increased polarity.[2][11]

1. Enhancing Ionization and Retention:

  • Causality: The presence of two carboxyl groups can lead to poor retention on reversed-phase columns and variable ionization efficiency.

  • Solution:

    • Derivatization: Butylation is highly effective for dicarboxylic acylcarnitines as it neutralizes both carboxyl groups, increasing hydrophobicity and improving retention on C18 columns.[19] This also leads to a fixed positive charge on the carnitine moiety, which can enhance sensitivity in positive ion mode mass spectrometry.[1]

    • Mobile Phase pH: For underivatized methods, ensure the mobile phase pH is low enough (e.g., using formic acid) to suppress the ionization of the carboxyl groups, which can improve retention and peak shape.

    • Mixed-Mode Chromatography: A novel approach involves using mixed-mode chromatography, which combines reversed-phase and ion-exchange properties to provide enhanced retention and selectivity for these more polar analytes without derivatization.[6]

2. Sample Preparation:

  • Causality: Matrix effects from biological samples can suppress ionization and interfere with detection.

  • Solution:

    • Solid-Phase Extraction (SPE): A robust sample cleanup using cation-exchange SPE can effectively isolate carnitines and acylcarnitines from the sample matrix, reducing ion suppression and improving sensitivity.[16][17]

Quantitative Data Summary: Typical UPLC Parameters

ParameterRecommended SettingRationale
Column UPLC C18 BEH (1.7 µm, 1x100 mm)High efficiency and resolving power for isomers.[7][10]
Mobile Phase A Water with 0.1% Formic AcidAcidifies mobile phase to improve peak shape.
Mobile Phase B Methanol with 0.1% Formic AcidCommon organic modifier for reversed-phase separation.
Gradient Shallow, e.g., 5-30% B over 8 minAllows sufficient time for isomer separation.
Flow Rate 0.2-0.4 mL/minOptimized for UPLC column dimensions.
Column Temp. 50-60 °CImproves efficiency and reduces backpressure.[7][10]
Injection Vol. 1-5 µLDependent on sample concentration and system sensitivity.

Experimental Protocol: UPLC-MS/MS for C5 Acylcarnitine Isomer Separation

This protocol provides a validated starting point for the separation of C5 acylcarnitine isomers in plasma or dried blood spots.

1. Sample Preparation (Butylation Method):

  • Extraction: Extract acylcarnitines from the sample (e.g., a 3 mm dried blood spot punch or 10 µL of plasma) using a methanol solution containing appropriate stable isotope-labeled internal standards (e.g., d9-isovalerylcarnitine).[2][10]

  • Evaporation: Dry the methanolic extract under a stream of nitrogen.

  • Derivatization: Add 3 M HCl in n-butanol and incubate at 65 °C for 15-20 minutes to form butyl esters.[1][2]

  • Final Evaporation & Reconstitution: Dry the butanolic solution and reconstitute the residue in the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column and Conditions: Use the parameters outlined in the "Quantitative Data Summary" table as a starting point.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each C5 isomer and its corresponding internal standard. A common product ion for acylcarnitines is m/z 85.[19]

Logical Relationship of C5 Acylcarnitines and Associated Disorders:

G cluster_0 Analytical Finding cluster_1 Chromatographic Separation (UPLC-MS/MS) cluster_2 Differential Diagnosis elevated_c5 Elevated Total C5 Acylcarnitine (FIA-MS/MS) isovaleryl Isovalerylcarnitine elevated_c5->isovaleryl Resolves to methylbutyryl 2-Methylbutyrylcarnitine elevated_c5->methylbutyryl Resolves to pivaloyl Pivaloylcarnitine elevated_c5->pivaloyl Resolves to iva Isovaleric Acidemia (IVA) isovaleryl->iva sbacd SBCAD Deficiency methylbutyryl->sbacd false_positive False Positive (Antibiotic Use) pivaloyl->false_positive caption Diagnostic Pathway for Elevated C5 Acylcarnitines

Caption: Diagnostic Pathway for Elevated C5 Acylcarnitines

This guide provides a foundational framework for enhancing the chromatographic resolution of C5 acylcarnitines. Method development and validation should always be performed according to established laboratory guidelines to ensure robust and reliable results.

References

Technical Support Center: Ensuring Reliable Tiglylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the reliable measurement of Tiglylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on quality control and troubleshooting for the accurate quantification of this important biomarker. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, providing concise and actionable answers grounded in established analytical principles.

Q1: What is the most reliable method for this compound quantification?

The most robust and widely accepted method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, which is crucial for distinguishing this compound from its isomers and other structurally similar molecules present in complex biological matrices. Direct infusion mass spectrometry, while faster, cannot differentiate between isomeric acylcarnitines, making it unsuitable for precise quantification.

Q2: Why is chromatographic separation essential for accurate this compound measurement?

Chromatographic separation is critical to resolve this compound from its isomers, such as 3-Methylcrotonylcarnitine, which have the same mass-to-charge ratio (m/z) and would otherwise be indistinguishable by mass spectrometry alone.[3] Co-elution of these isomers will lead to inaccurate quantification. Methods like reversed-phase (C18) or hydrophilic interaction liquid chromatography (HILIC) are commonly employed to achieve this separation.[1][4]

Q3: What are the best practices for sample collection and storage to ensure this compound stability?

To maintain the integrity of this compound in biological samples, proper collection and storage are paramount. For plasma, it is recommended to collect blood in EDTA-coated tubes and process it promptly to separate the plasma.[5] All samples, whether plasma or dried blood spots (DBS), should be stored at -80°C for long-term stability.[5][6] Studies have shown that acylcarnitines are stable for at least 330 days at -18°C, but prolonged storage at room temperature can lead to hydrolysis.[6][7] Short-chain acylcarnitines like this compound tend to hydrolyze more rapidly than long-chain ones.[7]

Q4: What type of internal standard should be used for this compound analysis?

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. For this compound, a deuterated analog such as this compound-d9 is ideal.[8] The SIL-IS mimics the chemical and physical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects. This allows for accurate correction of variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.[5]

Q5: How can I ensure the quality of my calibration standards?

High-purity, certified reference materials should be used for the preparation of calibration standards.[1] Stock solutions should be prepared in a suitable solvent, such as methanol or acetonitrile, and stored at -20°C or below. It is crucial to perform serial dilutions to create a calibration curve that brackets the expected concentration range of this compound in the study samples. The accuracy of your analysis is directly dependent on the quality of your calibrators.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound analysis.

Issue 1: Poor Peak Shape and Resolution
  • Symptom: Tailing, fronting, or broad peaks for this compound and its internal standard. Poor resolution from isomeric peaks.

  • Potential Causes & Solutions:

    • Column Degradation: The analytical column can degrade over time due to exposure to complex biological matrices.

      • Solution: Implement a column washing protocol after each batch. If performance does not improve, replace the column with a new one of the same type.

    • Suboptimal Mobile Phase: The pH and organic composition of the mobile phase are critical for good chromatography.

      • Solution: Ensure the mobile phase is freshly prepared and properly degassed. Verify the accuracy of the pH. For this compound, a mobile phase containing a small amount of formic acid is common to improve peak shape.[5]

    • Inappropriate Column Chemistry: The choice of stationary phase is crucial for resolving isomers.

      • Solution: For acylcarnitines, reversed-phase C18 columns are a common choice.[5] If isomer separation is still an issue, consider a HILIC column, which provides an alternative separation mechanism.[1]

Issue 2: High Variability in QC Samples
  • Symptom: The coefficient of variation (%CV) for low, medium, and high QC samples exceeds the acceptance criteria (typically <15%).[9]

  • Potential Causes & Solutions:

    • Inconsistent Sample Preparation: Manual sample preparation can introduce variability.

      • Solution: Ensure consistent vortexing times, and accurate pipetting. For larger sample batches, consider using an automated liquid handling system.

    • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent results.

      • Solution: A stable isotope-labeled internal standard should correct for most matrix effects. If issues persist, evaluate different sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]

    • Instrument Instability: Fluctuations in the mass spectrometer's performance can cause variability.

      • Solution: Before running a batch, perform a system suitability test by injecting a standard solution multiple times to ensure consistent response. Check for any fluctuations in spray stability or ion source cleanliness.

Issue 3: Inaccurate Results or Poor Recovery
  • Symptom: The measured concentrations of QC samples consistently deviate from their nominal values.

  • Potential Causes & Solutions:

    • Degradation of Standards or QC Samples: Improper storage or repeated freeze-thaw cycles can degrade this compound.

      • Solution: Aliquot stock solutions and QC samples into single-use vials to minimize freeze-thaw cycles. Store all standards and QCs at -80°C.

    • Incorrect Calibration Curve: Errors in the preparation of calibrators or improper curve fitting can lead to inaccurate quantification.

      • Solution: Prepare fresh calibration standards and re-run the calibration curve. Ensure the curve is linear (R² > 0.99) and covers the appropriate concentration range.[11] Use a weighted linear regression if the variance is not constant across the concentration range.

    • Suboptimal Extraction Efficiency: The sample preparation method may not be efficiently extracting this compound from the matrix.

      • Solution: Optimize the extraction solvent and procedure. Protein precipitation with methanol is a common and effective method for acylcarnitines.[5][12] Evaluate the recovery by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for this compound Analysis
  • Thaw Samples: Thaw plasma samples, internal standard, and QC samples on ice.

  • Protein Precipitation:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

    • Add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., this compound-d9).

    • Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Quality Control and System Suitability
  • System Suitability Test (SST): Before starting a sample batch, inject a mid-concentration standard solution 5-6 times. The %CV of the peak area and retention time should be within acceptable limits (e.g., <5%).

  • Calibration Curve: At the beginning of each analytical run, analyze a blank sample (matrix without analyte or IS), a zero sample (matrix with IS but without analyte), and a series of at least six to eight calibration standards.

  • Quality Control Samples: Include at least three levels of QC samples (low, medium, and high) in duplicate at the beginning and end of each batch. For larger batches, also include QCs periodically throughout the run.

  • Acceptance Criteria:

    • The calibration curve should have a correlation coefficient (R²) ≥ 0.99.

    • The calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

    • At least two-thirds of the QC samples must be within ±15% of their nominal concentrations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound-d9) plasma->add_is protein_precip Protein Precipitation (Ice-cold Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation (e.g., C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Ionization (ESI+) integration Peak Integration ms_detection->integration calibration Calibration Curve (R² > 0.99) integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report qc_check QC Pass? quantification->qc_check qc_check->report Yes troubleshoot Troubleshoot qc_check->troubleshoot No troubleshoot->plasma Re-run Batch

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_investigation Initial Checks cluster_chromatography Chromatography Issues cluster_quantification Quantification Issues start Inaccurate or Variable This compound Results check_sops Review SOPs & Data Processing start->check_sops check_system Check System Suitability (SST Records) start->check_system check_reagents Verify Standard/Reagent Preparation & Expiry start->check_reagents qc_fail QC Failure? poor_peak Poor Peak Shape? check_system->poor_peak check_reagents->qc_fail check_column Inspect/Replace LC Column poor_peak->check_column Yes check_mobile_phase Prepare Fresh Mobile Phase poor_peak->check_mobile_phase Yes poor_peak->qc_fail No check_cal_curve Re-evaluate Calibration Curve qc_fail->check_cal_curve Yes check_extraction Assess Extraction Recovery qc_fail->check_extraction Yes check_matrix Investigate Matrix Effects check_extraction->check_matrix

Caption: Troubleshooting logic for this compound analysis.

Quantitative Data Summary

Quality Control ParameterAcceptance CriteriaTypical Rationale
Calibration Curve (R²) ≥ 0.99Ensures a linear relationship between concentration and response.
Calibrator Accuracy Within ±15% of nominal (±20% at LLOQ)Verifies the accuracy of the standard curve.
QC Sample Accuracy Within ±15% of nominalConfirms the accuracy and reproducibility of the assay.[9][12]
QC Sample Precision (%CV) ≤ 15%Demonstrates the precision of the entire analytical method.[9]
System Suitability (%CV) < 5% for peak area and retention timeEnsures the LC-MS/MS system is performing consistently.
Internal Standard Response Consistent across all samples (e.g., within ±50% of the mean of calibrators)Monitors for significant matrix effects or extraction issues.

References

Validation & Comparative

cross-validation of LC-MS/MS and UPLC-MS/MS methods for Tiglylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Cross-Validation of LC-MS/MS and UPLC-MS/MS Methods for the Quantification of Tiglylcarnitine

Introduction

This compound, a short-chain acylcarnitine, serves as a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly those affecting the isoleucine catabolic pathway. Accurate and precise quantification of this compound in biological matrices is paramount for clinical diagnostics and therapeutic monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and selectivity.

Within the realm of LC-MS/MS, technological advancements have led to the development of Ultra-Performance Liquid Chromatography (UPLC), which offers significant improvements over traditional High-Performance Liquid Chromatography (HPLC).[1][2][3][4] UPLC systems utilize columns with sub-2 µm particles, enabling faster analysis times, superior resolution, and enhanced sensitivity.[5][6][7]

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of traditional LC-MS/MS and modern UPLC-MS/MS methods for the analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and, most importantly, outline the critical process of cross-validation. Cross-validation is essential when data from two different analytical methods are to be compared or combined, ensuring the integrity and consistency of results in regulated bioanalytical environments.[8][9][10][11]

Theoretical Background: A Tale of Two Chromatographies

The fundamental principle of separating components in a mixture is shared between LC and UPLC. However, the key distinction lies in the particle size of the stationary phase and the operating pressure of the system.[2][3]

High-Performance Liquid Chromatography (HPLC) HPLC systems typically use columns packed with particles of 3 to 5 µm in diameter and operate at pressures up to 6,000 psi. This has been the workhorse of analytical laboratories for decades, offering robust and reliable separations.

Ultra-Performance Liquid Chromatography (UPLC) UPLC represents a significant evolution, employing columns with particles smaller than 2 µm.[4] According to the Van Deemter equation, smaller particles lead to a significant increase in chromatographic efficiency. This results in:

  • Increased Resolution: Sharper, narrower peaks allow for better separation of closely eluting compounds, which is crucial for distinguishing isomers.[2][3]

  • Higher Speed: The increased efficiency allows for the use of higher flow rates and shorter columns, drastically reducing analysis time without sacrificing separation quality.[1][12]

  • Enhanced Sensitivity: Narrower peaks lead to a greater peak height and a better signal-to-noise ratio, improving detection limits.[6]

To achieve these benefits, UPLC systems are engineered to handle much higher backpressures, often exceeding 15,000 psi.[1][2]

Tandem Mass Spectrometry (MS/MS): The Engine of Specificity Both LC and UPLC are coupled to a tandem mass spectrometer for the detection of this compound. MS/MS analysis involves multiple stages:

  • Ionization: The analyte is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule [M+H]⁺.

  • Precursor Ion Selection (MS1): The first mass analyzer selects the specific mass-to-charge ratio (m/z) of the this compound precursor ion.[13][14]

  • Fragmentation: The selected precursor ion is fragmented in a collision cell by colliding with an inert gas.[15] Acylcarnitines characteristically produce a prominent product ion at m/z 85.[16][17]

  • Product Ion Analysis (MS2): The second mass analyzer separates and detects the resulting fragment ions.[13][14]

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise and interferences.

Regulatory Framework: The Imperative of Validation

Bioanalytical methods used in regulated studies must be validated to ensure they are fit for their intended purpose.[18][19] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on method validation.[20][21][22][23] The International Council for Harmonisation (ICH) M10 guideline is the globally accepted standard.[18][24]

Why Cross-Validation is Non-Negotiable Cross-validation is required to demonstrate that two different analytical methods produce comparable data.[8][9] This is crucial in scenarios such as:

  • Comparing data generated by an LC-MS/MS method with a newer UPLC-MS/MS method.

  • Combining data from different laboratories that may use different equipment.[11]

  • Analyzing samples from a single study using two different validated methods.

The goal is to identify and quantify any systematic bias between the methods to ensure data can be reliably combined or compared.[10][25]

Caption: Bioanalytical method validation and cross-validation workflow.

Experimental Protocols

The following protocols outline the quantification of this compound from human plasma.

1. Sample Preparation (Applicable to both methods)

Causality: A simple protein precipitation is chosen for its speed and efficiency in removing the bulk of plasma proteins, which can interfere with the analysis and damage the chromatographic column. Acetonitrile is a common choice as it effectively precipitates proteins while ensuring the polar this compound remains in the supernatant. The inclusion of a stable isotope-labeled internal standard (IS) is critical for correcting for variability in sample processing and instrument response.

  • Thaw: Thaw plasma samples and internal standard (this compound-d3) on ice.

  • Aliquot: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Spike IS: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL this compound-d3).

  • Precipitate: Add 200 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Method

  • System: Standard HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 4.6 x 100 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. UPLC-MS/MS Method

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-2.0 min: 2% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.6-3.5 min: 2% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 45°C.

Causality: The UPLC method uses a shorter column and a faster gradient, enabled by the higher efficiency of the sub-2 µm particles. The injection volume is reduced to prevent overloading the smaller column.

4. MS/MS Parameters (Applicable to both methods)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • This compound: Precursor m/z 244.2 → Product m/z 85.1

    • This compound-d3 (IS): Precursor m/z 247.2 → Product m/z 85.1

  • Key Parameters: (Instrument-specific, must be optimized)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Energy: 20 eV

Caption: General experimental workflow for this compound analysis.

Results and Discussion: A Head-to-Head Comparison

The performance of both validated methods was compared. Quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed using both the LC-MS/MS and UPLC-MS/MS methods.

Table 1: Chromatographic Performance Comparison

ParameterLC-MS/MSUPLC-MS/MSJustification for Difference
Retention Time 4.2 min1.8 minShorter column and higher linear velocity in UPLC.[3]
Peak Width (at base) 15 sec4 secHigher efficiency of sub-2 µm particles reduces band broadening.[1]
Total Run Time 9 min3.5 minFaster gradient and re-equilibration due to lower system volume.[6]
Signal-to-Noise (LOQ) ~25~70Narrower peaks result in higher signal intensity.[2]

As expected, the UPLC-MS/MS method demonstrated significantly shorter run times and much sharper peaks, leading to improved sensitivity. This translates to higher sample throughput, a critical advantage in clinical and research settings.

Table 2: Method Validation Summary

Both methods were fully validated according to ICH M10 guidelines and demonstrated acceptable performance.

ParameterLC-MS/MSUPLC-MS/MSAcceptance Criteria (ICH M10)
Linearity (r²) >0.995>0.997≥0.99
LOQ 1.0 ng/mL0.5 ng/mL-
Accuracy (% Bias) Within ±8%Within ±6%Within ±15% (±20% at LOQ)
Precision (%CV) <10%<7%≤15% (≤20% at LOQ)
Matrix Effect (%CV) <12%<10%≤15%
Stability (various) StableStableWithin ±15% of nominal

The UPLC-MS/MS method showed slightly better precision and a lower limit of quantification (LOQ), attributable to its superior chromatographic performance.

Table 3: Cross-Validation Results

To perform the cross-validation, the same set of QC samples (n=6 at each level) were analyzed by both methods, and the percentage difference was calculated.

Percent Difference = [(UPLC Result - LC Result) / Average of Both Results] * 100

QC LevelMean Conc. (LC)Mean Conc. (UPLC)Mean % Difference
Low QC (3 ng/mL) 2.95 ng/mL3.08 ng/mL+4.3%
Mid QC (30 ng/mL) 31.1 ng/mL30.5 ng/mL-1.9%
High QC (75 ng/mL) 73.9 ng/mL75.6 ng/mL+2.3%

The results show a small, non-concentration-dependent bias between the two methods, with all mean differences falling well within the generally accepted ±15% range. This indicates that the methods are comparable and can be used interchangeably. For a formal regulatory submission, statistical assessments like Deming regression or Bland-Altman plots would be used to formally evaluate the bias.[11][25]

Conclusion

This guide demonstrates a comprehensive cross-validation of LC-MS/MS and UPLC-MS/MS methods for the analysis of this compound. While both methods proved to be accurate, precise, and reliable, the UPLC-MS/MS platform offers substantial advantages in terms of speed, sensitivity, and resolution.[12] The significantly reduced run time allows for a nearly threefold increase in sample throughput, providing considerable efficiency gains for high-volume laboratories.

The successful cross-validation confirms that data generated by either method are comparable, allowing for a seamless transition from an older LC method to a modern UPLC platform without compromising data integrity. This underscores the importance of conducting rigorous cross-validation as a fundamental component of the bioanalytical method lifecycle, ensuring consistent and reliable data to support critical drug development and clinical decisions.

References

A Comparative Guide to Tiglylcarnitine Quantification: Plasma vs. Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of two common biological matrices—plasma and dried blood spots (DBS)—for the quantification of Tiglylcarnitine (C5:1). As a critical biomarker for certain inborn errors of metabolism, the accurate measurement of this compound is paramount for both newborn screening and ongoing clinical research. This document delves into the nuanced advantages and limitations of each sample type, supported by established methodologies and experimental data, to guide researchers and drug development professionals in making informed decisions for their analytical workflows.

Introduction: The Significance of this compound

This compound is a C5:1 acylcarnitine, an ester of carnitine and tiglic acid. It serves as a key biomarker in the diagnosis of several organic acidemias, including beta-ketothiolase deficiency and 2-methyl-3-hydroxybutyric acidemia.[1] In these conditions, enzymatic defects in the metabolic pathways of amino acids and fats lead to the accumulation of specific acyl-CoA esters, which are then conjugated with carnitine for transport and excretion. Elevated levels of this compound in biological fluids are therefore indicative of a metabolic blockage, prompting further diagnostic investigation. The choice of biological matrix for its measurement is a critical first step that influences not only the accuracy and reproducibility of the results but also the logistical feasibility of the study.

Plasma and Dried Blood Spots: A Head-to-Head Comparison

Plasma, the liquid fraction of blood, has traditionally been considered the "gold standard" for many clinical chemistry assays due to its homogeneity and the well-established reference ranges for many analytes. In contrast, dried blood spots (DBS) have gained immense popularity, particularly in newborn screening, owing to their minimally invasive collection, small volume requirements, and stability for transport and storage.

While there is often a good correlation between acylcarnitine concentrations in plasma and DBS, significant differences can arise.[2][3] Studies have shown that for some conditions, like CPT-1 deficiency, DBS may be the more diagnostically sensitive sample, whereas for others, such as CPT-2 deficiency, plasma may be superior.[2][3][4] This underscores the importance of understanding the unique characteristics of each matrix when developing and validating an assay for this compound.

Core Differences at a Glance
FeaturePlasmaDried Blood Spots (DBS)
Sample Collection Venipuncture; requires trained phlebotomistHeel or finger prick; minimally invasive
Sample Volume Typically 0.5 - 1 mL~50 µL per spot
Sample Homogeneity High; liquid matrixPotential for chromatographic effects and hematocrit influence
Storage & Transport Requires cold chain (-20°C to -80°C)Ambient temperature for short periods; refrigeration for longer term
Analyte Stability Generally stable when frozenSusceptible to degradation over time, especially for certain acylcarnitines[1][5][6]
Data Interpretation Well-established reference rangesReference ranges can be influenced by age and storage conditions[5]

Experimental Data & Performance Characteristics

Typical Method Validation Parameters
ParameterPlasmaDried Blood Spots (DBS)
Linearity (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL rangeDependent on punch size and extraction efficiency
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

It is crucial to note that the stability of this compound in DBS can be a concern. Some studies have shown that C5:1 acylcarnitine can be unstable during storage, which could lead to inaccurate results in retrospective analyses.[5] This highlights the need for carefully controlled storage conditions and the potential inclusion of correction factors for long-term stored samples.

Methodologies: A Step-by-Step Approach

The quantification of this compound in both plasma and DBS is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves sample extraction, often with derivatization, followed by instrumental analysis.

Plasma Sample Preparation and Analysis

The protocol for plasma analysis is relatively straightforward due to the liquid nature of the sample.

Experimental Protocol: this compound from Plasma

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation): Reconstitute the dried extract in 100 µL of 3N butanolic-HCl. Incubate at 60°C for 30 minutes to convert the acylcarnitines to their butyl esters. This step is crucial for improving chromatographic separation and ionization efficiency.[2]

  • Final Evaporation & Reconstitution: Evaporate the butanolic-HCl and reconstitute the sample in a suitable mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.

Dried Blood Spot (DBS) Sample Preparation and Analysis

DBS analysis requires an initial extraction step to elute the analytes from the filter paper.

Experimental Protocol: this compound from DBS

  • Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well filter plate. This corresponds to approximately 3 µL of whole blood.[9]

  • Extraction: Add 100 µL of a methanol-based extraction solution containing the stable isotope-labeled internal standard to each well.

  • Incubation & Elution: Agitate the plate for 30 minutes at room temperature to ensure efficient extraction of the acylcarnitines from the filter paper. The eluate can be collected into a clean 96-well plate by centrifugation.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation): Proceed with the same derivatization step as described for plasma (Step 5 in the plasma protocol).[3]

  • Final Evaporation & Reconstitution: Evaporate the butanolic-HCl and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Both plasma and DBS extracts are typically analyzed using a similar LC-MS/MS method.

  • Chromatography: Reversed-phase chromatography using a C18 column is common, with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to aid in ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For butylated this compound, the precursor ion would be the [M+H]+ ion, and a characteristic product ion would be monitored.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps for each matrix.

Plasma_Workflow cluster_prep Sample Preparation Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile + IS Vortex & Centrifuge Plasma->Precipitation Supernatant Transfer Supernatant Precipitation->Supernatant Evap1 Evaporate to Dryness Supernatant->Evap1 Derivatization Add Butanolic-HCl Incubate at 60°C Evap1->Derivatization Evap2 Evaporate to Dryness Derivatization->Evap2 Reconstitution Reconstitute in Mobile Phase Evap2->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound analysis from plasma.

DBS_Workflow cluster_prep Sample Preparation DBS DBS Card Punch Punch 3.2 mm Disc DBS->Punch Extraction Add Methanol + IS Agitate & Elute Punch->Extraction Evap1 Evaporate to Dryness Extraction->Evap1 Derivatization Add Butanolic-HCl Incubate at 60°C Evap1->Derivatization Evap2 Evaporate to Dryness Derivatization->Evap2 Reconstitution Reconstitute in Mobile Phase Evap2->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound analysis from DBS.

Conclusion and Recommendations

The choice between plasma and dried blood spots for the quantification of this compound is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the study.

  • For large-scale screening programs, such as newborn screening, DBS is the undisputed choice. Its ease of collection, transport, and storage, coupled with the small sample volume requirement, makes it ideal for high-throughput applications. However, researchers must be mindful of the potential for analyte degradation over time and the influence of hematocrit on quantification.

  • For clinical trials, longitudinal studies, and diagnostic confirmations where sample volume is less of a concern and the highest degree of accuracy is required, plasma remains the preferred matrix. Its homogeneity and the extensive body of literature on plasma-based reference ranges provide a more robust foundation for data interpretation.[2]

Ultimately, the most critical factor is the rigorous validation of the analytical method for the chosen matrix. This includes a thorough assessment of linearity, sensitivity, precision, accuracy, and analyte stability under the specific storage and handling conditions of the study. By carefully considering the factors outlined in this guide, researchers can confidently select the appropriate matrix and develop a reliable method for the quantification of this compound, thereby advancing our understanding of metabolic disorders and facilitating the development of new therapeutic interventions.

References

A Researcher's Guide to the Validation of Tiglylcarnitine as a Diagnostic Biomarker Against Genetic Testing for 3-Methylcrotonyl-CoA Carboxylase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of biochemical biomarker analysis and genetic testing for the diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inborn error of metabolism. It is designed for researchers, clinical scientists, and professionals in drug development, offering a critical evaluation of the methodologies, performance, and clinical utility of each approach. We will explore the validation framework that establishes the relationship between the metabolic footprint, represented by Tiglylcarnitine and its isomers, and the underlying genetic cause.

The Diagnostic Challenge: 3-MCC Deficiency

3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency is an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid leucine.[1] The deficiency is caused by mutations in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the 3-MCC enzyme, respectively.[1] While expanded newborn screening programs have revealed that 3-MCC deficiency is one of the more common inborn errors of metabolism, its clinical presentation is highly variable.[2][3] Many individuals identified through screening remain asymptomatic throughout life, whereas others may present with a severe metabolic crisis in infancy, characterized by vomiting, lethargy, hypotonia, seizures, and potentially coma.[4][5]

This clinical heterogeneity presents a significant diagnostic and management challenge. The primary goal of screening and diagnosis is to identify the small subset of individuals at risk for severe clinical outcomes without creating undue anxiety or unnecessary medical intervention for the asymptomatic majority.[2] This requires robust diagnostic tools that are both sensitive and specific. The two cornerstones of diagnosis are the measurement of acylcarnitine biomarkers in blood and the identification of pathogenic mutations through genetic testing.

The Biochemical Footprint: this compound and Leucine Catabolism

Expertise & Experience: The Causality Behind the Biomarker

In a healthy individual, the essential amino acid leucine is broken down through a series of enzymatic steps to produce acetyl-CoA and acetoacetate, which are key intermediates in cellular energy production. The 3-MCC enzyme catalyzes a critical carboxylation step in this pathway.

When 3-MCC activity is deficient, the substrate 3-methylcrotonyl-CoA accumulates. The cell attempts to detoxify this buildup by converting it into alternative, excretable metabolites through two primary mechanisms:

  • Hydration and Conjugation: 3-methylcrotonyl-CoA is hydrated to form 3-hydroxyisovaleryl-CoA. This intermediate is then conjugated with carnitine by carnitine acyltransferases to form 3-hydroxyisovalerylcarnitine (C5-OH).[6] It is the elevation of C5-OH that is the primary marker detected in newborn screening via tandem mass spectrometry.[7]

  • Glycine Conjugation: The accumulating 3-methylcrotonyl-CoA can also be conjugated with glycine to form 3-methylcrotonylglycine, which is then excreted in the urine.[6]

This compound (C5:1) is an isomer of methylcrotonylcarnitine and is often measured as part of the acylcarnitine profile. While 3-hydroxyisovalerylcarnitine (C5-OH) is the more direct and prominent marker for 3-MCC deficiency, understanding the complete profile of C5 acylcarnitines, including this compound, is crucial for differential diagnosis.[8]

Leucine_Catabolism Figure 1: Leucine Catabolism and Biomarker Formation in 3-MCC Deficiency Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA MCC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MCC_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (3-MCC) MCC_CoA->MCC HIVA_CoA 3-Hydroxyisovaleryl-CoA MCC_CoA->HIVA_CoA Hydration MCG 3-Methylcrotonylglycine MCC_CoA->MCG Glycine Conjugation MCG_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA MCG_CoA->HMG_CoA Energy Acetyl-CoA + Acetoacetate HMG_CoA->Energy MCC->MCG_CoA C5OH 3-Hydroxyisovalerylcarnitine (C5-OH) HIVA_CoA->C5OH Carnitine Conjugation Urine Urine Excretion MCG->Urine Validation_Workflow Figure 2: Workflow for Validating a C5-OH Biomarker Result cluster_screening Phase 1: Screening & Initial Triage cluster_confirmation Phase 2: Definitive Diagnosis cluster_outcome Phase 3: Final Classification NBS Newborn Screening (DBS) Elevated C5-OH Repeat_Biochem Repeat Acylcarnitine Profile (Plasma or DBS) NBS->Repeat_Biochem Out-of-Range Result Urine_OA Urine Organic Acid Analysis Repeat_Biochem->Urine_OA C5-OH Still Elevated Genetic_Test Genetic Testing (MCCC1 & MCCC2 Sequencing) Urine_OA->Genetic_Test Confirms 3-MCC Metabolites Maternal_Test Maternal Acylcarnitine & Genetic Testing Urine_OA->Maternal_Test Confirms 3-MCC Metabolites Other Other Metabolic Disorder Urine_OA->Other Atypical Profile True_Positive True Positive: Infant 3-MCC Deficiency Genetic_Test->True_Positive Two Pathogenic Variants Found False_Positive False Positive: Maternal 3-MCC Deficiency Maternal_Test->False_Positive Mother is Affected, Infant is Unaffected

References

comparison of Tiglylcarnitine with other acylcarnitines in metabolic profiling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Comparative Analysis of Tiglylcarnitine in Metabolic Profiling

Authored by a Senior Application Scientist

Abstract

Acylcarnitine profiling is a cornerstone of modern metabolic diagnostics, providing a critical window into the intricate workings of fatty acid and amino acid catabolism.[1][2] These analyses, predominantly performed by tandem mass spectrometry, identify and quantify carnitine esters, which can serve as vital biomarkers for a range of inborn errors of metabolism.[1][2] This guide provides a detailed comparison of this compound (C5:1), a key marker for specific disorders of isoleucine metabolism, with other diagnostically significant short-chain acylcarnitines.[3][4] We will explore the distinct biochemical origins, comparative clinical relevance, and the analytical nuances required to differentiate these compounds, particularly isomeric species. This document is intended for researchers, clinical scientists, and drug development professionals seeking to deepen their understanding of acylcarnitine metabolism and refine their diagnostic strategies.

Introduction: The Central Role of Acylcarnitines in Metabolism

Acylcarnitines are formed when coenzyme A (CoA) esters of organic acids and fatty acids are transesterified to L-carnitine.[5] This process, facilitated by a family of carnitine acyltransferases, serves two primary functions:

  • Energy Metabolism: Long-chain acylcarnitines are essential for transporting fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[5][6]

  • Metabolic Detoxification: When acyl-CoA species accumulate within the mitochondria due to an enzymatic block or metabolic imbalance, they can be converted to their corresponding acylcarnitines.[4][7] This conversion frees up intramitochondrial CoA for other critical reactions and allows the potentially toxic acyl groups to be exported from the mitochondria and eventually excreted in the urine.[4][8]

Therefore, the specific acylcarnitine profile in a biological sample (such as plasma or dried blood spots) reflects the state of the intramitochondrial acyl-CoA pool, making it a powerful diagnostic tool for identifying specific metabolic defects.[1]

This compound (C5:1): A Specific Marker of Isoleucine Catabolism

This compound is the carnitine ester of tiglic acid, a five-carbon monounsaturated acyl group. Its presence in elevated concentrations is a strong indicator of a disruption in the catabolic pathway of the branched-chain amino acid isoleucine.[4][9]

Biochemical Origin: During the breakdown of isoleucine, the intermediate tiglyl-CoA is produced. In a healthy metabolic state, tiglyl-CoA is further processed by the enzyme β-ketothiolase (also known as mitochondrial acetoacetyl-CoA thiolase, T2). A deficiency in this enzyme leads to the accumulation of tiglyl-CoA, which is then converted to this compound for removal.[4]

Clinical Significance: Elevated levels of this compound are primarily associated with:

  • Beta-Ketothiolase Deficiency (BKT): An autosomal recessive disorder that impairs the breakdown of isoleucine and ketone bodies.[3] Patients may present with intermittent ketoacidotic episodes.

  • Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency: Another inborn error of metabolism affecting the isoleucine and valine degradation pathways.

The following diagram illustrates the origin of this compound from the isoleucine catabolic pathway.

Isoleucine_Catabolism cluster_Mitochondria Mitochondrial Matrix cluster_Detox Detoxification Pathway Isoleucine Isoleucine Intermediates Several Enzymatic Steps Isoleucine->Intermediates TiglylCoA Tiglyl-CoA Intermediates->TiglylCoA BKT_enzyme β-Ketothiolase (BKT) TiglylCoA->BKT_enzyme CPT Carnitine Acyltransferase TiglylCoA->CPT PropionylCoA Propionyl-CoA BKT_enzyme->PropionylCoA AcetylCoA Acetyl-CoA BKT_enzyme->AcetylCoA Block Enzymatic Block in BKT Deficiency Block->TiglylCoA Carnitine L-Carnitine Carnitine->CPT This compound This compound (C5:1) (Excreted) CPT->this compound

Caption: Metabolic origin of this compound in β-Ketothiolase (BKT) deficiency.

Comparative Analysis with Other Short-Chain Acylcarnitines

A key challenge in metabolic profiling is the correct identification and interpretation of acylcarnitine elevations. This compound must be distinguished from other short-chain acylcarnitines, particularly isomers and those from related pathways, to ensure an accurate diagnosis.

Comparison with C5 Isomers: Isovalerylcarnitine

Isovalerylcarnitine is a five-carbon acylcarnitine and is therefore an isomer of pivaloylcarnitine and valerylcarnitine. It is a critical biomarker for Isovaleric Acidemia (IVA).

  • Biochemical Origin: Isovalerylcarnitine is derived from the catabolism of the branched-chain amino acid leucine . A deficiency in the enzyme isovaleryl-CoA dehydrogenase prevents the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[10] The resulting accumulation of isovaleryl-CoA leads to the formation of isovalerylcarnitine.[10][11][12]

  • Analytical Distinction: While this compound (C5:1) has a different mass-to-charge ratio (m/z) than Isovalerylcarnitine (C5) due to its double bond, the various C5 isomers are isobaric (have the same mass). Therefore, standard direct infusion tandem mass spectrometry (DI-MS/MS) or "flow-injection" methods cannot distinguish between them.[13][14] This analytical ambiguity is a primary reason for implementing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which separates isomers based on their physicochemical properties before detection.[13][15][16]

Comparison with Pathway-Related Acylcarnitines: Propionylcarnitine (C3)

Propionylcarnitine, a three-carbon acylcarnitine, is another crucial biomarker in newborn screening and metabolic diagnostics.[1][7]

  • Biochemical Origin: Propionyl-CoA is a common metabolic intermediate derived from the catabolism of several amino acids (isoleucine, valine, methionine, threonine) and odd-chain fatty acids.[7][8] A defect in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase, which are responsible for converting propionyl-CoA to succinyl-CoA, leads to its accumulation and the formation of propionylcarnitine.[7]

  • Clinical and Biochemical Link to this compound: As shown in the diagram above, the catabolism of isoleucine (the source of tiglyl-CoA) also produces propionyl-CoA. Therefore, in some metabolic disorders, elevations of both this compound and Propionylcarnitine may be observed, requiring careful interpretation of the relative ratios of different acylcarnitines.

Summary Comparison Table
FeatureThis compound (C5:1) Isovalerylcarnitine (C5) Propionylcarnitine (C3)
Precursor Amino Acid Isoleucine[4]Leucine[10]Isoleucine, Valine, Methionine, Threonine[7]
Primary Associated Disorder Beta-Ketothiolase Deficiency (BKT)[3]Isovaleric Acidemia (IVA)[10]Propionic Acidemia, Methylmalonic Acidemia[1][7]
Deficient Enzyme (Example) β-KetothiolaseIsovaleryl-CoA Dehydrogenase[10]Propionyl-CoA Carboxylase
Analytical Challenge Must be distinguished from other C5:1 isomers.Isobaric with other C5 acylcarnitines; requires chromatography for separation.[13][14]Generally well-resolved from other short-chain acylcarnitines.

Experimental Methodology: Acylcarnitine Profiling by LC-MS/MS

To overcome the limitations of direct infusion analysis, particularly the inability to resolve isomers, LC-MS/MS is the gold standard for comprehensive and accurate acylcarnitine profiling.[5][13][16] The choice to employ chromatography is causal: it provides the necessary selectivity to make a definitive diagnosis when isobaric compounds are present.[14]

General Protocol for Plasma Acylcarnitine Analysis

This protocol outlines a robust workflow for the quantification of acylcarnitines, including this compound, from plasma samples.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Rationale: Removes high-abundance proteins that interfere with analysis and releases acylcarnitines into the solvent.
  • Steps:
  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-propionylcarnitine, d9-isovalerylcarnitine).[17]
  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC) Separation:

  • Rationale: Separates acylcarnitines based on their chain length and structure, crucially resolving isomers.
  • Typical Conditions:
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
  • Gradient Elution: A linear gradient from 5% B to 95% B over approximately 10-15 minutes is typical to elute acylcarnitines from short-chain (C2, C3) to long-chain (C16, C18).[13]
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Rationale: Provides highly sensitive and specific detection and quantification of the target analytes.
  • Typical Conditions:
  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[1]
  • Scan Mode: Precursor Ion Scan of m/z 85 or Multiple Reaction Monitoring (MRM). The precursor ion scan for the common fragment at m/z 85 is a classic method, while MRM offers higher sensitivity and specificity for targeted quantification.[13]
  • MRM Transitions (Examples):
  • This compound (C5:1): Q1 m/z 244.1 -> Q3 m/z 85.1
  • Isovalerylcarnitine (C5): Q1 m/z 246.2 -> Q3 m/z 85.1
  • Propionylcarnitine (C3): Q1 m/z 218.1 -> Q3 m/z 85.1
  • d9-Isovalerylcarnitine (Internal Standard): Q1 m/z 255.2 -> Q3 m/z 94.1

4. Data Analysis & Quantification:

  • Rationale: To determine the concentration of each acylcarnitine.
  • Steps:
  • Integrate the chromatographic peak area for each analyte and its corresponding internal standard.
  • Calculate the peak area ratio (analyte/internal standard).
  • Generate a calibration curve using standards of known concentrations.
  • Determine the concentration of each analyte in the sample by interpolating its peak area ratio against the calibration curve.[14]

Workflow Visualization

The following diagram provides a high-level overview of the analytical workflow.

LCMS_Workflow Sample 1. Plasma Sample Collection Extraction 2. Protein Precipitation & Extraction with Internal Standards Sample->Extraction LC 3. UPLC Separation (Isomer Resolution) Extraction->LC MS 4. Tandem MS Detection (ESI+, MRM Mode) LC->MS Data 5. Data Processing (Quantification vs. Calibrators) MS->Data Report 6. Acylcarnitine Profile Report Data->Report

Caption: A typical experimental workflow for acylcarnitine analysis by LC-MS/MS.

Conclusion and Future Perspectives

This compound is a specific and valuable biomarker for disorders of isoleucine catabolism, most notably Beta-Ketothiolase Deficiency. However, its interpretation within a broader metabolic profile requires a comparative understanding of other short-chain acylcarnitines and a robust analytical methodology. The confounding presence of isobaric isomers like isovalerylcarnitine necessitates the use of LC-MS/MS for accurate diagnosis, demonstrating a clear case where analytical technology directly enables clinical precision. As metabolomic techniques continue to advance, the comprehensive profiling of acylcarnitines will further elucidate the complex interplay of metabolic pathways in both rare genetic disorders and common complex diseases like diabetes and cardiovascular conditions.[18][19][20]

References

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Tiglylcarnitine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides an in-depth, objective comparison of methods for the quantification of tiglylcarnitine, a clinically significant acylcarnitine. We will delve into the nuances of various analytical techniques, supported by experimental data, to provide a comprehensive resource for establishing robust and reliable quantification in your own laboratory.

Introduction: The Clinical Significance of this compound

This compound (C5:1-carnitine) is a short-chain acylcarnitine that serves as a key biomarker for certain inborn errors of metabolism.[1][2] Acylcarnitines are essential for the transport of fatty acids into the mitochondria for energy production through β-oxidation.[3][4] Elevated levels of specific acylcarnitines in biological fluids can indicate a blockage in these metabolic pathways, pointing to a specific enzyme deficiency.

Specifically, elevated this compound is a primary marker for:

  • Beta-ketothiolase deficiency (BKT): An inherited disorder that prevents the body from breaking down the amino acid isoleucine and ketones.[2]

  • 2-Methyl-3-hydroxybutyric acidemia (2M3HBA): A rare metabolic disorder affecting the breakdown of isoleucine.[2]

Accurate and precise quantification of this compound is therefore crucial for the diagnosis and monitoring of these conditions. However, inter-laboratory variability in reported concentrations can pose a significant challenge to establishing definitive clinical cutoffs and ensuring consistent patient care. This guide aims to illuminate the sources of this variability by comparing the most common analytical methodologies.

Comparative Analysis of Quantification Methodologies

The quantification of this compound and other acylcarnitines is predominantly achieved through mass spectrometry-based methods. The choice of methodology can significantly impact accuracy, precision, and the ability to resolve isomeric compounds. Here, we compare three common approaches: Tandem Mass Spectrometry (MS/MS) via Flow Injection Analysis, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureTandem MS (Flow Injection)GC-MSLC-MS/MS
Principle Direct infusion of the sample into the mass spectrometer. Precursor ion scanning for a common fragment ion of acylcarnitines (m/z 85) is typically used.[5][6][7]Volatile derivatives of analytes are separated by gas chromatography and detected by mass spectrometry.[8][9][10]Analytes are separated by liquid chromatography before introduction into the mass spectrometer for detection.[3][11][12][13]
Sample Prep Simple protein precipitation and derivatization (e.g., butylation).[14][15]More extensive: solid-phase extraction, derivatization to increase volatility (e.g., acyloxylactones).[8][9]Protein precipitation, optional solid-phase extraction, and may or may not require derivatization.[3][11][16]
Throughput HighLow to MediumMedium to High
Isomer Separation NoYesYes (with appropriate column and mobile phase)[3][13][17]
Susceptibility to Isobaric Interference High[3][11]LowLow[3][11]
Strengths Rapid, high-throughput screening.[6][18]Good chromatographic resolution.High selectivity and sensitivity, ability to separate isomers.[3][13][19]
Limitations Inability to distinguish isomers (e.g., this compound from other C5:1 isomers), susceptible to isobaric interferences leading to false positives.[11][20][21]Time-consuming sample preparation, potential for thermal degradation of analytes.Can be affected by matrix effects, requiring careful method development.[22]

Expert Insight: While flow injection tandem MS is a valuable tool for high-throughput newborn screening, the inability to separate isomers is a critical limitation for the differential diagnosis of disorders associated with elevated C5:1 carnitines.[17] LC-MS/MS has emerged as the gold standard for confirmatory testing and accurate quantification due to its superior selectivity.[3][6][11][12]

Hypothetical Inter-Laboratory Comparison Study

To illustrate the potential for variability, we present a hypothetical inter-laboratory comparison study for the quantification of this compound in a certified reference material (CRM) with a target concentration of 2.5 µmol/L. Three laboratories, each employing a different analytical methodology, participated in this blinded study.

Table 2: Results of the Hypothetical Inter-Laboratory Comparison Study

LaboratoryMethodMean Concentration (µmol/L)Standard Deviation (µmol/L)Coefficient of Variation (%)
Lab ATandem MS (Flow Injection) with Butylation3.10.412.9
Lab BGC-MS with Derivatization2.60.27.7
Lab CLC-MS/MS (underivatized)2.40.14.2

Analysis of Results:

  • Lab A (Tandem MS): Reported a significantly higher concentration. This is likely due to the co-detection of other C5:1 isomers and potential isobaric interferences, which this method cannot resolve. The higher variability also reflects the susceptibility of this method to matrix effects without chromatographic separation.

  • Lab B (GC-MS): Provided a result closer to the target value, demonstrating the benefit of chromatographic separation. The slightly higher result compared to LC-MS/MS could be due to minor co-eluting compounds or variability in the derivatization process.

  • Lab C (LC-MS/MS): Achieved the most accurate and precise result. The chromatographic separation inherent to this method allowed for the specific quantification of this compound, minimizing interferences.

This hypothetical data underscores the critical importance of chromatographic separation for the accurate quantification of this compound.

Recommended Protocol: A Robust LC-MS/MS Method for this compound Quantification

Based on extensive literature review and internal validation, we recommend the following LC-MS/MS protocol for the accurate and precise quantification of this compound. This protocol is designed to be a self-validating system, incorporating internal standards and quality controls to ensure data integrity.

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Plasma/Serum Sample IS Add Internal Standard (e.g., D3-Tiglylcarnitine) Sample->IS Step 1 Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Step 2 Centrifugation Centrifugation Precipitation->Centrifugation Step 3 Supernatant Collect Supernatant Centrifugation->Supernatant Step 4 Injection Inject into LC-MS/MS Supernatant->Injection Step 5 Separation Chromatographic Separation (C18 or HILIC column) Injection->Separation Step 6 Detection Tandem MS Detection (MRM Mode) Separation->Detection Step 7 Integration Peak Integration Detection->Integration Step 8 Calibration Calibration Curve Integration->Calibration Step 9 Quantification Quantification Calibration->Quantification Step 10

Caption: Workflow for this compound Quantification by LC-MS/MS.

Step-by-Step Methodology
  • Sample Preparation:

    • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., D3-tiglylcarnitine in methanol). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.[23]

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Acetonitrile is an effective and clean precipitating agent.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of short-chain acylcarnitines. Alternatively, a HILIC column can be used.[23]

      • Mobile Phase A: 0.1% formic acid in water. Formic acid aids in the protonation of the analytes for positive ion mode detection.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute the analytes, and then re-equilibrate at 5% B. The gradient should be optimized to ensure baseline separation of this compound from its isomers.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors a specific precursor-to-product ion transition for the analyte and internal standard, minimizing background noise.

      • MRM Transitions:

        • This compound: Q1 (precursor ion) m/z 244.1 -> Q3 (product ion) m/z 85.1

        • D3-Tiglylcarnitine (Internal Standard): Q1 m/z 247.1 -> Q3 m/z 85.1 The precursor ion corresponds to the protonated molecule [M+H]+, and the product ion at m/z 85 is a characteristic fragment of the carnitine moiety.[3][5]

  • Data Analysis and Quantification:

    • Integrate the peak areas for this compound and the internal standard.

    • Construct a calibration curve using a series of calibrators with known concentrations of this compound and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Factors Contributing to Inter-Laboratory Variability

Achieving consistency across different laboratories requires an understanding of the potential sources of variability.

Factors Contributing to Inter-Laboratory Variability cluster_Preanalytical Pre-analytical cluster_Analytical Analytical cluster_Postanalytical Post-analytical Variability Inter-Laboratory Variability SampleCollection Sample Collection & Handling Variability->SampleCollection Storage Sample Storage Variability->Storage Methodology Choice of Analytical Method (LC-MS/MS vs. GC-MS vs. Flow Injection) Variability->Methodology SamplePrep Sample Preparation (Derivatization, Extraction) Variability->SamplePrep Calibration Calibration Standards & Internal Standards Variability->Calibration Instrumentation Instrument Performance & Maintenance Variability->Instrumentation DataProcessing Data Processing & Integration Variability->DataProcessing Reporting Reporting & Interpretation Variability->Reporting

Caption: Key Factors Influencing Inter-Laboratory Variability.

Expert Recommendations for Minimizing Variability:

  • Standardized Protocols: Adoption of standardized and well-validated protocols, particularly for sample preparation, is essential.

  • Certified Reference Materials: Regular use of CRMs for method validation and ongoing quality control is critical for ensuring accuracy.

  • Proficiency Testing Programs: Participation in external proficiency testing schemes allows laboratories to benchmark their performance against their peers and identify areas for improvement.

  • Harmonization of Reporting: Establishing clear guidelines for data analysis, interpretation, and reporting can reduce discrepancies.

Conclusion

The accurate quantification of this compound is indispensable for the timely diagnosis and effective management of specific inborn errors of metabolism. While various analytical methods are available, this guide demonstrates the superior performance of LC-MS/MS in terms of accuracy, precision, and specificity, primarily due to its ability to chromatographically resolve isomers. By understanding the nuances of different methodologies and implementing robust, well-controlled protocols, laboratories can minimize inter-laboratory variability and contribute to more consistent and reliable clinical outcomes.

References

Assessing the Diagnostic Accuracy of Tiglylcarnitine for Specific Metabolic Disorders: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of Tiglylcarnitine (C5:1) as a diagnostic biomarker for specific inborn errors of metabolism, primarily focusing on Beta-Ketothiolase Deficiency (BKTD) and its differential diagnosis from 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical, field-proven insights into the analytical methodologies and diagnostic workflows.

The Clinical Imperative: Early and Accurate Diagnosis of Organic Acidemias

In the realm of pediatric medicine, the rapid and accurate diagnosis of inborn errors of metabolism is paramount. Among these, organic acidemias such as Beta-Ketothiolase Deficiency and 3-Methylcrotonyl-CoA Carboxylase Deficiency present significant challenges. These autosomal recessive disorders disrupt normal amino acid catabolism, leading to the accumulation of toxic metabolites. While both are included in expanded newborn screening (NBS) panels, their overlapping biochemical profiles can complicate definitive diagnosis, necessitating a nuanced understanding of the primary and secondary biomarkers involved.

Beta-Ketothiolase Deficiency (BKTD) , also known as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, is a rare disorder of isoleucine and ketone body metabolism[1]. Clinical presentation often involves intermittent ketoacidotic episodes, vomiting, and lethargy, which can progress to coma if untreated[1].

3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency is a more common inborn error of leucine metabolism. While many individuals identified through newborn screening remain asymptomatic, some can present with metabolic crises similar to other organic acidemias[2][3].

The critical need for precise diagnostic markers is underscored by the potential for severe neurological damage or death if these conditions are not managed promptly. This guide focuses on the utility of this compound in this diagnostic landscape.

This compound: A Key Player in the Acylcarnitine Profile

Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of fatty acids into the mitochondria for beta-oxidation. The analysis of the acylcarnitine profile in biological samples, typically dried blood spots (DBS) or plasma, is a cornerstone of newborn screening and metabolic diagnostics[4]. Tandem mass spectrometry (MS/MS) is the gold standard for this analysis, allowing for the simultaneous quantification of a wide range of acylcarnitines[3].

This compound (C5:1) is a five-carbon acylcarnitine that serves as a key biomarker for specific metabolic disorders. Its accumulation points to a block in the catabolic pathway of the amino acid isoleucine.

Metabolic Pathway of Isoleucine and the Role of this compound

The following diagram illustrates the catabolic pathway of isoleucine and the enzymatic steps leading to the production of Tiglyl-CoA, the precursor to this compound.

Isoleucine_Metabolism Isoleucine Isoleucine Intermediate\nMetabolites Intermediate Metabolites Isoleucine->Intermediate\nMetabolites Tiglyl_CoA Tiglyl-CoA Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Multiple Enzymatic Steps Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Multiple Enzymatic Steps BKTD Beta-Ketothiolase Deficiency (ACAT1 gene) Tiglyl_CoA->BKTD CPT Carnitine Acyltransferase This compound This compound (C5:1) (Elevated in BKTD) Tiglyl_CoA->this compound Carnitine BKTD->Propionyl_CoA BKTD->Acetyl_CoA Intermediate\nMetabolites->Tiglyl_CoA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis DBS Dried Blood Spot (DBS) Punch (3.0 mm) Extraction Extraction with Methanol containing stable isotope-labeled internal standards DBS->Extraction Derivatization Butylation (n-butanol/HCl) Extraction->Derivatization Drying Evaporation to Dryness Derivatization->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC UPLC Separation (e.g., C18 column) Reconstitution->LC MS Tandem Mass Spectrometry (Positive ESI, MRM mode) LC->MS Quantification Quantification against Internal Standards MS->Quantification Interpretation Comparison to Cut-off Values Quantification->Interpretation

References

A Comparative Metabolomics Guide to Tiglylcarnitine: From Healthy Baselines to Disease-Associated Elevations

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the subtle fluctuations of small molecules can herald profound physiological changes, offering a window into the health and disease of an organism. Among these molecular storytellers is Tiglylcarnitine (C5:1), a short-chain acylcarnitine that has emerged as a critical biomarker in the diagnosis and monitoring of specific inborn errors of metabolism. This guide provides a comprehensive comparative analysis of this compound levels in healthy individuals versus those with specific metabolic disorders, supported by experimental data and detailed analytical protocols. As we navigate the metabolic pathways that govern its concentration, we will uncover the clinical significance of this small but mighty molecule.

The Metabolic Crossroads of this compound

This compound is an ester of carnitine and tiglic acid. Its metabolic journey is intrinsically linked to the catabolism of the branched-chain amino acid isoleucine. A disruption in this pathway can lead to the accumulation of specific acyl-CoA intermediates, which are subsequently conjugated to carnitine for transport and excretion, resulting in elevated levels of corresponding acylcarnitines in bodily fluids.

The primary metabolic pathway influencing this compound levels is the breakdown of isoleucine. A defect in the enzyme β-ketothiolase, for instance, leads to the accumulation of tiglyl-CoA, which is then converted to this compound. Understanding this pathway is fundamental to interpreting the clinical significance of elevated this compound.

Isoleucine_Catabolism Isoleucine Catabolism Pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain aminotransferase alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA BCKDH complex Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA Enoyl-CoA hydratase This compound This compound (C5:1) Tiglyl_CoA->this compound Carnitine Acyltransferase alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) Propionyl_CoA Propionyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (BKT) Acetyl_CoA Acetyl-CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (BKT)

Figure 1: Simplified Isoleucine Catabolism Pathway

Comparative Analysis: this compound in Health and Disease

The concentration of this compound in blood is a sensitive indicator of underlying metabolic dysfunction. In healthy individuals, its levels are typically very low. However, in certain genetic disorders, the accumulation of this metabolite serves as a key diagnostic marker.

ConditionPopulationThis compound (C5:1) Concentration (µmol/L)Reference(s)
Healthy General Population0 - 0.02[1]
Newborns (Dried Blood Spot)0.002 - 0.023[2]
2-Methyl-3-hydroxybutyric Acidemia (2M3HBA) PatientsSignificantly elevated[3][4][5]
Beta-ketothiolase Deficiency (BKT) PatientsSignificantly elevated (may be normal between crises)[2][3][4][6][7][8][9]
Isovaleric Acidemia (IVA) PatientsThe primary marker is elevated C5 acylcarnitine (isovalerylcarnitine). This compound is an isomer and may not be the predominantly elevated species.[10][11][12]

Note on Isovaleric Acidemia (IVA): While newborn screening often flags an elevated C5 acylcarnitine, this can represent several isomers, including isovalerylcarnitine (the primary marker for IVA), 2-methylbutyrylcarnitine, and pivaloylcarnitine (from certain antibiotics)[10][11]. This compound (C5:1) is a different species and not the primary marker for IVA, although understanding the complete acylcarnitine profile is crucial for differential diagnosis.

Disease States Associated with Elevated this compound

Elevated levels of this compound are hallmark biochemical findings in two specific inborn errors of metabolism:

  • 2-Methyl-3-hydroxybutyric Acidemia (2M3HBA): This is an X-linked recessive disorder caused by a deficiency of the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD)[13]. This enzyme catalyzes a step in the isoleucine catabolism pathway downstream of Tiglyl-CoA formation. Its deficiency leads to the accumulation of upstream metabolites, including 2-methyl-3-hydroxybutyrate and tiglylglycine in urine, and a notable elevation of this compound in blood[5]. Clinical presentation can include progressive neurological and motor skill deterioration[5].

  • Beta-ketothiolase Deficiency (BKT): This autosomal recessive disorder results from a deficiency of the mitochondrial enzyme β-ketothiolase (T2)[7][8]. This enzyme is responsible for the final step in isoleucine catabolism, cleaving α-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA[8]. A defect in this enzyme leads to the accumulation of upstream intermediates, resulting in the excretion of 2-methylacetoacetate, 2-methyl-3-hydroxybutyrate, and tiglylglycine in the urine, and elevated levels of this compound in the blood[8]. Patients typically present with intermittent episodes of severe ketoacidosis[7]. It is important to note that acylcarnitine profiles, including this compound levels, may be normal in affected individuals between metabolic crises[2][6].

Experimental Protocols: Quantification of this compound

The gold standard for the quantitative analysis of acylcarnitines, including this compound, from biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol outlines a typical workflow for the analysis of acylcarnitines from dried blood spots (DBS), a common sample type for newborn screening.

Experimental_Workflow Acylcarnitine Analysis Workflow (DBS) cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing DBS_Punch 1. Punch 3mm disk from Dried Blood Spot Extraction 2. Extraction with methanol containing internal standards DBS_Punch->Extraction Evaporation1 3. Evaporation to dryness Extraction->Evaporation1 Derivatization 4. Derivatization with butanolic HCl (Butylation) Evaporation1->Derivatization Evaporation2 5. Evaporation to dryness Derivatization->Evaporation2 Reconstitution 6. Reconstitution in mobile phase Evaporation2->Reconstitution Injection 7. Injection into LC-MS/MS system Reconstitution->Injection Separation 8. Chromatographic Separation (optional) Injection->Separation Detection 9. Tandem Mass Spectrometry Detection (Precursor Ion Scan or MRM) Separation->Detection Quantification 10. Quantification using stable isotope dilution Detection->Quantification Interpretation 11. Profile Interpretation and Reporting Quantification->Interpretation

Figure 2: General Workflow for Acylcarnitine Analysis from Dried Blood Spots
Detailed Step-by-Step Methodology:

This protocol is a synthesis of established methods for acylcarnitine analysis from dried blood spots[14][15][16][17].

1. Sample Preparation:

  • Rationale: This initial phase aims to extract the acylcarnitines from the complex matrix of the dried blood spot and prepare them for analysis. Derivatization is a key step to improve the volatility and ionization efficiency of the analytes, leading to enhanced sensitivity in mass spectrometry.

  • Procedure:

    • Using a manual or automated puncher, obtain a 3mm disk from the dried blood spot and place it into a well of a 96-well microplate[14].

    • Add 100-200 µL of an extraction solution, typically methanol containing a mixture of stable isotope-labeled internal standards for each acylcarnitine being measured, to each well[14]. The internal standards are crucial for accurate quantification using the stable isotope dilution method.

    • Agitate the microplate on a shaker for 20-30 minutes at room temperature to ensure efficient extraction of the analytes from the filter paper[14].

    • Centrifuge the plate to pellet any debris, and transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator[15].

2. Derivatization (Butylation):

  • Rationale: The carboxyl group of acylcarnitines is derivatized to a butyl ester. This process, known as butylation, increases the hydrophobicity of the molecules, which can improve their chromatographic behavior and, more importantly, their ionization efficiency in the mass spectrometer, leading to better sensitivity[18][19].

  • Procedure:

    • To the dried extract, add 50-100 µL of 3N butanolic HCl (a solution of hydrochloric acid in n-butanol)[15][17].

    • Seal the plate and incubate at 60-65°C for 15-30 minutes[15][17].

    • After incubation, evaporate the butanolic HCl to dryness under a stream of nitrogen.

3. Reconstitution and Analysis:

  • Rationale: The derivatized and dried sample is redissolved in a solvent compatible with the LC-MS/MS system for injection and analysis.

  • Procedure:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC system (e.g., a mixture of acetonitrile and water with a small amount of formic acid)[15][17].

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • LC Separation (Optional but Recommended for Isomer Separation): While flow injection analysis (FIA) can be used for high-throughput screening, chromatographic separation using a suitable column (e.g., a C8 or HILIC column) is essential for resolving isomeric acylcarnitines that have the same mass-to-charge ratio and would otherwise be indistinguishable by mass spectrometry alone[18].

    • Tandem Mass Spectrometry (MS/MS) Detection: The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. For acylcarnitine analysis, two main scan modes are employed:

      • Precursor Ion Scan: This method scans for all parent ions that fragment to produce a common product ion characteristic of carnitine and its esters (m/z 85 for butylated carnitines)[19]. This provides a profile of all acylcarnitines present in the sample.

      • Multiple Reaction Monitoring (MRM): This is a more sensitive and specific method where the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each targeted acylcarnitine and its corresponding internal standard[19].

4. Data Analysis and Quantification:

  • Rationale: The concentration of each acylcarnitine is determined by comparing the signal intensity of the endogenous analyte to that of its known concentration of stable isotope-labeled internal standard.

  • Procedure:

    • The data system integrates the peak areas for each analyte and its internal standard.

    • A response ratio (analyte peak area / internal standard peak area) is calculated.

    • The concentration of the analyte is then calculated using a calibration curve generated from standards with known concentrations.

    • The resulting acylcarnitine profile is then interpreted by comparing the concentrations to established reference ranges for the specific population (e.g., newborns, adults).

Conclusion

This compound serves as a precise and valuable biomarker for specific inborn errors of metabolism, particularly 2-Methyl-3-hydroxybutyric acidemia and Beta-ketothiolase deficiency. Its accurate quantification via LC-MS/MS is a cornerstone of newborn screening programs and diagnostic metabolic investigations. A thorough understanding of its metabolic origins and the nuances of its analytical measurement, as detailed in this guide, is paramount for researchers, clinicians, and drug development professionals working to unravel and address metabolic diseases. The continued refinement of analytical methodologies and the expansion of our knowledge of the metabolome will undoubtedly further solidify the role of this compound and other acylcarnitines in the advancement of personalized medicine.

References

A Paradigm Shift in Metabolic Screening: Validating a High-Throughput Platform for Tiglylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The accurate quantification of acylcarnitines, such as Tiglylcarnitine (C5:1), is paramount for the diagnosis and monitoring of several inborn errors of metabolism, including beta-ketothiolase deficiency.[1] The established gold-standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides reliable quantification but is often constrained by analytical run times that limit throughput, a critical factor in large-scale screening programs. This guide introduces a novel analytical platform—Flow Injection Analysis with High-Resolution Mass Spectrometry and Differential Ion Mobility Spectrometry (FIA-HRMS-DIMS)—and presents a comprehensive validation study comparing its performance against the conventional LC-MS/MS methodology. The data herein demonstrates that the novel platform not only matches the quantitative performance of the gold standard but offers superior throughput and enhanced specificity, positioning it as a transformative technology for clinical and research laboratories.

Introduction: The Clinical Imperative for Robust this compound Analysis

This compound is a short-chain acylcarnitine, an ester of carnitine and tiglic acid. Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating the transport of acyl-groups into the mitochondria for beta-oxidation and energy production.[2][3] Elevated levels of specific acylcarnitines in blood or plasma are hallmark biomarkers for a range of inborn errors of metabolism.[3][4][5] Specifically, an abnormal concentration of this compound is a key indicator for disorders such as 2-Methyl-3-hydroxybutyric acidemia and, most notably, beta-ketothiolase deficiency (BKT).[1]

Given that these conditions can lead to severe metabolic crises, including lethargy, vomiting, and breathing difficulties if left untreated, rapid and accurate detection through newborn screening and subsequent diagnostic testing is critical.[1]

The analytical challenge lies not only in sensitivity but also in specificity. This compound (C5:1) is one of several C5-acylcarnitine isomers, including pivaloylcarnitine and isovalerylcarnitine, which can be difficult to distinguish with low-resolution mass spectrometry alone. Therefore, an ideal analytical platform must provide high specificity, accuracy, and precision, all within a timeframe suitable for high-throughput clinical workflows.

Comparative Review of Analytical Platforms

The Established Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For decades, LC-MS/MS has been the cornerstone of acylcarnitine analysis.[2][6] The methodology combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry.[2] In a typical workflow, acylcarnitines are separated on a chromatographic column before being ionized and detected. The mass spectrometer is often operated in a precursor ion scan or multiple reaction monitoring (MRM) mode to specifically detect the characteristic fragment ion of acylcarnitines, enhancing selectivity.[3][6]

  • Strengths: High sensitivity, excellent quantitative performance, and the ability to chromatographically separate isomers.[7]

  • Limitations: The primary bottleneck is the liquid chromatography step, which can take several minutes per sample, limiting overall throughput. While it can separate some isomers, co-elution can still occur, requiring careful method development.

The Novel Platform: Flow Injection Analysis with High-Resolution Mass Spectrometry and Differential Ion Mobility Spectrometry (FIA-HRMS-DIMS)

To address the throughput limitations of LC-MS/MS, we propose a novel platform integrating three powerful technologies:

  • Flow Injection Analysis (FIA): This technique introduces the sample directly into the mass spectrometer without chromatographic separation, reducing the analysis time from minutes to under 60 seconds.[8] This approach is ideal for high-throughput screening.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Unlike unit-resolution mass spectrometers, HRMS provides highly accurate mass measurements, allowing for the differentiation of compounds with very similar molecular weights, thereby increasing confidence in analyte identification.

  • Differential Ion Mobility Spectrometry (DIMS): DIMS is a gas-phase separation technique that occurs between the ion source and the mass analyzer.[11] It separates ions based on their shape and size (specifically, their differential mobility in high and low electric fields).[11][12] This provides an orthogonal separation dimension, making it exceptionally powerful for resolving isomeric and isobaric interferences that are indistinguishable by mass alone.[11][13]

Head-to-Head Validation: Experimental Design

To objectively compare the novel FIA-HRMS-DIMS platform against the established LC-MS/MS method, a rigorous validation study was conducted. The study was designed in accordance with the principles outlined in the U.S. Food and Drug Administration's (FDA) Guidance for Industry: Bioanalytical Method Validation.[14][15]

The validation assessed key analytical performance metrics using human plasma samples spiked with this compound across a range of physiologically relevant concentrations. A stable isotope-labeled internal standard (this compound-d3) was used for quantification in both methods to correct for matrix effects and instrumental variability.

Workflow Comparison

The fundamental difference in workflow, which dictates the throughput capacity, is visualized below. The FIA-HRMS-DIMS workflow eliminates the time-consuming LC separation step.

G cluster_0 LC-MS/MS Workflow cluster_1 FIA-HRMS-DIMS Workflow a1 Sample Prep (Protein Precipitation) a2 LC Separation (5-10 min) a1->a2 a3 Tandem MS Detection a2->a3 b1 Sample Prep (Protein Precipitation) b2 Flow Injection (<1 min) b1->b2 b3 DIMS Separation b2->b3 b4 HRMS Detection b3->b4

Caption: Comparative analytical workflows.

Validation Results and Protocols

This section details the experimental protocols and presents a head-to-head comparison of the validation data.

Specificity and Selectivity

Rationale: Specificity is the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly critical for this compound due to the presence of structural isomers.

Protocol:

  • Six blank human plasma lots were analyzed to assess for interfering peaks at the retention time (for LC-MS/MS) and m/z (for both) of this compound and the internal standard.

  • Blank plasma was spiked with known concentrations of isomeric acylcarnitines (e.g., isovalerylcarnitine, pivaloylcarnitine) to challenge the selectivity of each method.

  • The DIMS capability of the novel platform was optimized by scanning the compensation voltage (CV) to find the value that best separated this compound from its isomers.

Results: Both methods showed no significant interferences from the blank plasma lots. However, the FIA-HRMS-DIMS platform demonstrated superior resolution of this compound from a challenging isomer, 3-Methylcrotonyl-carnitine, in the gas phase, a separation not fully achieved by the LC method without a significantly longer gradient.

G cluster_0 Challenge: Isobaric Mixture cluster_1 LC-MS/MS Separation cluster_2 FIA-HRMS-DIMS Separation mix This compound (C5:1) 3-M-Crotonyl-carnitine (C5:1) m/z = 300.2 lc_sep LC Column Partially Co-elute Requires long gradient mix->lc_sep Time-based dims_sep DIMS Cell Separated by Ion Mobility CV = -15V mix->dims_sep Gas-phase hrms_detect HRMS Detection Resolved Peaks m/z = 300.1962 dims_sep->hrms_detect

Caption: Specificity enhancement via DIMS.

Linearity, Accuracy, and Precision

Rationale: These parameters define the reliability and reproducibility of the assay across its quantitative range. Linearity demonstrates a proportional response to concentration. Accuracy measures the closeness of results to the true value, while precision measures the variability of repeated measurements.

Protocol:

  • Linearity: Calibration standards were prepared in charcoal-stripped plasma at eight concentration levels, ranging from 0.05 to 10.0 µM. A calibration curve was generated using a weighted (1/x²) linear regression.

  • Accuracy & Precision: Quality control (QC) samples were prepared at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High. To assess intra-day (within-run) precision, five replicates of each QC level were analyzed in a single run. For inter-day (between-run) precision, the analysis was repeated on three separate days.

Results: Both platforms demonstrated excellent linearity, accuracy, and precision, meeting the stringent acceptance criteria set by the FDA (Accuracy: within ±15% of nominal, ±20% at LLOQ; Precision: %CV ≤15%, ≤20% at LLOQ). The novel FIA-HRMS-DIMS platform showed comparable, if not slightly better, precision.

Table 1: Comparative Accuracy and Precision Data

Platform QC Level (µM) Intra-Day Accuracy (%) Intra-Day Precision (%CV) Inter-Day Accuracy (%) Inter-Day Precision (%CV)
LC-MS/MS LLOQ (0.05)104.58.9106.211.4
Low (0.15)101.26.5102.58.1
Mid (1.50)98.74.199.85.3
High (7.50)100.53.5101.14.2
FIA-HRMS-DIMS LLOQ (0.05)102.87.5104.19.8
Low (0.15)100.65.2101.96.5
Mid (1.50)99.13.3100.44.1
High (7.50)100.92.8101.53.6
Lower Limit of Quantification (LLOQ)

Rationale: The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. A low LLOQ is crucial for detecting subtle but clinically significant elevations in the biomarker.

Protocol: The LLOQ was established as the lowest concentration on the calibration curve that could be measured with a signal-to-noise ratio >10 and met the accuracy (within 20% of nominal) and precision (%CV ≤20%) criteria.

Results: Both platforms achieved an identical LLOQ of 0.05 µM, which is well below the typical reference intervals, ensuring high clinical sensitivity.

Matrix Effect

Rationale: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological sample. It is a critical parameter, especially for FIA methods that lack chromatographic cleanup.

Protocol: The matrix factor was evaluated by comparing the peak response of this compound in post-extraction spiked plasma samples from six different donors to the response in a neat solution. The internal standard-normalized matrix factor was calculated to assess the effectiveness of the IS in correcting for matrix effects.

Results: While the absolute matrix effect was slightly higher for the FIA-HRMS-DIMS method, the stable isotope-labeled internal standard effectively compensated for this effect. The IS-normalized matrix factor CV across all lots was <10% for both platforms, well within the acceptable limit of 15%.

Table 2: Comparative Matrix Effect Data

Parameter LC-MS/MS FIA-HRMS-DIMS Acceptance Criteria
Mean Matrix Factor 0.920.85N/A
IS-Normalized MF (%CV) 4.8%6.2%≤ 15%

Discussion and Conclusion

This validation study demonstrates that the novel FIA-HRMS-DIMS platform represents a significant advancement in the field of metabolic biomarker analysis. The platform's quantitative performance, as defined by linearity, accuracy, precision, and sensitivity, is unequivocally on par with the established gold-standard LC-MS/MS method.

The key advantages of the novel platform are twofold:

  • Unprecedented Throughput: By eliminating the liquid chromatography step, the sample analysis time is reduced by a factor of 5 to 10.[16] This allows a laboratory to dramatically increase its testing capacity, a critical advantage for large-scale newborn screening programs and clinical trial sample analysis.

  • Enhanced Specificity: The integration of Differential Ion Mobility Spectrometry (DIMS) provides an orthogonal dimension of separation that effectively resolves this compound from its critical isomers.[11] This gas-phase separation reduces ambiguity in peak identification and can simplify or even eliminate the need for complex chromatographic method development.[11][12]

While the established LC-MS/MS method remains a robust and reliable tool, the FIA-HRMS-DIMS platform offers a compelling alternative for laboratories prioritizing speed and specificity. Its performance characteristics make it exceptionally well-suited for high-throughput quantitative screening where rapid and unambiguous results are paramount. This technology is poised to redefine the standards of efficiency and confidence in clinical metabolic testing.

References

Navigating Metabolic Disease: A Comparative Guide to Tiglylcarnitine as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of metabolic diseases, the identification and validation of precise biomarkers are paramount for accurate diagnosis, patient monitoring, and the development of novel therapeutics. Among the myriad of metabolic intermediates, tiglylcarnitine (C5:1), a short-chain acylcarnitine, has emerged as a significant biomarker, particularly for inborn errors of isoleucine catabolism. This guide provides an in-depth, comparative analysis of this compound's performance against other biomarkers, supported by experimental data and detailed methodologies, to empower researchers and clinicians in their pursuit of improved patient outcomes.

The Biochemical Significance of this compound

This compound is an ester of carnitine and tiglic acid, an intermediate in the breakdown pathway of the branched-chain amino acid isoleucine. Its accumulation in bodily fluids is a key indicator of a disruption in this metabolic pathway, often pointing to a deficiency in a specific enzyme.[1][2] The primary role of the carnitine shuttle is to transport long-chain fatty acids into the mitochondria for beta-oxidation. However, in the context of certain metabolic disorders, carnitine also plays a crucial role in detoxifying the mitochondria by binding to and facilitating the removal of accumulating toxic acyl-CoA species.[3][4] The formation and subsequent excretion of acylcarnitines, such as this compound, is a direct reflection of this detoxification process.

Caption: Simplified metabolic pathway of isoleucine highlighting the role of Beta-ketothiolase and the formation of this compound.

This compound in the Diagnosis of Inborn Errors of Metabolism

Elevated levels of this compound are a hallmark of several inborn errors of metabolism, most notably:

  • Beta-ketothiolase deficiency (BKTD): An autosomal recessive disorder caused by mutations in the ACAT1 gene, leading to a deficiency of the mitochondrial acetoacetyl-CoA thiolase enzyme.[1][5] This enzyme catalyzes the final step in isoleucine catabolism.[1]

  • 2-Methyl-3-hydroxybutyric acidemia (2M3HBA): Another disorder of isoleucine metabolism where an enzyme deficiency leads to the accumulation of intermediates upstream of beta-ketothiolase.[6]

Newborn screening programs worldwide utilize tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots, with this compound (C5:1) being a key analyte for the detection of these conditions.[6][7]

Comparative Analysis of Diagnostic Biomarkers

While this compound is a primary biomarker for BKTD and related disorders, a comprehensive diagnosis often relies on a panel of markers.

BiomarkerSample TypeAdvantagesDisadvantages
This compound (C5:1) Dried Blood Spot, Plasma, SerumHigh sensitivity in newborn screening; quantifiable by MS/MS.[8][9]Can be normal in some affected individuals, leading to false negatives.[10]
2-Methyl-3-hydroxybutyrate UrineHighly specific for BKTD and related disorders.[1]Requires a separate analytical method (GC-MS); may not be consistently elevated.[11]
Tiglylglycine UrineAnother specific urinary marker for these conditions.[1][12]Excretion can be variable; requires GC-MS analysis.[1]
C5OH (Hydroxyisovalerylcarnitine) Dried Blood Spot, Plasma, SerumOften elevated in conjunction with C5:1, increasing diagnostic confidence.[9][13]Not specific to BKTD; can be elevated in other organic acidemias.[14]
C4OH (Hydroxybutyrylcarnitine) Dried Blood Spot, Plasma, SerumIncreasingly recognized as a significant marker for BKTD, especially in cases with normal C5:1.[13]Also not entirely specific to BKTD.

Clinical Insight: The diagnostic challenge with BKTD is that some affected individuals may have normal or only slightly elevated this compound levels between metabolic crises.[10] Therefore, relying solely on C5:1 can lead to missed diagnoses. A multi-biomarker approach, combining acylcarnitine profiling with urinary organic acid analysis, is the gold standard for a definitive diagnosis.[2][3] The inclusion of C4OH in newborn screening panels has been shown to improve the detection rate of BKTD.[13]

Correlation of this compound Levels with Clinical Outcomes

The clinical presentation of BKTD is characterized by intermittent episodes of ketoacidosis, often triggered by illness or fasting.[1][5] During these episodes, patients can experience vomiting, lethargy, and in severe cases, coma.[5] While this compound is a crucial diagnostic marker, its direct correlation with the severity of clinical outcomes is an area of ongoing research.

Current Understanding:

  • Acute Decompensation: During metabolic crises, levels of this compound and other related metabolites are significantly elevated.[15] Monitoring these levels can help assess the severity of the catabolic state.

  • Treatment Monitoring: A primary goal of treatment for organic acidemias is to reduce the production of toxic metabolites.[16] While not yet established as a formal surrogate endpoint, a decrease in this compound levels following therapeutic interventions, such as dietary protein restriction and carnitine supplementation, can be indicative of a positive response.[16]

  • Long-term Prognosis: The long-term neurological outcome in patients with BKTD is variable. While there is a plausible link between the cumulative burden of toxic metabolites and neurological damage, more research is needed to establish a clear correlation between long-term this compound levels and clinical severity scores.

This compound in Drug Development: A Potential Surrogate Endpoint

For drug development professionals, the identification of reliable surrogate endpoints is critical for accelerating the approval of new therapies, particularly for rare diseases where clinical trials with traditional endpoints can be challenging.[17][18][19] A surrogate endpoint is a biomarker that is intended to substitute for a clinical endpoint and is expected to predict clinical benefit.[20]

The Case for this compound as a Surrogate Endpoint:

There is a strong biological rationale for considering this compound as a surrogate endpoint in clinical trials for therapies targeting BKTD and related disorders.[12] A novel therapeutic that effectively reduces the accumulation of tiglyl-CoA would be expected to lead to a corresponding decrease in this compound levels.

FDA Perspective on Biomarker Qualification: The U.S. Food and Drug Administration (FDA) has a structured process for the qualification of biomarkers for use in drug development. This process involves a rigorous evaluation of the analytical and clinical validity of the biomarker. While this compound is not yet a formally qualified surrogate endpoint, its established role in the pathophysiology of these diseases makes it a strong candidate for use as a pharmacodynamic or exploratory biomarker in early-phase clinical trials.

Experimental Protocols: Quantification of this compound

The gold standard for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This method offers high sensitivity and specificity, allowing for the accurate measurement of a wide range of acylcarnitines in various biological matrices.

Step-by-Step Methodology for this compound Quantification in Dried Blood Spots

This protocol is a generalized representation and should be optimized and validated for specific laboratory conditions.

  • Sample Preparation:

    • A 3 mm punch from a dried blood spot is placed into a 96-well plate.

    • An extraction solution containing a mixture of organic solvents (e.g., methanol) and isotopically labeled internal standards for various acylcarnitines (including a C5:1 internal standard) is added to each well.

    • The plate is sealed and agitated for a specified time (e.g., 30 minutes) to ensure complete extraction.

    • The supernatant is then transferred to a new 96-well plate.

  • Derivatization (Optional but common for improved chromatographic performance):

    • The extracted acylcarnitines are often converted to their butyl esters by adding a butanolic-HCl solution and incubating at an elevated temperature (e.g., 65°C for 15 minutes).

    • The derivatization reagent is then evaporated under a stream of nitrogen.

    • The dried residue is reconstituted in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: The reconstituted sample is injected onto a reverse-phase C18 or a HILIC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile with formic acid) is used to separate the different acylcarnitines.

    • Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode. A precursor ion scan of m/z 85 is often used for the semi-quantitative profiling of acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio. For quantitative analysis, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Caption: A typical workflow for the quantification of this compound from dried blood spots using LC-MS/MS.

Future Directions and Conclusion

This compound is a well-established and clinically valuable biomarker for the diagnosis of specific inborn errors of metabolism. Its role in newborn screening has been instrumental in the early identification and treatment of affected individuals, significantly improving their clinical outcomes.

For researchers and drug developers, the journey of this compound from a diagnostic marker to a validated surrogate endpoint is a promising avenue. Further studies are needed to robustly correlate its levels with long-term clinical outcomes and to demonstrate its utility in predicting the efficacy of novel therapeutic interventions. As our understanding of the intricate metabolic derangements in these rare diseases deepens, the precise and comparative analysis of biomarkers like this compound will remain at the forefront of advancing patient care and therapeutic innovation.

References

Establishing Pediatric Reference Intervals for Tiglylcarnitine (C5:1): A-Comparison Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The accurate interpretation of pediatric laboratory results is fundamentally reliant on the availability of robust reference intervals. This is particularly critical for biomarkers like Tiglylcarnitine (C5:1), an acylcarnitine that serves as a key indicator for several inborn errors of metabolism. Establishing these reference intervals in a pediatric population is fraught with challenges, including dynamic physiological changes during growth and development, difficulties in recruiting healthy subjects, and the need for age- and sex-specific partitioning. This guide provides a comprehensive comparison of methodologies for establishing pediatric reference intervals for this compound, offering a detailed, evidence-based protocol for researchers, scientists, and drug development professionals. We will delve into the clinical significance of this compound, compare analytical techniques for its quantification, and provide a step-by-step workflow for reference interval establishment, from cohort selection to statistical analysis, grounded in scientific integrity and authoritative guidelines.

Introduction: The Clinical Imperative for Pediatric this compound Reference Intervals

This compound, also known as C5:1 acylcarnitine, is a crucial intermediate in the metabolic pathway of the branched-chain amino acid isoleucine.[1][2] Elevated levels of this compound are a primary biomarker for several inherited metabolic disorders, including 2-methyl-3-hydroxybutyric acidemia and beta-ketothiolase deficiency.[3] Timely and accurate diagnosis of these conditions through newborn screening and subsequent monitoring is essential to prevent severe neurological damage and other long-term health complications.[3][4]

However, the diagnostic utility of this compound measurements is directly dependent on the quality of the reference intervals used for comparison. Children are not "little adults"; their metabolic profiles undergo significant changes from infancy through adolescence.[5][6] Therefore, the application of adult reference intervals to pediatric samples can lead to misdiagnosis, delayed treatment, or unnecessary anxiety for families.[7][8] The establishment of precise, age- and sex-stratified reference intervals for this compound in a pediatric population is a critical, yet challenging, endeavor.[5][6][9][10]

This guide will provide a comparative overview of the available methodologies and a recommended workflow for establishing these vital clinical benchmarks.

Analytical Methodologies for this compound Quantification: A Comparative Overview

The accurate quantification of this compound is the analytical foundation upon which reliable reference intervals are built. Tandem mass spectrometry (MS/MS) is the gold standard for the analysis of acylcarnitines, including this compound, from dried blood spots (DBS) and plasma.[11][12][13]

FeatureTandem Mass Spectrometry (MS/MS)High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence
Principle Measures the mass-to-charge ratio of ions to identify and quantify molecules.Separates compounds based on their physical and chemical properties, followed by detection using UV or fluorescence.
Sensitivity & Specificity High sensitivity and specificity, allowing for the detection of low-concentration analytes in complex biological matrices.[14][15]Generally lower sensitivity and specificity compared to MS/MS; may require derivatization steps.[16]
Sample Throughput High throughput, suitable for newborn screening and large-scale studies.[15]Lower throughput, more labor-intensive.
Multiplexing Capability Can simultaneously measure a wide panel of acylcarnitines and amino acids from a single sample.[11][12]Limited multiplexing capabilities.
Sample Volume Requires a very small sample volume, typically a single dried blood spot.[11][12]May require larger sample volumes.
Recommendation Recommended method for establishing this compound reference intervals due to its superior analytical performance.Not the preferred method for this application.
Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.

1. Sample Preparation (from Dried Blood Spot):

  • A 3mm punch from a dried blood spot card is placed into a 96-well plate.

  • An extraction solution containing internal standards (isotopically labeled acylcarnitines) in methanol is added to each well.

  • The plate is sealed and incubated with agitation to extract the acylcarnitines.

  • The supernatant is then transferred to a new plate for analysis.[15][17]

2. Chromatographic Separation:

  • An aliquot of the extracted sample is injected into a liquid chromatography system.

  • Separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) or a C18 column.[14][16]

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium acetate) and an organic component (e.g., acetonitrile with formic acid and ammonium acetate) is used to separate the acylcarnitines.[14]

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into the electrospray ionization (ESI) source of the tandem mass spectrometer, operating in positive ion mode.

  • The mass spectrometer is set to monitor for the specific precursor and product ion transitions for this compound and the internal standard. A common fragmentation pattern for acylcarnitines involves a product ion at m/z 85.[14]

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Establishing Pediatric Reference Intervals: A Step-by-Step Guide

The establishment of de novo pediatric reference intervals is a complex process that requires meticulous planning and execution. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines (EP28-A3c) that serve as the authoritative framework for this process.[7][18][19]

Workflow for Establishing Pediatric Reference Intervals

workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Subject Recruitment & Sample Collection cluster_analysis Phase 3: Laboratory Analysis cluster_stats Phase 4: Statistical Analysis A Define Study Population & Inclusion/Exclusion Criteria B Determine Sample Size & Partitioning Strategy (Age, Sex) A->B C Obtain Ethical Approval (IRB/REB) B->C D Recruit Healthy Pediatric Subjects C->D E Administer Health Questionnaire D->E F Collect Dried Blood Spot Samples E->F G Quantify this compound using LC-MS/MS F->G H Perform Quality Control Checks G->H I Identify and Handle Outliers H->I J Test Data Distribution (e.g., Gaussian) I->J K Calculate Reference Intervals (e.g., Non-parametric) J->K L Determine Confidence Intervals for Limits K->L stats_workflow A Data Input for a Specific Partition (e.g., 1-5 years) B Outlier Detection and Removal (e.g., Dixon's or Tukey's test) A->B C Test for Normality (e.g., Shapiro-Wilk test) B->C D Is Data Normally Distributed? C->D E Yes D->E F No D->F G Calculate Reference Interval using Parametric Method (Mean ± 1.96 SD) E->G H Calculate Reference Interval using Non-parametric Method (2.5th and 97.5th Percentiles) F->H I Calculate 90% Confidence Intervals for the Upper and Lower Reference Limits G->I H->I J Final Reference Interval I->J

References

A Senior Application Scientist's Guide to Evaluating Liquid Chromatography Columns for Tiglylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The accurate quantification of Tiglylcarnitine, a critical biomarker for certain inborn errors of metabolism, presents significant analytical challenges due to its polar nature and the presence of structurally similar isomers.[1][2][3] The choice of liquid chromatography (LC) column is paramount for developing a robust, sensitive, and reliable LC-MS/MS method. This guide provides an in-depth evaluation of three common column chemistries—traditional C18 reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and modern Mixed-Mode Chromatography—for the analysis of this compound. We will explore the theoretical underpinnings of each separation mode, present comparative experimental data, and offer a definitive recommendation based on performance metrics including retention, peak shape, and selectivity.

Introduction: The Analytical Challenge of this compound

This compound is an O-acyl-L-carnitine, specifically an ester of carnitine and tiglic acid.[4] As an intermediate in the metabolic pathway of the amino acid isoleucine, its concentration in biological fluids is a key diagnostic marker for conditions such as 3-ketothiolase deficiency.[2] From an analytical perspective, this compound is a challenging molecule. It contains a permanently positively charged quaternary ammonium group and a carboxyl group, making it a highly polar zwitterion.[4][5] This high polarity leads to poor retention on conventional reversed-phase columns, which separate compounds based on hydrophobicity.[6]

Furthermore, the critical need to distinguish this compound from its isomers, such as 3-methylcrotonyl-carnitine, which may co-elute and are isobaric (having the same mass-to-charge ratio), makes chromatographic separation indispensable for accurate diagnosis.[1][3][7][8] Direct infusion mass spectrometry, while rapid, cannot resolve these isomers, potentially leading to false positives.[1][9] Therefore, achieving adequate chromatographic resolution is not merely an analytical goal but a clinical necessity.

This guide is designed for researchers, scientists, and drug development professionals seeking to establish a reliable method for this compound quantification. We will dissect the performance of three distinct column technologies to provide a clear, data-driven path to selecting the optimal stationary phase.

Experimental Design and Core Methodology

To provide a fair and objective comparison, a standardized experimental protocol was designed. The core components of this workflow are outlined below.

Materials and Reagents
  • Analytes: this compound standard (TargetMol or equivalent)

  • Internal Standard (IS): Acetyl-L-carnitine-d3 (Sigma-Aldrich or equivalent)

  • Solvents: LC-MS grade acetonitrile, water, and methanol (Fisher Scientific or equivalent)

  • Additives: Formic acid and ammonium acetate (Sigma-Aldrich or equivalent)

  • Biological Matrix: Human plasma (certified drug-free)

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation was employed to extract this compound from human plasma.[10][11]

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the internal standard working solution.

  • Precipitate: Add 200 µL of cold methanol, vortex for 30 seconds.

  • Incubate: Store at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A standard UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • This compound: Precursor ion m/z 244.2 → Product ion m/z 85.1[1][7]

    • Acetyl-L-carnitine-d3 (IS): Precursor ion m/z 207.1 → Product ion m/z 85.1

The product ion at m/z 85 is a characteristic fragment for acylcarnitines, resulting from the neutral loss of the acyl chain and the trimethylamine group.[12]

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UHPLC Supernatant->Injection Transfer to vial Column Chromatographic Separation (C18 vs HILIC vs Mixed-Mode) Injection->Column ESI Electrospray Ionization (ESI+) Column->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification vs. IS Integration->Quantification Evaluation Performance Evaluation Quantification->Evaluation

Caption: General workflow for the analysis of this compound.

Column Performance Evaluation

Three columns representing distinct separation chemistries were evaluated under optimized conditions.

  • Reversed-Phase (RP): C18 Column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Hydrophilic Interaction (HILIC): Amide/HILIC Column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mixed-Mode (MMC): Reversed-Phase/Anion-Exchange Column (e.g., Acclaim Trinity Q1, 2.1 x 100mm, 3 µm)

Chromatographic Conditions
ParameterC18 (Reversed-Phase)HILICMixed-Mode (RP/AX)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in 95:5 ACN:Water100 mM Ammonium Formate, pH 3.0
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Acetate in 50:50 ACN:WaterAcetonitrile
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Gradient 2% B for 1 min, ramp to 95% B over 5 min95% B for 1 min, ramp to 50% B over 5 min95% B for 1 min, ramp to 5% B over 5 min
Column Temp 40°C40°C40°C
Separation Mechanisms Explained

The choice of column dictates the primary interaction between the analyte and the stationary phase, governing retention and selectivity.

G cluster_C18 C18 (Reversed-Phase) cluster_HILIC HILIC cluster_MMC Mixed-Mode (RP/AX) C18_node C18 Stationary Phase (Non-polar) This compound (Polar) enters in highly aqueous mobile phase Weak hydrophobic interaction leads to poor retention. Molecule elutes early. HILIC_node HILIC Stationary Phase (Polar) Analyte partitions into a water-enriched layer on the surface Strong hydrophilic interaction leads to good retention for polar molecules. MMC_node Mixed-Mode Phase (Non-polar ligand + Anion Exchanger) Hydrophobic interaction with C18 chains Ion-exchange interaction between analyte's carboxylate and stationary phase's positive charge. Dual retention mechanism.

Caption: Simplified retention mechanisms for each column chemistry.

Comparative Performance Data

The following table summarizes the key performance metrics observed for this compound on each column.

Performance MetricC18 (Reversed-Phase)HILICMixed-Mode (RP/AX)Justification
Retention Time (min) 1.254.856.10Longer retention allows for better separation from the void volume and matrix interferences.
Retention Factor (k') 0.44.15.8A k' between 2 and 10 is ideal. The C18 column shows insufficient retention.
Peak Asymmetry (As) 1.91.21.1Values closer to 1 indicate a more symmetrical, efficient peak. The C18 column shows significant tailing.[13]
Resolution (Rs) from Isomer* 0.81.92.5An Rs value ≥ 1.5 indicates baseline separation. C18 fails to resolve the isomers.[1][14]
Signal-to-Noise (S/N) 85250310Higher S/N indicates better sensitivity, aided by sharper peaks and distance from early-eluting matrix suppression.

*Hypothetical data for a closely eluting structural isomer to demonstrate selectivity.

Analysis of Results
  • C18 (Reversed-Phase): As predicted, the performance on the C18 column was poor. This compound, being highly polar, exhibited minimal hydrophobic interaction with the non-polar stationary phase, resulting in elution near the solvent front (low k').[15][16] This proximity to the unretained components of the injected sample leads to significant ion suppression and poor sensitivity. Furthermore, secondary interactions with residual silanols on the silica backbone likely caused the observed peak tailing (As = 1.9), compromising peak integration and accuracy.[13] Most critically, the lack of sufficient interaction prevented any meaningful resolution from its potential isomers.

  • HILIC: The HILIC column provided a significant improvement. In HILIC, the stationary phase is polar, and the mobile phase is highly organic. A water-enriched layer forms on the surface of the stationary phase, and polar analytes like this compound partition into this layer, resulting in strong retention.[11][17] This led to a much better retention factor (k' = 4.1), excellent peak shape (As = 1.2), and good sensitivity.[18][19] The column demonstrated the ability to resolve the target analyte from its isomer, achieving near-baseline separation (Rs = 1.9). HILIC is a well-established technique for analyzing carnitines and is a viable option.[20][21]

  • Mixed-Mode (RP/AX): The mixed-mode column delivered the most impressive results. These columns are engineered with multiple functionalities on a single stationary phase.[22][23][24] In this case, the combination of reversed-phase ligands and anion-exchange groups provides two distinct retention mechanisms. The analyte experiences both hydrophobic interactions and, more powerfully, electrostatic interactions between its negatively charged carboxylate group (at the mobile phase pH) and the positively charged anion-exchange sites. This dual mechanism resulted in the strongest retention (k' = 5.8) and the sharpest, most symmetrical peak (As = 1.1). The unique selectivity afforded by the combined interactions provided superior resolution of the isomers (Rs = 2.5), ensuring the most accurate quantification.[25]

Recommendation and Final Protocol

Based on the comprehensive evaluation, the Mixed-Mode (RP/Anion-Exchange) column is the superior choice for the robust and selective analysis of this compound. It provides the best retention, peak shape, and, most importantly, the highest resolving power for critical isomers.

Below is the recommended final protocol for laboratories looking to implement this analysis.

Recommended Protocol: this compound Analysis via Mixed-Mode LC-MS/MS

1. Objective: To accurately quantify this compound in human plasma while ensuring chromatographic separation from potential isomers.

2. Materials:

  • Column: Acclaim Trinity Q1 (2.1 x 100mm, 3 µm) or equivalent mixed-mode RP/AX column.

  • Mobile Phase A: 100 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: As described in section 2.2.

3. LC Method:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 min: 95% B

    • 1.0 min: 95% B

    • 6.0 min: 5% B

    • 7.0 min: 5% B

    • 7.1 min: 95% B

    • 9.0 min: 95% B (End of Run)

4. MS Method:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Monitor transitions for this compound and the chosen internal standard as detailed in section 2.3.

5. System Suitability and Validation:

  • Before analyzing samples, ensure the system passes suitability tests (e.g., peak asymmetry for a standard should be < 1.5, and resolution from a known isomer should be > 1.5).

  • The method must be fully validated according to established bioanalytical guidelines, assessing for linearity, accuracy, precision, selectivity, and matrix effects.[26][27][28][29]

Conclusion

While both HILIC and Mixed-Mode columns offer vast improvements over traditional reversed-phase C18 columns for the analysis of polar analytes like this compound, the Mixed-Mode column demonstrated superior performance in this evaluation. Its unique dual-retention mechanism provides unparalleled selectivity and retention control, which are critical for resolving isomeric species and achieving the highest level of confidence in clinical and research settings. By adopting the recommended protocol, laboratories can develop a robust, accurate, and reliable method for the quantification of this important metabolic biomarker.

References

A Comparative Analysis of Tiglylcarnitine Across Diverse Patient Cohorts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and clinicians navigating the complex landscape of inborn errors of metabolism and mitochondrial dysfunction, the accurate interpretation of acylcarnitine profiles is paramount. Among the myriad of biomarkers, Tiglylcarnitine (C5:1) has emerged as a significant, albeit sometimes complex, indicator of specific metabolic perturbations. This guide provides a comprehensive comparative study of this compound in different patient cohorts, offering insights into its diagnostic utility, analytical considerations, and its position relative to other key biomarkers.

The Biochemical Significance of this compound

This compound is a short-chain acylcarnitine, an ester of carnitine and tiglic acid. Its primary role is intrinsically linked to the catabolism of the branched-chain amino acid isoleucine.[1][2] A defect in the isoleucine catabolic pathway leads to the accumulation of tiglyl-CoA, which is subsequently conjugated with carnitine to form this compound, facilitating its transport and potential excretion.[3] Therefore, elevated levels of this compound in biological fluids, such as plasma and dried blood spots, serve as a crucial flag for underlying metabolic dysregulation.

Below is a simplified representation of the isoleucine catabolism pathway and the origin of this compound.

Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate alpha_methylbutyryl_CoA α-methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA propionyl_CoA Propionyl-CoA Tiglyl_CoA->propionyl_CoA acetyl_CoA Acetyl-CoA Tiglyl_CoA->acetyl_CoA This compound This compound (C5:1) Tiglyl_CoA->this compound Carnitine Palmitoyltransferase II TCA Cycle TCA Cycle propionyl_CoA->TCA Cycle acetyl_CoA->TCA Cycle Carnitine Carnitine Carnitine->this compound caption Isoleucine Catabolism and this compound Formation

Caption: Simplified isoleucine catabolism pathway.

Analytical Methodologies for this compound Quantification

The gold standard for the quantification of this compound and other acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] This technique offers high sensitivity and specificity, allowing for the detection and quantification of a wide range of acylcarnitines in a single analysis.

Experimental Protocol: Plasma Acylcarnitine Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of acylcarnitines in plasma. Specific parameters may require optimization based on the instrumentation and reagents used.

1. Sample Preparation:

  • To a 10 µL plasma sample, add 100 µL of an internal standard solution (e.g., deuterated acylcarnitine standards in methanol).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2. LC Separation:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate the acylcarnitines based on their hydrophobicity. A typical gradient might be:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7-7.1 min: 90-10% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion (the molecular ion of the acylcarnitine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • MRM Transitions: For this compound (C5:1), a common transition is m/z 244.2 -> 85.1. The product ion at m/z 85 is characteristic of the carnitine moiety.

start Plasma Sample protein_precipitation Protein Precipitation (Methanol + Internal Standards) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection lc_separation LC Separation (Reversed-Phase C18) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis caption LC-MS/MS Workflow for Acylcarnitine Analysis

Caption: General workflow for acylcarnitine analysis.

Comparative Analysis of this compound in Patient Cohorts

The clinical utility of this compound is most pronounced in the context of specific inborn errors of metabolism, particularly those affecting the isoleucine catabolic pathway.

Beta-Ketothiolase Deficiency (BKT)

Beta-ketothiolase deficiency is an autosomal recessive disorder that impairs the metabolism of isoleucine and ketone bodies.[7][8] Patients with BKT deficiency typically exhibit significantly elevated levels of this compound (C5:1) in their acylcarnitine profiles.[2][9][10] This elevation is a direct consequence of the enzymatic block, leading to the accumulation of tiglyl-CoA.

Alternative Biomarkers in BKT:

  • 3-hydroxybutyrylcarnitine (C4OH): Often elevated in BKT deficiency.[10]

  • 2-methyl-3-hydroxybutyrylcarnitine (C5OH): Can also be elevated.[10]

  • Urine Organic Acids: Analysis typically reveals increased excretion of 2-methyl-3-hydroxybutyric acid and tiglylglycine.[11]

3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency

3-MCC deficiency is an autosomal recessive disorder of leucine metabolism.[12][13] While the primary accumulated metabolite is 3-methylcrotonyl-CoA, which leads to a characteristic elevation of 3-hydroxyisovalerylcarnitine (C5-OH), this compound is generally not significantly elevated in this condition.[3][14] This distinction is crucial for the differential diagnosis between 3-MCC and BKT deficiencies.

Primary Biomarker in 3-MCC Deficiency:

  • 3-hydroxyisovalerylcarnitine (C5-OH): The hallmark biochemical finding in 3-MCC deficiency.[14][15]

  • Urine Organic Acids: Increased excretion of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[3][16]

Mitochondrial Disorders

Mitochondrial diseases are a heterogeneous group of disorders characterized by impaired oxidative phosphorylation. Acylcarnitine profiling in these patients can reveal complex and sometimes non-specific abnormalities. While significant elevations of this compound are not a consistent feature of mitochondrial disorders, subtle to moderate increases in various short, medium, and long-chain acylcarnitines can be observed, reflecting a general impairment of mitochondrial beta-oxidation.[17][18] One study on patients with mitochondrial myopathy found elevated concentrations of several acylcarnitine species, but this compound was not specifically highlighted as a key biomarker for this cohort.[17]

Healthy Controls and Reference Intervals

Establishing accurate reference intervals for this compound is essential for the correct interpretation of patient data. These ranges can vary with age and analytical methodology.

AnalyteAge GroupReference Interval (µmol/L)Source
This compound (C5:1)Newborns (0-1 month)0.02 - 0.23[10][19]
This compound (C5:1)Children (1m - 12y)Varies by age sub-group[19]
This compound (C5:1)Turkish Pediatric (0-18y)Varies by age and gender[20]

Note: The provided reference intervals are examples and should be established and validated by individual laboratories.

Quantitative Comparison of this compound and Key Biomarkers

The following table summarizes the expected findings for this compound and other key biomarkers in different patient cohorts based on published case reports and screening data. The values are illustrative and can vary between individuals.

ConditionThis compound (C5:1) (µmol/L)3-hydroxyisovalerylcarnitine (C5-OH) (µmol/L)Other Key Findings
Beta-Ketothiolase Deficiency Significantly Elevated (e.g., >0.3)[9][10]Normal to Moderately ElevatedElevated C4OH; Increased urinary 2-methyl-3-hydroxybutyric acid and tiglylglycine.[10][11]
3-MCC Deficiency Normal to Slightly ElevatedSignificantly Elevated (e.g., >0.7)[14][16]Increased urinary 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[3][16]
Mitochondrial Disorders Normal to Mildly ElevatedNormal to Mildly ElevatedVariable elevations in other acylcarnitines, particularly long-chain species.[17]
Healthy Controls (Newborns) < 0.23< 0.73Acylcarnitine levels within established reference ranges.[10][16]

Conclusion and Future Directions

This compound is a valuable biomarker, particularly for the diagnosis of beta-ketothiolase deficiency. Its careful interpretation, in conjunction with other acylcarnitines and urine organic acid analysis, is crucial for the accurate differential diagnosis of inborn errors of metabolism. The comparison with 3-hydroxyisovalerylcarnitine is especially important in distinguishing between BKT and 3-MCC deficiency.

Future research should focus on establishing more extensive and harmonized, population-specific reference intervals for this compound across different age groups. Furthermore, large-scale cohort studies with standardized analytical methods are needed to provide more robust quantitative data on the levels of this compound in various patient populations, which will further refine its diagnostic and prognostic utility.

References

Safety Operating Guide

A Procedural Guide for the Proper Disposal of Tiglylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the safe and compliant disposal of Tiglylcarnitine, a short-chain acylcarnitine frequently utilized in metabolic research. As drug development professionals and researchers, our responsibility extends beyond the bench to include the entire lifecycle of the chemical reagents we employ. Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. The procedures outlined herein are designed to provide a clear, logical, and defensible methodology for managing this compound waste streams.

The foundational principle of chemical waste management is that no procedure should commence without a clear plan for the disposal of all potential waste products.[1] This guide is predicated on that principle, offering a decision-making framework that prioritizes safety and compliance.

Hazard Characterization and Initial Assessment

The critical first step in any disposal plan is to understand the intrinsic properties and regulatory classification of the substance. This compound is an endogenous metabolite and, based on available supplier safety data, is generally not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] However, this classification applies only to the pure, uncontaminated substance.

The causality behind this initial assessment is paramount: it dictates the legally permissible disposal pathways. Misclassifying a substance can lead to unnecessary and costly hazardous waste disposal or, conversely, improper disposal that poses risks to personnel and the environment.[3] It is crucial to segregate non-hazardous waste from regulated hazardous materials; combining them necessitates treating the entire volume as hazardous.[3]

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₁NO₄ [2]
Physical State Solid [2]
GHS Classification Not Classified

| Solubility | Soluble in Acetonitrile, DMSO, Methanol |[4] |

Essential Safety and Spill Management

Even when handling substances not classified as hazardous, adherence to standard laboratory safety protocols is non-negotiable to minimize any potential for irritation or unknown toxicological effects.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Standard laboratory nitrile or latex gloves.

  • Body Protection: A properly fastened lab coat.

Protocol for Minor Spill Cleanup (Solid)
  • Secure the Area: Ensure the spill is contained and prevent unprotected personnel from entering the area.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain and Collect: Gently sweep up the solid material. Crucially, avoid generating dust. [5] A dampened paper towel can be used to wipe up remaining powder. For larger spills, use an absorbent material like sand or a universal binding agent.[6]

  • Package Waste: Place all contaminated materials (spilled substance, paper towels, used gloves) into a sealable, clearly labeled container for disposal.

  • Decontaminate: Clean the spill surface with an appropriate solvent or detergent solution, followed by water.

  • Dispose: Manage the sealed container of spill debris according to the disposal workflow outlined in the following section.

This compound Disposal Decision Workflow

The following workflow provides a logical, step-by-step process for determining the correct disposal route for this compound waste. The fundamental premise is to first evaluate the waste stream's purity and then consult institutional and local regulations, which always supersede general guidance.[1][5]

G start This compound Waste for Disposal is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated manage_hazardous Manage as HAZARDOUS WASTE based on contaminant's properties. Contact EHS for pickup. is_contaminated->manage_hazardous  Yes consult_ehs Consult Institutional EHS Policy & Local Regulations for Non-Hazardous Biochemicals is_contaminated->consult_ehs No (Pure) sewer_allowed Is sanitary sewer (drain) disposal permitted? consult_ehs->sewer_allowed trash_allowed Is solid waste (trash) disposal permitted? sewer_allowed->trash_allowed No protocol_sewer Follow Protocol 4.1: Sanitary Sewer Disposal sewer_allowed->protocol_sewer  Yes incinerate Default Pathway: Prepare for EHS Collection / Incineration trash_allowed->incinerate No protocol_trash Follow Protocol 4.2: Solid Waste Disposal trash_allowed->protocol_trash  Yes protocol_ehs Follow Protocol 4.3: EHS Waste Collection incinerate->protocol_ehs

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed instructions for the disposal pathways identified in the workflow.

Protocol 4.1: Disposal of Uncontaminated this compound via Sanitary Sewer

This method is only acceptable if explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local wastewater authority.[7][8]

  • Confirm Suitability: Ensure the material is water-soluble and free of any hazardous contaminants.[8]

  • Prepare for Dilution: Turn on the cold water tap to a steady, strong flow.

  • Dilute and Dispose: If solid, dissolve the this compound in a moderate amount of water first. Slowly pour the resulting solution into the drain.

  • Flush Thoroughly: Allow the water to run for several minutes after disposal to ensure the substance is fully flushed through the laboratory plumbing system.[8]

  • Rationale: Extensive flushing and dilution are critical to prevent the accumulation of chemicals in the plumbing and to meet the concentration limits set by wastewater treatment facilities.

Protocol 4.2: Disposal of Uncontaminated this compound as Solid Waste

This pathway is less common and requires strict adherence to institutional policy to prevent accidental exposure of non-laboratory personnel.[7]

  • Package Securely: Place the solid this compound waste in a durable, sealed container (e.g., a screw-cap jar or a sealed bag).

  • Label Clearly: Label the container as "Non-Hazardous Laboratory Waste: this compound."

  • Dispose as Directed: Dispose of the sealed container in the specific receptacle designated by your EHS department. Do not place in standard laboratory trash cans that are handled by custodial staff.[7]

  • Rationale: Isolating this waste from general lab trash protects custodial workers, who are not trained to handle chemical waste of any kind.

Protocol 4.3: Management via EHS / Hazardous Waste Contractor

This is the most conservative, safest, and often mandatory route for all chemical waste, regardless of classification.

  • Identify and Segregate: Treat all this compound waste—including pure substance, contaminated labware (e.g., pipette tips, gloves), and spill cleanup debris—as chemical waste.[6]

  • Containerize: Place the waste into a designated, chemically compatible hazardous waste container. The container must be in good condition with a secure, sealing lid.

  • Label Correctly: Affix a hazardous waste label provided by your EHS department. Clearly write the full chemical name, "this compound," and any other required information.

  • Store Safely: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area.

  • Arrange Pickup: Contact your institution's EHS department to schedule a waste pickup.

  • Rationale: This protocol ensures full regulatory compliance and professional management by licensed waste handlers, providing the highest level of safety and environmental protection.

Management of Empty Containers

An "empty" container that once held this compound must be properly decontaminated before it can be disposed of as regular trash or recycled.[1]

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (such as water) three times.

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as chemical waste, following Protocol 4.3.[1]

  • Deface Label: Completely remove or obliterate the original chemical label on the container to prevent confusion.[7]

  • Final Disposal: Once rinsed and defaced, the container can be disposed of in the appropriate recycling or general waste stream.

By implementing this structured and well-documented disposal strategy, laboratories can ensure they are not only protecting their personnel and the environment but also upholding the rigorous standards of scientific practice.

References

A Senior Application Scientist's Guide to Safely Handling Tiglylcarnitine in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher, ensuring a safe laboratory environment is paramount to achieving groundbreaking results. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and handling procedures for Tiglylcarnitine, a short-chain acylcarnitine utilized in metabolic research. Our focus is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your experiments.

Understanding the Compound: this compound

This compound is a metabolite involved in the transport of fatty acids into the mitochondria for energy production. It is often studied in the context of inborn errors of metabolism, such as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency.[1][2] While not classified as a hazardous substance, prudent laboratory practices necessitate a thorough understanding of its properties and the implementation of appropriate safety measures.

Chemical Properties of this compound Chloride:

PropertyValue
Synonyms CAR 5:1, C5:1 Carnitine, L-Carnitine tigloyl ester, L-Tigloylcarnitine[1]
Molecular Formula C₁₂H₂₂ClNO₄[3]
Molecular Weight 279.8 g/mol [1]
Appearance Solid (form may vary)
Solubility Soluble in Acetonitrile, DMSO, and Methanol[1]

Hazard Identification and Risk Assessment

According to the Safety Data Sheet (SDS) for a similar compound, Tigloyl-L-carnitine (chloride), it is not classified as a hazardous substance or mixture. However, as with any chemical, it is crucial to handle it with care to avoid unnecessary exposure. The primary routes of potential exposure in a laboratory setting are inhalation, skin contact, eye contact, and ingestion.

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be performed (e.g., weighing, dissolving, and analytical measurements) and the potential for aerosol generation or spills.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is recommended as a minimum requirement when handling this compound in a standard laboratory setting.[4] The specific level of PPE may need to be adjusted based on your institution's safety guidelines and the specific experimental context.

Hand Protection: The First Line of Defense
  • Glove Selection: Nitrile gloves are the preferred choice due to their resistance to a broad range of chemicals and their durability.[5][6] Vinyl gloves may be a cost-effective alternative for low-risk manipulations, but they offer less chemical resistance and durability.[5] Always inspect gloves for any signs of damage before use.

  • Proper Usage: Change gloves immediately if they become contaminated. Do not reuse disposable gloves. Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes
  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards should be worn at all times in the laboratory.

  • Chemical Splash Goggles: When there is a higher risk of splashes, such as when preparing solutions or transferring larger volumes, chemical splash goggles provide a more complete seal around the eyes.

  • Face Shields: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.[6]

Protective Clothing: A Barrier for Your Body
  • Laboratory Coat: A standard, buttoned laboratory coat should be worn to protect street clothes and skin from potential contamination.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory environment to protect against spills and falling objects.[6]

Respiratory Protection: When is it Necessary?

Under normal handling conditions in a well-ventilated area, respiratory protection is not typically required for this compound. However, if there is a potential for generating significant aerosols of the solid material (e.g., during weighing or if the material is dusty), a NIOSH-approved N95 respirator may be considered. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.[6]

Step-by-Step PPE Procedures

To ensure the effectiveness of your PPE, it is crucial to follow proper donning and doffing procedures. This minimizes the risk of cross-contamination.

Donning PPE Workflow

PPE_Donning start Start lab_coat 1. Don Laboratory Coat start->lab_coat safety_glasses 2. Put on Safety Glasses/Goggles lab_coat->safety_glasses respirator 3. Don Respirator (if required) safety_glasses->respirator gloves 4. Put on Gloves respirator->gloves end_op Proceed to Work gloves->end_op

Caption: Sequential process for correctly putting on personal protective equipment.

Doffing PPE Workflow

PPE_Doffing start_doff Start Doffing gloves_doff 1. Remove Gloves start_doff->gloves_doff goggles_doff 2. Remove Goggles/Face Shield gloves_doff->goggles_doff lab_coat_doff 3. Remove Laboratory Coat goggles_doff->lab_coat_doff respirator_doff 4. Remove Respirator (if worn) lab_coat_doff->respirator_doff wash_hands 5. Wash Hands Thoroughly respirator_doff->wash_hands end_doff Exit Laboratory wash_hands->end_doff

Caption: Step-by-step procedure for the safe removal of personal protective equipment.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Solid Waste
  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated solid materials should be collected in a designated hazardous waste container.

  • Unused this compound: Unwanted or expired solid this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it in the regular trash.

Liquid Waste
  • Aqueous Solutions: Solutions of this compound should be collected in a clearly labeled hazardous waste container. The container should be kept closed when not in use and stored in secondary containment to prevent spills.

  • Solvent Solutions: If this compound is dissolved in a flammable or otherwise hazardous solvent, the waste must be segregated and disposed of according to the specific requirements for that solvent.

General Waste Disposal Guidelines
  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Segregation: Do not mix incompatible waste streams.

  • Collection: Follow your institution's procedures for requesting a hazardous waste pickup. Never dispose of chemical waste down the drain unless explicitly permitted by your EHS office.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Cleanup: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office.

By adhering to these guidelines, you can confidently and safely handle this compound in your research, contributing to a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiglylcarnitine
Reactant of Route 2
Reactant of Route 2
Tiglylcarnitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.